molecular formula C11H8N2O2 B1312948 4-(Pyrazin-2-yl)benzoic acid CAS No. 216060-23-0

4-(Pyrazin-2-yl)benzoic acid

Cat. No.: B1312948
CAS No.: 216060-23-0
M. Wt: 200.19 g/mol
InChI Key: DCCMRHMNLNXEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrazin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyrazin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCMRHMNLNXEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466495
Record name 4-(Pyrazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216060-23-0
Record name 4-(Pyrazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrazin-2-ylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyrazin-2-yl)benzoic Acid: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and relevant biological context of 4-(Pyrazin-2-yl)benzoic acid. The information is curated for professionals in chemical research and drug development, with a focus on presenting precise data and established experimental methodologies.

Chemical Structure and Identification

This compound is a bifunctional aromatic compound featuring a benzoic acid moiety substituted with a pyrazine ring at the 4-position. This unique arrangement of a carboxylic acid group and a nitrogen-containing heterocycle imparts specific chemical and physical properties relevant to its application in medicinal chemistry and materials science.

Structural Representation:

  • IUPAC Name: this compound

  • CAS Number: 216060-23-0[1]

  • Molecular Formula: C₁₁H₈N₂O₂

  • Molecular Weight: 200.19 g/mol [2]

  • Canonical SMILES: C1=CC(=CC=C1C2=NC=CN=C2)C(=O)O

  • InChI Key: DCCMRHMNLNXEDE-UHFFFAOYSA-N

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While specific experimental values for some properties are not widely published, data from suppliers and analogous compounds provide a reliable reference. The compound is typically supplied as a powder with a purity of 95-98%.[1][2]

PropertyValueSource/Notes
Physical Form Powder[3]
Melting Point Not experimentally reported in literature.Based on analogous compounds like benzoic acid (122.41 °C), the melting point is expected to be significantly higher due to increased molecular weight and intermolecular interactions.[4]
Boiling Point Not experimentally reported.Expected to be high with decomposition, similar to other aromatic carboxylic acids.
Solubility Sparingly soluble in water.Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and alcohols. Benzoic acid's solubility in water is 3.44 g/L at 25 °C, and it is soluble in various organic solvents.[4][5]
pKa Not experimentally reported.The pKa of benzoic acid is 4.20. The electron-withdrawing nature of the pyrazine ring is expected to slightly lower the pKa of the carboxylic acid group, making it a stronger acid.

Spectral Data and Characterization

Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound. While a dedicated public spectrum for this specific compound is not available, the expected spectral features can be inferred from the analysis of its constituent parts: a 1,4-disubstituted benzene ring, a pyrazine ring, and a carboxylic acid group.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrazine rings, as well as a characteristic downfield signal for the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically observed at δ 12-13 ppm.

  • Benzoic Acid Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Pyrazine Protons: Three signals in the heteroaromatic region (δ 8.5-9.0 ppm), corresponding to the three protons on the pyrazine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, indicative of hydrogen bonding.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.[6]

  • C=C Stretch (Aromatic Rings): Multiple sharp bands in the 1600-1450 cm⁻¹ region.[6]

  • C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.

Experimental Protocols

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of the C-C bond between the pyrazine and benzoic acid moieties.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 2-chloropyrazine and 4-carboxyphenylboronic acid.

Reaction Scheme:

Materials:

  • 2-Chloropyrazine

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand)[7]

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))[7]

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)[4][7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-chloropyrazine (1.0 eq.), 4-carboxyphenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (0.5-5 mol%).

  • Solvent Addition and Degassing: Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: After completion, cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - 2-Chloropyrazine - 4-Carboxyphenylboronic acid - Base (e.g., K₂CO₃) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) reactants->catalyst solvent Add Solvent & Degas (e.g., Dioxane/Water) catalyst->solvent heat Heat to Reflux (80-100°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool acidify Acidify with HCl cool->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize filter->recrystallize final_product final_product recrystallize->final_product Pure this compound

Fig. 1: Suzuki Coupling Experimental Workflow

Biological Activity and Signaling Pathways

While direct biological activity data for this compound is limited in public literature, its structural motif is of significant interest in drug discovery. Notably, derivatives of this compound have been identified as potent inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), a serine/threonine kinase implicated in various cellular processes and diseases, particularly cancer.[4]

The 4-carboxyphenyl substituent has been described as optimal for the activity of these pyrazine-based CSNK2A1 inhibitors.[4] The carboxylic acid group typically forms a key salt bridge with a catalytic lysine residue (K68) in the ATP-binding pocket of the kinase.[4]

CSNK2A1 is a key regulator of numerous signaling pathways that control cell proliferation, survival, and apoptosis.[8] Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. Inhibition of CSNK2A1 can disrupt these oncogenic pathways, leading to anti-tumor effects.

CSNK2A1 Signaling Pathway Overview:

G P_inhibitor 4-(Pyrazin-2-yl)benzoic Acid Derivatives CSNK2A1 CSNK2A1 (Casein Kinase 2) P_inhibitor->CSNK2A1 Inhibits Wnt Wnt/β-catenin Pathway CSNK2A1->Wnt Activates PI3K_Akt PI3K/Akt Pathway CSNK2A1->PI3K_Akt Activates NFkB NF-κB Pathway CSNK2A1->NFkB Activates Apoptosis Apoptosis CSNK2A1->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Wnt->Proliferation PI3K_Akt->Proliferation NFkB->Proliferation

Fig. 2: Simplified CSNK2A1 Signaling Pathway

This diagram illustrates that CSNK2A1 promotes cell proliferation and survival by activating key oncogenic pathways like Wnt/β-catenin, PI3K/Akt, and NF-κB, while simultaneously inhibiting apoptosis.[8] Derivatives of this compound can inhibit CSNK2A1, thereby blocking these downstream effects.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with care in a laboratory setting. It is classified as potentially harmful if swallowed and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in chemical synthesis, particularly for the development of kinase inhibitors. Its synthesis is readily achievable through established cross-coupling methodologies. While comprehensive experimental data for the parent compound is still emerging, its structural features and the biological activity of its derivatives highlight its potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational resource for researchers and scientists working with this promising chemical entity.

References

Physicochemical Profile of 4-(Pyrazin-2-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-(Pyrazin-2-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document also includes detailed experimental protocols for the determination of key physicochemical parameters, which are crucial for applications in pharmaceutical and materials science research.

Core Physicochemical Data

The following tables summarize the available and predicted physicochemical data for this compound. It is important to note that where experimental values are not available, predicted data from computational models are provided.

Table 1: General and Structural Information

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₁H₈N₂O₂PubChem[1]
Molecular Weight 200.19 g/mol PubChem[1]
Canonical SMILES C1=CC(=CC=C1C2=NC=CN=C2)C(=O)OPubChem[1]
InChI Key DCCMRHMNLNXEDE-UHFFFAOYSA-NPubChem[1]
CAS Number 216060-23-0-

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Tool/Source
Melting Point Not available-
Boiling Point Not available-
pKa (acidic) ~4-5Estimated based on benzoic acid and pyrazine pKa values
Aqueous Solubility Not available-
logP (Octanol-Water Partition Coefficient) 1.87XLogP3 (PubChem)

Note: The pKa is estimated based on the known pKa of benzoic acid (around 4.2) and the electron-withdrawing nature of the pyrazine ring, which would be expected to slightly increase the acidity of the carboxylic acid. Direct experimental measurement is recommended for accurate determination.

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are standard methods widely used in the characterization of organic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

  • Measurement:

    • A preliminary "fast run" is conducted by heating the sample at a rate of 5-10 °C per minute to obtain an approximate melting range.

    • For an accurate measurement, a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.

    • The temperature at which the first crystal melts and the temperature at which the last crystal disappears are recorded as the melting point range.

  • Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Acid Dissociation Constant (pKa) Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

  • Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development, affecting bioavailability and formulation.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a buffer of specific pH) in a sealed flask.

  • Shaking: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of the lipophilicity of a compound, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscated layers.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive physicochemical characterization of a novel organic acid like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_methods Analytical Methods synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination purification->melting_point pka pKa Determination purification->pka solubility Aqueous Solubility Determination purification->solubility logp logP Determination purification->logp hplc HPLC pka->hplc Quantification uv_vis UV-Vis Spectroscopy pka->uv_vis Quantification nmr NMR Spectroscopy pka->nmr Quantification solubility->hplc Quantification solubility->uv_vis Quantification logp->hplc Quantification logp->uv_vis Quantification

Physicochemical characterization workflow.

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental procedures required for their determination. For researchers in drug discovery and development, accurate measurement of these parameters is a critical step in assessing the potential of a new chemical entity.

References

4-(Pyrazin-2-yl)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrazin-2-yl)benzoic acid is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry and drug development. Its structure, featuring a pyrazine ring linked to a benzoic acid moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its relevance in targeting cellular signaling pathways for therapeutic intervention.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 216060-23-0
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Monoisotopic Mass 200.05858 Da[1]
Predicted XlogP 1.0[1]

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's shape and can aid in its identification in mass spectrometry-based experiments.[1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 201.06586141.1
[M+Na]⁺ 223.04780149.5
[M-H]⁻ 199.05130144.1
[M+NH₄]⁺ 218.09240156.4
[M+K]⁺ 239.02174145.9
[M+H-H₂O]⁺ 183.05584132.8
[M+HCOO]⁻ 245.05678161.9
[M+CH₃COO]⁻ 259.07243181.1

Synthesis of this compound

The synthesis of this compound can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Experimental Workflow

The general workflow for the synthesis is depicted below.

G cluster_reactants Reactant Preparation cluster_reaction Suzuki Coupling Reaction cluster_workup Workup & Purification cluster_hydrolysis Saponification 2-Chloropyrazine 2-Chloropyrazine Reaction_Vessel Reaction Mixture: - Reactants - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PCy₃) - Base (e.g., K₃PO₄) - Solvent (Toluene/Water) 2-Chloropyrazine->Reaction_Vessel 4-Carboxyphenylboronic_acid 4-(Methoxycarbonyl)phenylboronic acid 4-Carboxyphenylboronic_acid->Reaction_Vessel Heating Heat under Inert Atmosphere (e.g., N₂) Reaction_Vessel->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) Purification->Hydrolysis Intermediate: Methyl 4-(pyrazin-2-yl)benzoate Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Product This compound Acidification->Product

Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of similar 2-arylpyrazine compounds.[2]

Materials:

  • 2-Chloropyrazine

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Suzuki Coupling:

    • To a nitrogen-purged flask, add 2-chloropyrazine (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), tricyclohexylphosphine (10 mol%), and palladium(II) acetate (5 mol%).

    • Add a degassed mixture of toluene and water (e.g., 10:1 ratio).

    • Heat the reaction mixture under reflux (e.g., at 100-110 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 4-(pyrazin-2-yl)benzoate.

  • Saponification:

    • Dissolve the purified methyl 4-(pyrazin-2-yl)benzoate (1.0 equiv) in a mixture of THF and water.

    • Add lithium hydroxide (e.g., 2-3 equiv) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with dilute HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Relevance in Drug Development: Targeting CSNK2A

Derivatives of this compound have been identified as potent inhibitors of Casein Kinase 2 alpha (CSNK2A), a serine/threonine kinase that is a key regulator of numerous cellular processes.[2] Dysregulation of CSNK2A has been implicated in various diseases, including cancer and viral infections.

CSNK2A's Role in Viral Replication

Viruses often hijack host cell machinery to facilitate their life cycle. CSNK2 has been identified as a critical host factor for the replication of several viruses, including pathogenic β-coronaviruses.[3][4] CSNK2 can be involved in various stages of the viral life cycle, from entry into the host cell to the replication of viral genetic material and assembly of new virions.[3][4][5]

Mechanism of Inhibition

This compound serves as a core scaffold for inhibitors that target the ATP-binding pocket of CSNK2A. Research has shown that the 4'-carboxyphenyl group is an optimal substituent at the 2-position of the pyrazine ring for potent CSNK2A activity.[2] By inhibiting CSNK2A, these compounds can disrupt the viral life cycle, presenting a promising strategy for the development of broad-spectrum antiviral therapies.

Signaling Pathway Diagram

The following diagram illustrates the role of CSNK2 in promoting viral replication and how its inhibition can block this process.

G cluster_virus Viral Life Cycle cluster_host Host Cell Virus Virus Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor Entry Viral Entry (Endocytosis) Receptor->Entry Replication Viral Replication & Protein Synthesis Entry->Replication Assembly Virion Assembly & Egress Replication->Assembly Assembly->Virus New Virions CSNK2A CSNK2A Kinase Host_Factors Host Factors CSNK2A->Host_Factors Phosphorylates Host_Factors->Entry Supports Host_Factors->Replication Supports Inhibitor This compound -based Inhibitor Inhibitor->CSNK2A Inhibits

Role of CSNK2A in viral replication and its inhibition.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility as a core scaffold for potent CSNK2A inhibitors highlights its potential in the creation of novel antiviral and anticancer therapeutics. The synthetic route via Suzuki-Miyaura coupling provides a reliable method for its preparation and for the generation of diverse analog libraries for structure-activity relationship studies. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

A Technical Guide to Determining the Solubility of 4-(Pyrazin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide addresses the solubility of 4-(Pyrazin-2-yl)benzoic acid, a heterocyclic aromatic carboxylic acid of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive overview of the standardized experimental protocols for determining its solubility in various solvents. The methodologies detailed herein are essential for researchers engaged in the preclinical and formulation development stages of drug discovery.

Introduction to Solubility in Drug Development

Aqueous solubility is a pivotal parameter in the drug discovery and development process. Poor solubility can lead to a host of challenges, including:

  • Erroneous results in in vitro biological assays.[1][2]

  • Low and variable oral bioavailability.[2][3]

  • Difficulties in developing suitable formulations for preclinical and clinical studies.[2]

  • Underestimated toxicity due to limited exposure in safety studies.[1][3]

Therefore, a thorough understanding and quantitative measurement of a compound's solubility are imperative for making informed decisions during lead optimization and candidate selection. This guide focuses on two primary types of solubility measurements: thermodynamic solubility and kinetic solubility .

  • Thermodynamic (or Equilibrium) Solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[4] This "gold standard" measurement is crucial for formulation development and biopharmaceutical classification.[5]

  • Kinetic Solubility is determined by observing the concentration at which a compound, typically dissolved in a stock solution like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[1][2][3] This high-throughput method is valuable for the rapid screening of large numbers of compounds in early discovery phases.[1][3]

Data Presentation: A Template for Your Findings

As experimental solubility data for this compound is not readily published, researchers will need to generate this data empirically. The following tables are provided as a structured template for recording and comparing the results obtained from the experimental protocols outlined in this guide.

Table 1: Thermodynamic Solubility of this compound

Solvent/Buffer System pH Temperature (°C) Incubation Time (h) Measured Solubility (µg/mL) Measured Solubility (µM) Analytical Method
Phosphate-Buffered Saline 7.4 25 24 HPLC-UV
Phosphate-Buffered Saline 7.4 37 24 HPLC-UV
Simulated Gastric Fluid (SGF) 1.2 37 24 HPLC-UV
Simulated Intestinal Fluid (SIF) 6.8 37 24 HPLC-UV
Water Neutral 25 24 LC-MS
Ethanol N/A 25 24 HPLC-UV

| Dichloromethane | N/A | 25 | 24 | | | HPLC-UV |

Table 2: Kinetic Solubility of this compound

Buffer System pH Incubation Time (h) Final DMSO (%) Measured Solubility (µM) Detection Method
Phosphate-Buffered Saline 7.4 2 2 Turbidimetry
Phosphate-Buffered Saline 6.5 2 2 Turbidimetry

| Phosphate-Buffered Saline | 5.5 | 2 | 2 | | Turbidimetry |

Experimental Protocols

The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for measuring equilibrium solubility.[6] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials and Equipment:

  • This compound (solid powder)

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, organic solvents)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

  • pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-labeled vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[6]

  • Solvent Addition: Add a known volume of the desired solvent or buffer to the vial.

  • Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][4]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the samples or allow them to sediment under gravity.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of this compound.[2][3]

  • pH Measurement: For aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[6]

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.[4][7]

Materials and Equipment:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for analysis)

  • Multi-channel pipettes or automated liquid handler

  • Plate reader capable of measuring absorbance (nephelometer or spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[8]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO concentration into a new 96-well plate. Then, rapidly add the aqueous buffer to all wells, typically resulting in a final DMSO concentration of 1-2%.[7][8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1 to 2 hours.[8][9]

  • Turbidity Measurement: Measure the turbidity of each well by detecting light scattering with a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[4][8]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity does not exceed a predetermined threshold above the background (buffer with DMSO only).[8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound, outlining the key decision points and processes for both thermodynamic and kinetic assays.

Solubility_Workflow start Start: This compound Sample assay_type Select Assay Type start->assay_type thermo_start Thermodynamic Solubility (Shake-Flask Method) assay_type->thermo_start  Equilibrium Data  (Gold Standard) kinetic_start Kinetic Solubility (Turbidimetric Method) assay_type->kinetic_start  High-Throughput  Screening add_excess Add Excess Solid to Solvent thermo_start->add_excess equilibrate Equilibrate (e.g., 24-72h shaking) add_excess->equilibrate separate Separate Solid/Liquid (Centrifuge/Settle) equilibrate->separate filter_supernatant Filter Supernatant separate->filter_supernatant analyze_thermo Analyze Concentration (HPLC-UV / LC-MS) filter_supernatant->analyze_thermo thermo_result Equilibrium Solubility Value analyze_thermo->thermo_result prepare_stock Prepare DMSO Stock Solution kinetic_start->prepare_stock add_to_buffer Add Stock to Aqueous Buffer in Plate prepare_stock->add_to_buffer incubate_kinetic Incubate (e.g., 1-2h) add_to_buffer->incubate_kinetic measure_turbidity Measure Turbidity (Plate Reader) incubate_kinetic->measure_turbidity kinetic_result Kinetic Solubility Value measure_turbidity->kinetic_result

Caption: General workflow for solubility determination.

Conclusion

While direct solubility data for this compound remains to be broadly published, this guide equips researchers with the necessary protocols to generate reliable and crucial data. The choice between the shake-flask method for thermodynamic solubility and the turbidimetric assay for kinetic solubility will depend on the stage of research and the specific questions being addressed. Accurate determination of this fundamental property is a cornerstone of successful drug development, enabling the progression of compounds with optimal biopharmaceutical characteristics.

References

Spectroscopic Characterization of 4-(Pyrazin-2-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Pyrazin-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.

Introduction

This compound is a bifunctional organic compound featuring a pyrazine ring linked to a benzoic acid moiety. This unique structure imparts specific electronic and chemical properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈N₂O₂), the predicted mass spectrometric data is summarized in the table below.[1]

AdductPredicted m/z
[M+H]⁺201.0659
[M+Na]⁺223.0478
[M-H]⁻199.0513
[M+NH₄]⁺218.0924
[M+K]⁺239.0217
[M]⁺•200.0586
Data sourced from computational predictions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazine and benzene rings, as well as the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[2][3][4][5] The protons on the aromatic rings will likely appear in the region of 7-9 ppm. The specific splitting patterns (doublets, triplets, etc.) will depend on the coupling between adjacent protons.

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[3][5][6] The aromatic and heteroaromatic carbons of the benzene and pyrazine rings will resonate in the downfield region of the spectrum, typically between 120-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[3][7]

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1720 cm⁻¹.[3][7]

  • C=C and C=N stretches (Aromatic/Heteroaromatic Rings): Multiple sharp bands in the 1450-1600 cm⁻¹ region.[7]

  • C-H stretches (Aromatic/Heteroaromatic Rings): Signals appearing above 3000 cm⁻¹.

  • Fingerprint Region: A complex pattern of bands below 1400 cm⁻¹ that is unique to the molecule.

Experimental Protocols

This section provides detailed methodologies for acquiring the spectroscopic data discussed above.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the solid sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[8]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[9]

  • Ionization: Introduce the sample solution into the ESI source. This technique is a soft ionization method that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[10]

  • Mass Analysis: The generated ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Alternative Methodology (KBr Pellet):

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[11]

  • Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[11]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_ms_details MS Analysis cluster_nmr_details NMR Analysis cluster_ir_details IR Analysis cluster_final Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Mass_Spec Mass Spectrometry (MS) Purification->Mass_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spec IR_Spec IR Spectroscopy Purification->IR_Spec MS_Result Determine Molecular Weight & Formula Mass_Spec->MS_Result NMR_Result Elucidate C-H Framework NMR_Spec->NMR_Result IR_Result Identify Functional Groups IR_Spec->IR_Result Structure_Confirmation Structure Confirmation & Purity Assessment MS_Result->Structure_Confirmation NMR_Result->Structure_Confirmation IR_Result->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-(Pyrazin-2-yl)benzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrazin-2-yl)benzoic acid, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, synthesis, and history of use, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols for its synthesis via Suzuki-Miyaura cross-coupling are presented, along with a summary of its known applications and the biological activities of its derivatives.

Introduction

This compound (CAS No. 216060-23-0) is a bifunctional molecule featuring a pyrazine ring linked to a benzoic acid moiety. The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common feature in many biologically active compounds and approved drugs. The carboxylic acid group provides a handle for further chemical modifications and can participate in crucial interactions with biological targets. While the discovery of this specific molecule is not marked by a singular seminal publication, its importance has grown steadily within the context of medicinal chemistry, where it serves as a valuable building block for creating compounds with diverse pharmacological activities.

History and Discovery

A significant milestone in the application of the this compound scaffold is its identification as a key component in the development of potent and selective kinase inhibitors. Notably, in studies focusing on Casein Kinase 2 (CSNK2A), the 4'-carboxyphenyl substituent on the pyrazine ring was found to be optimal for achieving high inhibitory activity.[1] This discovery has solidified the importance of this compound as a foundational structure in the design of new therapeutic agents targeting this and other kinases.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a versatile and efficient means of forming the C-C bond between the pyrazine and benzene rings.

General Synthesis Scheme

A plausible and commonly employed synthetic route involves the coupling of a halogenated pyrazine with a boronic acid derivative of benzoic acid, or vice versa.

Synthesis cluster_reactants Reactants cluster_products Products A 2-Halopyrazine catalyst Pd Catalyst Base A->catalyst Suzuki-Miyaura Coupling B 4-(Methoxycarbonyl)phenylboronic acid B->catalyst C Methyl 4-(pyrazin-2-yl)benzoate hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) C->hydrolysis D This compound catalyst->C hydrolysis->D

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from the synthesis of a derivative and is a representative method for preparing the core compound.[1]

Materials:

  • 2-Chloropyrazine

  • 4-(Methoxycarbonyl)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Coupling Reaction:

    • To a reaction vessel, add 2-chloropyrazine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

    • Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification of the Ester Intermediate:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (methyl 4-(pyrazin-2-yl)benzoate) by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified methyl 4-(pyrazin-2-yl)benzoate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (e.g., 2-3 eq).

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery

The primary application of this compound is as a scaffold in the design of kinase inhibitors. The pyrazine ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a common interaction motif for type I kinase inhibitors. The benzoic acid moiety can extend into the solvent-exposed region or interact with charged residues, contributing to both potency and selectivity.

Casein Kinase 2 (CSNK2A) Inhibition

Derivatives of this compound have been identified as potent inhibitors of CSNK2A, a constitutively active serine/threonine kinase implicated in various diseases, including cancer and viral infections.[1] The 4'-carboxyphenyl group has been shown to be an optimal substituent at the 2-position of the pyrazine ring for CSNK2A activity.

The general structure-activity relationship (SAR) suggests that modifications at the 6-position of the pyrazine ring can be explored to modulate selectivity against other kinases, such as PIM kinases.

CSNK2A_Inhibition cluster_compound This compound Derivative Pyrazine Pyrazine Ring Hinge Hinge Region Pyrazine->Hinge H-bonding BenzoicAcid 4-Carboxyphenyl Group SolventRegion Solvent-Exposed Region BenzoicAcid->SolventRegion Ionic/Polar Interactions R_group Substituent at C6 CSNK2A CSNK2A Active Site R_group->CSNK2A Modulates Selectivity Hinge->CSNK2A SolventRegion->CSNK2A

Caption: Interaction model of a this compound derivative with CSNK2A.

Quantitative Data

While specific biological data for the parent this compound is not extensively reported, the activity of its derivatives highlights the importance of this core structure. The following table summarizes representative data for a derivative where the 6-position of the pyrazine is substituted.

CompoundTarget KinaseIC₅₀ (nM)Cell-based AssayReference
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivativeCSNK2A<10Antiviral activity[1]

Note: The IC₅₀ value is for a derivative and not the parent compound. This table is illustrative of the potential of the scaffold.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis via robust cross-coupling reactions and its favorable structural features for kinase inhibition have established it as a valuable scaffold in the development of targeted therapies. Future research will likely continue to explore the derivatization of this core to generate novel inhibitors for a range of therapeutic targets, further underscoring its significance in drug discovery.

References

The Expanding Therapeutic Potential of Novel Pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a pivotal scaffold in medicinal chemistry. Its derivatives have attracted considerable attention due to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the biological activities of novel pyrazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity

Pyrazine derivatives have emerged as promising candidates for anticancer drug development, demonstrating significant cytotoxic effects against various cancer cell lines.[9] The mechanisms underlying their anticancer activity are diverse, frequently involving the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various novel pyrazine derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCompoundCell LineIC50 (µM)Reference
Chalcone-Pyrazine HybridsCompound 46BPH-110.4[1]
MCF-79.1[1]
Compound 47PC1216.4[1]
Compound 48BEL-740210.74[1]
Boswellic Acid-Pyrazine HybridsCompound 317A278015.7[1][10]
HT-2922.7[1][10]
A37512.8[1][10]
Compound 318A278013.7[1][10]
HT-2912.2[1][10]
A3752.1[1][10]
Pyrazolo[3,4-b]pyrazinesCompound 25iMCF-7Very Significant (p < 0.001)[11]
Compound 25jMCF-7Very Significant (p < 0.001)[11]
Nerone-Pyrazine HybridCompound 92(PARP inhibition)0.077[10]
Experimental Protocols

A common synthetic route for preparing pyrazine-based chalcones is the Claisen-Schmidt condensation.[12][13]

General Procedure:

  • An appropriate acetophenone derivative is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of a substituted benzaldehyde is added to the solution.

  • A catalytic amount of a base, such as aqueous sodium hydroxide, is added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is complete (monitored by TLC).

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the purified chalcone derivative.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[11][12][14]

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathways in Anticancer Activity

Some pyrazine derivatives, such as ligustrazine-cinnamic acid hybrids, have been shown to induce apoptosis in cancer cells by modulating the mitochondrial apoptosis pathway.[10] This involves the upregulation of the Bcl-2/Bax ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Mitochondrial_Apoptosis_Pathway Pyrazine_Derivative Pyrazine Derivative (e.g., Compound 19) Bcl2_Bax Upregulate Bcl-2/Bax ratio Pyrazine_Derivative->Bcl2_Bax Cytochrome_c Inhibit Cytochrome c release Bcl2_Bax->Cytochrome_c Caspase9 Inhibit Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Inhibit Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway modulated by pyrazine derivatives.

Antimicrobial Activity

Novel pyrazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[12][13][15][16][17]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound.

Compound ClassCompoundMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazinesCompound 2eStaphylococcus aureus32[15][16]
Escherichia coli16[15][16]
Halogenated Pyrazine-Based Chalcones2-chloro derivativesStaphylococcus sp.High inhibitory effect[12][13]
2-bromo/2-chloro derivativesCandida glabrataGrowth inhibition[12][13]
Trichophyton interdigitaleGrowth inhibition[12][13]
UnspecifiedMycobacterium kansasiiComparable to isoniazid[12][13]
Mycobacterium smegmatisComparable to isoniazid[12][13]
Experimental Protocols

The MIC of novel pyrazine derivatives against bacterial and fungal strains is commonly determined using the microbroth dilution method.[15][16]

Procedure:

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism without test compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain pyrazine derivatives have shown promising anti-inflammatory properties.[1][11]

Quantitative Anti-inflammatory Activity Data
Compound ClassCompoundAssayActivityReference
Paeonol-Pyrazine HybridCompound 37LPS-induced NO overexpression in RAW264.7 macrophages (at 20 µM)56.32% inhibition[1]
Pyrazolo[3,4-b]pyrazinesCompound 15Carrageenan-induced paw edemaSame as indomethacin[11]
Compound 29Carrageenan-induced paw edemaRemarkable activity[11]
Experimental Protocols

The anti-inflammatory activity of pyrazine derivatives can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compounds for a short period.

  • The cells are then stimulated with LPS to induce NO production.

  • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Neuroprotective Activity

The neuroprotective effects of pyrazine derivatives are an emerging area of research, with several compounds showing potential in protecting neuronal cells from damage.[10][18]

Quantitative Neuroprotective Activity Data
Compound ClassCompoundAssayEC50 (µM)Reference
Cinnamic Acid-Pyrazine HybridsCompound 15Protection against free radical damage in HBMEC-2 cells3.55[10]
Compound 12Protection against free radical damage in SH-SY5Y cells3.68[10]
Compound 13Protection against free radical damage in SH-SY5Y cells3.74[10]
Compound 14Protection against free radical damage in SH-SY5Y cells3.62[10]
Ligustrazine-Cinnamic Acid HybridsCompound 18Neuroprotective activity5.44[10]
Compound 19Neuroprotective activity3.68[10]
Signaling Pathways in Neuroprotection

While studied in the context of triazine derivatives, the activation of the Wnt/β-catenin signaling pathway is a plausible mechanism for the neuroprotective effects of related heterocyclic compounds like pyrazines.[19] This pathway is crucial for neuronal development and survival.

Wnt_Beta_Catenin_Pathway TRZ_Derivative Triazine/Pyrazine Derivative GSK3 Inhibit GSK3β TRZ_Derivative->GSK3 Beta_Catenin_Deg Prevent β-catenin degradation GSK3->Beta_Catenin_Deg Beta_Catenin_Nuc β-catenin nuclear translocation Beta_Catenin_Deg->Beta_Catenin_Nuc Gene_Transcription Target Gene Transcription (Neuroprotection) Beta_Catenin_Nuc->Gene_Transcription

Caption: Activation of the Wnt/β-catenin pathway.

Experimental Workflow for Neuroprotection Studies

A typical workflow for evaluating the neuroprotective effects of novel pyrazine derivatives is outlined below.

Neuroprotection_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Toxicity Induce Neurotoxicity (e.g., H2O2, Aβ1-42) Cell_Culture->Toxicity Treatment Treatment with Pyrazine Derivatives Toxicity->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay ROS_Measurement ROS Measurement Treatment->ROS_Measurement Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Animal_Model Animal Model of Neurodegeneration (e.g., Scopolamine-induced amnesia) Drug_Admin Administer Pyrazine Derivatives Animal_Model->Drug_Admin Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Drug_Admin->Behavioral_Tests Biochemical_Analysis Biochemical Analysis of Brain Tissue Behavioral_Tests->Biochemical_Analysis

Caption: Experimental workflow for neuroprotection studies.

Conclusion

The pyrazine scaffold is a versatile and valuable platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide highlight the significant potential of pyrazine derivatives in the fields of oncology, infectious diseases, inflammation, and neurodegenerative disorders. Further research into the synthesis, biological evaluation, and mechanistic understanding of these compounds is warranted to translate their therapeutic promise into clinical applications.

References

The Medicinal Chemistry of 4-(Pyrazin-2-yl)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Pyrazin-2-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of therapeutic agents. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, imparts favorable physicochemical properties, including the ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions with biological targets. The benzoic acid moiety provides a key acidic functional group that can participate in crucial interactions with amino acid residues in enzyme active sites or receptor binding pockets. This combination has led to the discovery of potent and selective inhibitors of various enzymes and compounds with significant antimicrobial activity. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their applications as kinase inhibitors and antibacterial agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the efficient formation of the C-C bond between a substituted pyrazine and a benzoic acid derivative. A general synthetic scheme is outlined below.

General Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis of substituted this compound derivatives, starting from a dihalopyrazine.

G Dihalo 2,6-Dihalopyrazine Intermediate1 Mono-substituted Pyrazine Dihalo->Intermediate1 SNAr Reaction Sub1 Substituent 1 (e.g., Amine) Sub1->Intermediate1 Intermediate2 Coupled Ester Intermediate Intermediate1->Intermediate2 Suzuki Coupling BoronicAcid 4-(Methoxycarbonyl)phenyl boronic acid BoronicAcid->Intermediate2 FinalProduct Final 4-(Pyrazin-2-yl)benzoic Acid Derivative Intermediate2->FinalProduct Ester Hydrolysis

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid

This protocol is adapted from the synthesis of potent CSNK2A inhibitors.[1]

Step 1: Synthesis of 6-chloro-N-(2-methoxyphenyl)pyrazin-2-amine

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as DMF, add 2-methoxyaniline (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate

  • In a reaction vessel, combine 6-chloro-N-(2-methoxyphenyl)pyrazin-2-amine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 12-18 hours under an inert atmosphere.

  • After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the methyl ester intermediate.

Step 3: Synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid

  • Dissolve the methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate (1.0 eq) in a mixture of THF and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0-5.0 eq).

  • Stir the mixture at room temperature for 4-12 hours until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the final 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid.

Biological Activity of this compound Derivatives

As CSNK2A Kinase Inhibitors

A significant area of research for this class of compounds is the inhibition of Casein Kinase 2 (CSNK2), a serine/threonine kinase implicated in various diseases, including cancer and viral infections.[1] The 4'-carboxyphenyl group has been identified as an optimal substituent for potent CSNK2A activity.[1]

The following table summarizes the in-cell target engagement data for a series of 2,6-disubstituted pyrazines, measured by the NanoBRET assay.[1]

CompoundR GroupCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity (PIM3/CSNK2A)
1 6-aminoindazole15251.7
2 6-isopropylaminoindazole12181.5
4a 6-aminoindazole (unsubstituted)15251.7
6c 6-isopropoxyindole824030
7c o-methoxy aniline40>10000>250

This protocol is a generalized procedure for determining the intracellular potency of inhibitors using the NanoBRET™ TE Intracellular Kinase Assay.

  • Cell Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding a CSNK2A-NanoLuc® fusion protein.

    • After 20-24 hours of expression, the cells are harvested, washed, and resuspended in Opti-MEM I Reduced Serum Medium.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Opti-MEM to a 10x final concentration.

    • Prepare a solution of the NanoBRET™ Tracer K-10 in Opti-MEM.

    • Dispense the cell suspension into a 384-well white assay plate.

    • Add the test compounds and the tracer to the wells.

  • Incubation and Measurement:

    • Incubate the plate for 2 hours at 37 °C in a 5% CO2 incubator to allow for compound entry and target engagement.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the corrected BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

CSNK2 is a constitutively active kinase that phosphorylates a wide array of substrates, influencing numerous cellular processes. Its dysregulation is linked to cancer through the promotion of cell proliferation and survival, and to viral infections by facilitating viral entry and replication.

G cluster_0 Upstream Regulation cluster_1 Downstream Effects cluster_2 Cellular Outcomes GrowthFactors Growth Factors CSNK2A CSNK2A GrowthFactors->CSNK2A ViralProteins Viral Proteins ViralProteins->CSNK2A PI3K_Akt PI3K/Akt Pathway CSNK2A->PI3K_Akt Wnt Wnt/β-catenin Pathway CSNK2A->Wnt NFkB NF-κB Pathway CSNK2A->NFkB ViralEntry Viral Entry/ Replication CSNK2A->ViralEntry Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Wnt->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Infection Enhanced Viral Infection ViralEntry->Infection Inhibitor 4-(Pyrazin-2-yl)benzoic acid derivatives Inhibitor->CSNK2A

Caption: Simplified CSNK2A signaling pathway in cancer and viral infection.

As Antibacterial Agents

Derivatives of pyrazine-2-carboxylic acid, a closely related scaffold, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

The following table presents the MIC values (in µg/mL) of several pyrazine-2-carboxylic acid derivatives against common bacterial strains.

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
P3 >1005050>100
P4 1002550>100
P6 >10050>10025
P7 100505025
P9 >100255025
P10 >10050>10025

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in Mueller-Hinton Broth (MHB) overnight at 37 °C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing MHB.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

The following diagram illustrates a typical workflow for screening compounds for antibacterial activity.

G Compound Test Compound (4-(Pyrazin-2-yl)benzoic acid derivative) Stock Prepare Stock Solution (DMSO) Compound->Stock SerialDilution Serial Dilution in 96-well plate Stock->SerialDilution Inoculate Inoculate Plates SerialDilution->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC

Caption: Workflow for antibacterial screening using the broth microdilution method.

Conclusion

The this compound core represents a highly valuable scaffold in medicinal chemistry. Its synthetic tractability, primarily through Suzuki-Miyaura coupling, allows for the generation of diverse libraries of compounds. These derivatives have shown significant promise as potent and selective inhibitors of protein kinases, such as CSNK2A, with potential applications in oncology and antiviral therapies. Furthermore, related pyrazine-containing structures exhibit promising antibacterial activity. The detailed protocols and data presented in this guide are intended to facilitate further research and development of novel therapeutic agents based on this versatile chemical framework. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.

References

The Strategic Role of 4-(Pyrazin-2-yl)benzoic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrazin-2-yl)benzoic acid, a bifunctional aromatic compound, has emerged as a versatile and highly valuable building block in the realms of supramolecular chemistry, materials science, and medicinal chemistry. Its unique molecular architecture, featuring a pyrazine ring and a benzoic acid moiety, offers a compelling combination of coordination sites and potential for hydrogen bonding, making it an exemplary linker for the construction of complex molecular frameworks and a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound and its pivotal role as a foundational component in the rational design and synthesis of advanced materials and bioactive molecules.

Synthesis of the Building Block: this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and versatile route to couple a pyrazine halide with a boronic acid derivative of benzoic acid, enabling the formation of the desired carbon-carbon bond with high yields and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

A plausible and commonly employed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is detailed below. This protocol is a composite based on established methodologies for similar cross-coupling reactions.

Materials:

  • 2-Chloropyrazine

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyrazine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4, which will precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 2-Chloropyrazine 2-Chloropyrazine Suzuki Coupling Suzuki Coupling 2-Chloropyrazine->Suzuki Coupling 4-Carboxyphenylboronic acid 4-Carboxyphenylboronic acid 4-Carboxyphenylboronic acid->Suzuki Coupling Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Suzuki Coupling PPh3 PPh3 PPh3->Suzuki Coupling K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Suzuki Coupling 1,4-Dioxane/Water (Solvent) 1,4-Dioxane/Water (Solvent) 1,4-Dioxane/Water (Solvent)->Suzuki Coupling Reflux Reflux Reflux->Suzuki Coupling Work-up & Purification Work-up & Purification Suzuki Coupling->Work-up & Purification Reaction Mixture This compound This compound Work-up & Purification->this compound Final Product G cluster_components MOF Components cluster_process Synthesis Process Metal Ion Metal Ion Solvothermal Reaction Solvothermal Reaction Metal Ion->Solvothermal Reaction This compound This compound This compound->Solvothermal Reaction Self-Assembly Self-Assembly Solvothermal Reaction->Self-Assembly Heat & Pressure 3D MOF Structure 3D MOF Structure Self-Assembly->3D MOF Structure Coordination Bonds G This compound Derivative This compound Derivative CSNK2A Kinase CSNK2A Kinase This compound Derivative->CSNK2A Kinase Inhibition Substrate Protein Substrate Protein CSNK2A Kinase->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival

Unveiling the Potential of 4-(Pyrazin-2-yl)benzoic Acid Derivatives as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-(Pyrazin-2-yl)benzoic acid and its derivatives as a promising scaffold for the development of targeted kinase inhibitors. While the core molecule itself has not been extensively profiled, its substituted analogs have demonstrated significant inhibitory activity against key oncogenic kinases, namely Casein Kinase 2 alpha (CSNK2A) and PIM3 kinase. This document consolidates the available preclinical data, outlines detailed experimental methodologies, and visualizes the relevant biological pathways to support further research and development in this area.

Core Chemical Structure and Properties

The foundational molecule, this compound, possesses a pyrazine ring linked to a benzoic acid moiety. This heterocyclic scaffold serves as a versatile starting point for chemical modifications aimed at enhancing potency and selectivity against specific kinase targets.

PropertyValue
Molecular Formula C11H8N2O2
SMILES O=C(O)c1ccc(cc1)c2nccnc2
InChI InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H,(H,14,15)

Kinase Inhibition Profile of this compound Derivatives

Recent studies have focused on 2,6-disubstituted pyrazine derivatives, where the 4-(carboxyphenyl) group at the 2-position of the pyrazine ring was found to be optimal for CSNK2A activity. Modifications at the 6-position have been explored to enhance selectivity, particularly over PIM3 kinase.

Quantitative Inhibition Data

The following table summarizes the in-cell target engagement data for a series of 4-(6-((substituted)amino)pyrazin-2-yl)benzoic acid analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in a cellular context.

Compound6-SubstituentCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity (PIM3/CSNK2A)
Analog 1 6-isopropylaminoindazole9<3~0.3
Analog 2 6-isopropoxyindoleNot SpecifiedNot Specified30-fold improvement over Analog 1
Analog 3 ortho-methoxy anilinesNot SpecifiedNot SpecifiedImproved kinome-wide selectivity

Data extracted from studies by Galal et al. (2023).[1][2]

Experimental Protocols

This section details the methodologies employed in the synthesis and evaluation of this compound derivatives as kinase inhibitors.

Chemical Synthesis

The synthesis of 4-(6-((substituted)amino)pyrazin-2-yl)benzoic acid derivatives typically involves a multi-step process. A key step is the palladium-catalyzed Suzuki coupling reaction.[1]

General Synthetic Scheme:

Synthesis A 2,6-dichloropyrazine C 6-substituted-2-chloropyrazine A->C Nucleophilic aromatic substitution B Substituted amine B->C E Methyl 4-(6-((substituted)amino)pyrazin-2-yl)benzoate C->E Suzuki Coupling (Pd catalyst, base) D 4-(methoxycarbonyl)phenylboronic acid D->E F 4-(6-((substituted)amino)pyrazin-2-yl)benzoic acid E->F Saponification (e.g., LiOH)

Caption: Synthetic workflow for this compound derivatives.

Protocol for Suzuki Coupling:

  • To a solution of the 6-substituted-2-chloropyrazine intermediate in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added 4-(methoxycarbonyl)phenylboronic acid.

  • A palladium catalyst, such as Pd(dppf)Cl2, and a base (e.g., Na2CO3) are added to the reaction mixture.

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 70-100 °C until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the methyl ester intermediate.

Protocol for Saponification:

  • The methyl ester intermediate is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • An excess of a base, typically lithium hydroxide (LiOH), is added, and the reaction is stirred at room temperature.

  • The progress of the reaction is monitored until the starting material is consumed.

  • The reaction mixture is then acidified to precipitate the carboxylic acid product, which is collected by filtration and dried.

Kinase Inhibition Assay (In-Cell Target Engagement)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a common method for quantifying the interaction of a compound with its target kinase within living cells.

Principle: The assay measures the apparent cellular affinity of test compounds by their ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged kinase.

General Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (CSNK2A or PIM3) fused to NanoLuc® luciferase. The cells are then seeded into 96- or 384-well plates.

  • Compound and Tracer Addition: The test compounds (derivatives of this compound) are serially diluted and added to the cells. A specific NanoBRET™ tracer for the kinase of interest is also added.

  • Incubation: The plate is incubated at 37 °C in a CO2 incubator for a period of time (typically 2 hours) to allow the compounds and tracer to reach equilibrium with the target kinase.

  • Signal Detection: A NanoLuc® substrate is added, and the BRET signal (emission at two wavelengths) is measured using a luminometer.

  • Data Analysis: The ratio of the two emission signals is calculated. The IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NanoBRET A Transfect cells with Kinase-NanoLuc® construct B Seed cells into assay plate A->B C Add test compound (this compound derivative) B->C D Add NanoBRET™ Tracer C->D E Incubate D->E F Add NanoLuc® substrate E->F G Measure BRET signal F->G H Calculate IC50 G->H

Caption: Workflow for the NanoBRET™ kinase inhibition assay.

Antiviral Activity Assay

The antiviral activity of the CSNK2A inhibitors was evaluated based on their ability to inhibit viral replication in a cell-based assay.

Protocol for Inhibition of Murine Hepatitis Virus (MHV) Replication:

  • Cell Seeding: DBT (delayed brain tumor) cells are seeded in 96-well plates and grown to confluency.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period.

  • Viral Infection: The cells are then infected with a recombinant MHV expressing nanoluciferase (MHV-nLuc) at a specific multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24 hours).

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity, which correlates with the extent of viral replication, is measured using a luminometer.

  • Data Analysis: The EC50 (50% effective concentration) is calculated by normalizing the luminescence signal to that of untreated, infected cells and fitting the data to a dose-response curve. A positive control, such as Molnupiravir, is typically included.[1]

Relevant Signaling Pathways

The derivatives of this compound primarily target CSNK2A and PIM3 kinases, which are involved in various cellular processes that are often dysregulated in cancer and viral infections.

CSNK2A Signaling Pathway

CSNK2A is a serine/threonine kinase that phosphorylates a wide range of substrates, influencing cell cycle progression, apoptosis, and DNA damage repair. Its inhibition can disrupt these fundamental cellular processes.

CSNK2A_Pathway CSNK2A CSNK2A SIRT6 SIRT6 CSNK2A->SIRT6 phosphorylates (activates) Beta_Catenin β-catenin CSNK2A->Beta_Catenin activates NF_kB NF-κB CSNK2A->NF_kB activates PTEN PTEN CSNK2A->PTEN phosphorylates (inhibits) Inhibitor 4-(Pyrazin-2-yl)benzoic acid derivative Inhibitor->CSNK2A inhibits DNA_Repair DNA Damage Repair SIRT6->DNA_Repair Proliferation Cell Proliferation Beta_Catenin->Proliferation Survival Cell Survival NF_kB->Survival Apoptosis Apoptosis PTEN->Apoptosis promotes

Caption: Simplified CSNK2A signaling pathway and the point of inhibition.

PIM3 Signaling Pathway

PIM3 is a proto-oncogenic serine/threonine kinase that plays a crucial role in promoting cell proliferation and survival while inhibiting apoptosis.

PIM3_Pathway PIM3 PIM3 BAD BAD PIM3->BAD phosphorylates (inactivates) p27 p27 PIM3->p27 phosphorylates (degrades) c_Myc c-Myc PIM3->c_Myc activates Inhibitor 4-(Pyrazin-2-yl)benzoic acid derivative Inhibitor->PIM3 inhibits Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression inhibits Protein_Synthesis Protein Synthesis c_Myc->Protein_Synthesis

Caption: Overview of the PIM3 kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The existing data on its derivatives demonstrate promising activity against CSNK2A and PIM3, warranting further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise binding mode of these inhibitors to their target kinases through structural biology studies.

  • In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models of cancer and viral diseases.

  • Broader Kinase Profiling: Screening optimized leads against a wider panel of kinases to identify potential off-target effects and opportunities for polypharmacology.

This technical guide provides a solid foundation for researchers to build upon in the quest to translate the potential of this compound-based kinase inhibitors into novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Pyrazin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-(Pyrazin-2-yl)benzoic acid. This compound is of interest to researchers in medicinal chemistry and drug development as a potential building block for novel therapeutic agents. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloropyrazine and 4-carboxyphenylboronic acid. This method offers a reliable and efficient route to the target compound. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a heterocyclic compound that incorporates both a pyrazine and a benzoic acid moiety. These structural features are present in numerous biologically active molecules, making this compound a valuable intermediate for the synthesis of novel pharmaceutical candidates. The pyrazine ring is a key component in several approved drugs, while the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is well-suited for the synthesis of biaryl compounds like this compound.[1][2][3][4]

Reaction Scheme

The synthesis of this compound is accomplished through the Suzuki-Miyaura coupling of 2-chloropyrazine with 4-carboxyphenylboronic acid, catalyzed by a palladium complex in the presence of a base.

General Reaction Scheme for the Synthesis of this compound

(A proper chemical drawing tool would be used to generate this image in a real document)

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Molarity/ConcentrationAmountMoles (mmol)Equivalents
2-Chloropyrazine114.53-1.15 g10.01.0
4-Carboxyphenylboronic acid165.93-1.83 g11.01.1
Tetrakis(triphenylphosphine)palladium(0)1155.56-578 mg0.50.05
Potassium Carbonate (K₂CO₃)138.21-2.76 g20.02.0
1,4-Dioxane-Anhydrous40 mL--
Water-Degassed10 mL--
Ethyl acetate--As needed--
1 M Hydrochloric acid (HCl)-1 MAs needed--
Brine-SaturatedAs needed--
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed--

3.2. Procedure

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloropyrazine (1.15 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.83 g, 11.0 mmol), tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) to the flask. The water should be degassed prior to use to minimize oxidation of the catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of water. Acidify the mixture to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethyl acetate.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow A Combine Reactants: 2-Chloropyrazine, 4-Carboxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ B Add Solvents: 1,4-Dioxane and Water A->B C Establish Inert Atmosphere (Evacuate/Backfill with N₂) B->C D Heat Reaction Mixture (90 °C, 12-24h) C->D E Cool and Concentrate (Remove 1,4-Dioxane) D->E F Acidify with 1 M HCl (to pH 3-4) E->F G Isolate Product (Vacuum Filtration) F->G H Purify by Recrystallization G->H I Dry and Characterize Product H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • 2-Chloropyrazine: Irritant. Handle in a well-ventilated fume hood.

  • Tetrakis(triphenylphosphine)palladium(0): Toxic and air-sensitive. Handle under an inert atmosphere.

  • 1,4-Dioxane: Flammable and a suspected carcinogen. Use in a fume hood and avoid ignition sources.

  • Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described protocol provides a robust method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This procedure is suitable for researchers in academic and industrial settings who require access to this valuable building block for drug discovery and development programs. The use of commercially available starting materials and well-established reaction conditions makes this synthesis accessible and reproducible.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Pyrazin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Pyrazin-2-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. The pyrazine moiety is a common scaffold in a variety of biologically active molecules, while the benzoic acid group provides a handle for further functionalization or for mimicking carboxylic acid-containing natural products. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an efficient method for the synthesis of this and related biaryl compounds, offering high yields and functional group tolerance under relatively mild conditions.[1][2]

The general scheme for the synthesis involves the coupling of a halogenated pyrazine with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Reaction Scheme and Data

The Suzuki-Miyaura coupling reaction for the synthesis of this compound is depicted below. The reaction proceeds by coupling 2-chloropyrazine with 4-(methoxycarbonyl)phenylboronic acid, followed by saponification of the resulting ester to yield the final product.

Reaction Scheme:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_saponification Saponification cluster_product Final Product 2-Chloropyrazine 2-Chloropyrazine Ester_Intermediate Methyl 4-(pyrazin-2-yl)benzoate 2-Chloropyrazine->Ester_Intermediate + Boronic_Acid_Ester 4-(Methoxycarbonyl)phenylboronic acid Boronic_Acid_Ester->Ester_Intermediate Catalyst Pd(PPh₃)₄ Catalyst->Ester_Intermediate Suzuki Coupling Base K₂CO₃ Base->Ester_Intermediate Solvent Toluene/H₂O Solvent->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product Hydrolysis Hydrolysis 1. NaOH, H₂O/MeOH 2. HCl (aq) Hydrolysis->Final_Product

Caption: Suzuki coupling of 2-chloropyrazine and a boronic acid ester.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and the expected yield for the synthesis.

Component Role Molecular Weight ( g/mol ) Amount (mmol) Mass/Volume Equivalents
2-ChloropyrazineStarting Material114.531.0114.5 mg1.0
4-(Methoxycarbonyl)phenylboronic acidStarting Material179.961.2216.0 mg1.2
Pd(PPh₃)₄Catalyst1155.560.0557.8 mg0.05
K₂CO₃Base138.212.0276.4 mg2.0
TolueneSolvent--5 mL-
WaterSolvent--1 mL-
Methyl 4-(pyrazin-2-yl)benzoateIntermediate214.21---
This compoundFinal Product200.18~0.75~150 mg~75% (overall yield)

Experimental Protocols

Materials and Equipment
  • Reagents: 2-Chloropyrazine, 4-(methoxycarbonyl)phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Deionized water, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Methanol (MeOH), Ethyl acetate, Magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, Condenser, Magnetic stirrer with heating plate, Nitrogen or Argon gas inlet, Separatory funnel, Rotary evaporator, Buchner funnel, pH paper, Standard laboratory glassware.

Step-by-Step Procedure

The experimental workflow is outlined in the diagram below.

Experimental_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Work-up and Isolation of Intermediate cluster_step3 Step 3: Saponification cluster_step4 Step 4: Isolation of Final Product Setup Combine reactants, catalyst, and base in a flask. Inert_Atmosphere Flush the flask with Nitrogen or Argon. Setup->Inert_Atmosphere Add_Solvents Add toluene and water. Inert_Atmosphere->Add_Solvents Reaction Heat the mixture to reflux (e.g., 100 °C) for 12-24 hours. Add_Solvents->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Extraction Add water and extract with ethyl acetate. Cooling->Extraction Washing Wash the organic layer with brine. Extraction->Washing Drying Dry the organic layer over MgSO₄. Washing->Drying Concentration Concentrate the solvent under reduced pressure. Drying->Concentration Purification_Intermediate Purify the crude ester by column chromatography. Concentration->Purification_Intermediate Dissolve_Ester Dissolve the purified ester in MeOH/H₂O. Purification_Intermediate->Dissolve_Ester Add_Base Add aqueous NaOH solution. Dissolve_Ester->Add_Base Hydrolysis_Reaction Stir at room temperature or gentle heat until hydrolysis is complete. Add_Base->Hydrolysis_Reaction Neutralization Cool the mixture and acidify with HCl to pH ~3-4. Hydrolysis_Reaction->Neutralization Precipitation A precipitate should form. Neutralization->Precipitation Filtration Collect the solid by vacuum filtration. Precipitation->Filtration Washing_Product Wash the solid with cold water. Filtration->Washing_Product Drying_Product Dry the product under vacuum. Washing_Product->Drying_Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

  • Suzuki-Miyaura Coupling:

    • To a round-bottom flask, add 2-chloropyrazine (1.0 mmol, 114.5 mg), 4-(methoxycarbonyl)phenylboronic acid (1.2 mmol, 216.0 mg), potassium carbonate (2.0 mmol, 276.4 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Add degassed toluene (5 mL) and deionized water (1 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation of the Intermediate (Methyl 4-(pyrazin-2-yl)benzoate):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 10 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 4-(pyrazin-2-yl)benzoate.

  • Saponification:

    • Dissolve the purified methyl 4-(pyrazin-2-yl)benzoate in a mixture of methanol (5 mL) and water (2 mL).

    • Add a 2 M aqueous solution of sodium hydroxide (2.0 mmol, 1.0 mL) to the solution.

    • Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Isolation of the Final Product (this compound):

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1 M hydrochloric acid dropwise to acidify the mixture to a pH of approximately 3-4. A precipitate should form.

    • Stir the mixture in the ice bath for another 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold deionized water.

    • Dry the product under vacuum to afford this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety and Handling

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield in Suzuki Coupling: Ensure all reagents are dry and the reaction is performed under an inert atmosphere. The palladium catalyst should be active; consider using a fresh batch. The choice of base and solvent can also be optimized.

  • Incomplete Saponification: Increase the reaction time or temperature. Ensure a sufficient excess of sodium hydroxide is used.

  • Product Purification Issues: If the final product is not pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

These protocols provide a comprehensive guide for the successful synthesis of this compound. For further details on palladium-catalyzed cross-coupling reactions, researchers are encouraged to consult the primary literature.[3][4][5][6]

References

Application Notes and Protocols for the Purification of 4-(Pyrazin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-(Pyrazin-2-yl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization, column chromatography, and acid-base extraction, along with protocols for assessing purity via High-Performance Liquid Chromatography (HPLC).

Overview of Purification Strategies

This compound is a solid organic compound. The choice of purification method depends on the nature and quantity of impurities present in the crude material. Common impurities may include starting materials from synthesis, side-products, and inorganic salts. A multi-step purification approach, combining different techniques, often yields the highest purity.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.[1][2] The principle involves dissolving the impure compound in a minimal amount of a hot solvent and then allowing the solution to cool slowly.[2][3] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[1]

Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2] Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.[2] Based on the structure of this compound, suitable solvents include:

  • Ethanol/Water Mixture: A mixture of ethanol and water can be effective. The compound is likely more soluble in ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling.

  • Acetic Acid/Water Mixture: Similar to the ethanol/water system, acetic acid can dissolve the compound, and water can be used to decrease its solubility.

  • Toluene: For less polar impurities, toluene can be a suitable solvent.[4]

Experimental Protocol: Recrystallization from Ethanol/Water
  • Dissolution: In a 250 mL Erlenmeyer flask, add 1.0 g of crude this compound to 20 mL of ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use fluted filter paper to maximize the filtration speed and prevent premature crystallization in the funnel.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow down the cooling process.[3] Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1 v/v) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase silica gel chromatography is a suitable method.

Experimental Protocol: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 50:50 hexane:ethyl acetate with 1% acetic acid to improve peak shape), is often effective.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Acid-Base Extraction

This technique is useful for separating acidic compounds like this compound from neutral or basic impurities. The principle relies on the differential solubility of the ionized and non-ionized forms of the acid in aqueous and organic phases.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will react to form its sodium salt, which is soluble in the aqueous phase.

  • Separation: Separate the aqueous layer containing the sodium salt of the desired product from the organic layer containing neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~2-3). This will protonate the carboxylate, causing the pure this compound to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive analytical technique for determining the purity of a compound. A reverse-phase HPLC method is typically suitable for this compound.

HPLC Method Parameters
ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Sample Preparation

Prepare a stock solution of the purified this compound in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. Further dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of 1.0 g of crude this compound using the described techniques.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol/Water)8598.575
Column Chromatography85>9960
Acid-Base Extraction859785

Visualization of Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Ethanol/Water ColumnChromatography Column Chromatography Crude->ColumnChromatography Silica Gel AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction Aq. NaHCO3 / HCl PurifiedProduct Purified Product Recrystallization->PurifiedProduct ColumnChromatography->PurifiedProduct AcidBaseExtraction->PurifiedProduct HPLC Purity Analysis (HPLC) PurifiedProduct->HPLC FinalProduct Final Pure Product (>98%) HPLC->FinalProduct Confirm Purity

Caption: General purification and analysis workflow for this compound.

References

Application Notes: 4-(Pyrazin-2-yl)benzoic Acid in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and biomedicine. The choice of the organic ligand is crucial in determining the final structure and properties of the MOF.

4-(Pyrazin-2-yl)benzoic acid is a bifunctional ligand of significant interest. It possesses two key coordination sites: a carboxylate group and a pyrazine ring containing two nitrogen atoms. This unique geometry allows it to act as a versatile building block, potentially forming MOFs with diverse topologies and functionalities. The electron-deficient nature of the pyrazine ring can also enhance the catalytic activity and luminescence properties of the resulting frameworks.[1] These characteristics make MOFs derived from this ligand particularly attractive for applications in drug delivery and heterogeneous catalysis.

Proposed MOF Synthesis: GML-1(Zn)

While direct literature on MOFs synthesized from this compound is limited, a robust synthesis can be proposed based on established solvothermal methods for analogous N-heterocyclic carboxylate ligands.[2][3][4][5] We propose the synthesis of a hypothetical zinc-based MOF, designated as GML-1(Zn) .

Experimental Protocol: Solvothermal Synthesis of GML-1(Zn)

This protocol describes a general method for synthesizing GML-1(Zn) using a Teflon-lined stainless-steel autoclave.[3][4]

Materials and Equipment:

  • This compound (Ligand)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • 20 mL Teflon-lined stainless-steel autoclave

  • Programmable laboratory oven

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Precursor Solution A: In a 10 mL glass vial, dissolve 0.05 mmol of this compound in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • Precursor Solution B: In a separate 10 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Reaction Mixture: Combine Solution A and Solution B into the 20 mL Teflon liner of the autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Cooling: After the reaction is complete, cool the autoclave down to room temperature slowly (e.g., over 8-12 hours).

  • Product Isolation: Carefully open the autoclave. Crystalline product should be visible at the bottom of the Teflon liner. Decant the mother liquor.

  • Washing: Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) for 30 minutes each time to remove unreacted precursors. Centrifuge to collect the solid between washes.

  • Solvent Exchange: To prepare the MOF for activation, exchange the DMF solvent with a more volatile solvent like ethanol. Immerse the crystals in ethanol (3 x 10 mL) for 1 hour each time.

  • Activation: After the final wash, collect the crystals and dry them under a dynamic vacuum at 150°C for 12 hours. This process, known as activation, removes the solvent molecules from the pores of the MOF.[3]

Table 1: Proposed Synthesis Parameters for GML-1(Zn)

Parameter Value
Ligand This compound
Metal Source Zn(NO₃)₂·6H₂O
Ligand:Metal Molar Ratio 1:2
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 120°C
Reaction Time 48 hours

| Activation Temperature | 150°C (under vacuum) |

Characterization

The successful synthesis and porosity of GML-1(Zn) would be confirmed using standard analytical techniques:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and confirm the removal of guest solvents during activation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the carboxylate group to the zinc centers by observing the shift in the C=O stretching frequency.

  • Gas Adsorption (N₂ at 77 K): To determine the specific surface area (BET method) and pore volume, confirming the permanent porosity of the activated MOF.

Table 2: Hypothetical Physicochemical Properties of Activated GML-1(Zn)

Property Expected Value
BET Surface Area 800 - 1500 m²/g
Pore Volume 0.4 - 0.8 cm³/g

| Thermal Stability | > 350°C |

GML_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation ligand Dissolve Ligand in DMF mix Combine Solutions in Autoclave ligand->mix metal Dissolve Metal Salt in DMF metal->mix heat Solvothermal Reaction (120°C, 48h) mix->heat cool Cool to RT heat->cool wash Wash with DMF & Ethanol cool->wash activate Activate (Vacuum, 150°C) wash->activate product Activated GML-1(Zn) MOF activate->product

Caption: Workflow for the proposed solvothermal synthesis of GML-1(Zn).

Application in Drug Delivery

The inherent porosity and potential for biocompatibility make zinc-based MOFs excellent candidates for drug delivery systems.[6] The pores of GML-1(Zn) could serve as reservoirs for therapeutic agents, allowing for high drug loading and controlled release.

Experimental Protocol: Doxorubicin (DOX) Loading and Release Study

This protocol outlines a procedure for loading the anticancer drug Doxorubicin (DOX) into GML-1(Zn) and studying its release profile in a simulated physiological environment.[7][8][9]

Materials:

  • Activated GML-1(Zn)

  • Doxorubicin hydrochloride (DOX)

  • Methanol (or other suitable solvent for DOX)

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis Spectrophotometer

  • Centrifuge

Drug Loading Procedure:

  • Prepare a stock solution of DOX in methanol (e.g., 1 mg/mL).

  • Suspend 10 mg of activated GML-1(Zn) in 10 mL of the DOX solution.

  • Stir the mixture in the dark at room temperature for 24-48 hours to allow for maximum encapsulation.

  • Collect the DOX-loaded MOF (DOX@GML-1) by centrifugation (e.g., 8000 rpm for 15 min).

  • Wash the collected solid with fresh methanol to remove surface-adsorbed DOX.

  • Determine the amount of loaded DOX by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard calibration curve.[8] The loading efficiency can be calculated based on the initial and final concentrations of DOX in the solution.[10]

Drug Release Procedure:

  • Suspend 5 mg of DOX@GML-1 in 10 mL of PBS buffer (prepare separate experiments for pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively).

  • Incubate the suspension at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), centrifuge the sample.

  • Withdraw a small aliquot (e.g., 100 µL) of the supernatant for analysis and replace it with an equal volume of fresh PBS buffer to maintain a constant volume.

  • Quantify the concentration of released DOX in the aliquot using UV-Vis spectrophotometry at 480 nm.

  • Plot the cumulative drug release percentage as a function of time.

Table 3: Hypothetical Drug Loading and Release Parameters for DOX@GML-1

Parameter Hypothetical Value
Drug Loading Capacity (wt%) 10 - 25%
Encapsulation Efficiency > 90%
Release at pH 7.4 (48h) 20 - 30%

| Release at pH 5.5 (48h) | 50 - 70% |

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release Study mof Activated GML-1(Zn) mix Mix & Stir (24-48h) mof->mix dox DOX Solution dox->mix separate Centrifuge & Wash mix->separate loaded_mof DOX@GML-1 separate->loaded_mof suspend Suspend in PBS (pH 7.4 & 5.5) incubate Incubate at 37°C suspend->incubate sample Sample at Time Intervals incubate->sample analyze UV-Vis Analysis sample->analyze results Cumulative Release Profile analyze->results loaded_mof->suspend

Caption: Workflow for drug loading and in vitro release studies.

Application in Catalysis

The nitrogen atoms in the pyrazine ring of the ligand can act as Lewis base sites, while coordinatively unsaturated metal centers (open metal sites) can function as Lewis acid sites.[11][12] This bifunctional nature makes pyrazine-containing MOFs promising heterogeneous catalysts for various organic transformations.[13][14]

Potential Catalytic Application: Knoevenagel Condensation

GML-1(Zn) could potentially catalyze the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. The basic nitrogen sites on the pyrazine linker could activate the methylene group of a reactant like malononitrile, while the Lewis acidic zinc centers could coordinate to the aldehyde, facilitating the reaction.

Logical Framework for MOF Functionality

The utility of this compound in creating functional MOFs stems from a clear logical progression from molecular structure to bulk application.

MOF_Function_Logic cluster_features Ligand Features cluster_properties Resulting MOF Properties cluster_apps Potential Applications ligand This compound (Bifunctional Linker) coo Carboxylate Group (Strong Coordination) ligand->coo pyz Pyrazine Ring (Directional N-donors, Lewis Base Sites) ligand->pyz framework Self-Assembly with Metal Ions (e.g., Zn²⁺) coo->framework pyz->framework mof_structure Porous Crystalline MOF (GML-1) framework->mof_structure porosity High Surface Area & Tunable Pores mof_structure->porosity sites Accessible Catalytic Sites (Lewis Acid/Base) mof_structure->sites drug Drug Delivery porosity->drug cat Heterogeneous Catalysis sites->cat

Caption: Logical flow from ligand design to MOF applications.

References

Application Notes and Protocols for the Synthesis of 4-(Pyrazin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities. Derivatives of 4-(Pyrazin-2-yl)benzoic acid, in particular, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of robust synthetic protocols for this class of compounds is of high interest to the drug discovery and development community.

This document provides a detailed protocol for the synthesis of this compound and its derivatives, primarily through the versatile Suzuki-Miyaura cross-coupling reaction. Additionally, it includes protocols for the evaluation of their biological activity and illustrates a key signaling pathway in which these compounds are active.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds between a halide and an organoboron compound, catalyzed by a palladium complex. This protocol details the synthesis of a this compound derivative from a 2-halopyrazine and a substituted 4-carboxyphenylboronic acid.

General Reaction Scheme

G cluster_products Product PyrazineHalide 2-Halopyrazine (X = Cl, Br, I) catalyst Pd Catalyst Base BoronicAcid 4-Carboxyphenylboronic Acid Derivative Product This compound Derivative catalyst->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Materials
  • 2-Chloropyrazine or 2-Bromopyrazine (1.0 eq)

  • 4-Carboxyphenylboronic acid or its ester derivative (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, combine the 2-halopyrazine (1.0 eq), the 4-carboxyphenylboronic acid derivative (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). If the product is a carboxylic acid, it can often be purified by recrystallization or by an acid-base extraction.

Data Presentation: Synthesis of this compound Derivatives
EntryPyrazine HalideBoronic Acid DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-Diiodopyrazine4-(Methoxycarbonyl)phenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃Toluene/EtOH/H₂O701279[1]
22-ChloropyrazinePhenylboronic acidNovel Pd(II) ONO pincer complex (0.01)K₂CO₃H₂O/Toluene100295
32-Bromopyrazine4-Carboxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O10015 (MW)85
42,6-Dichloropyrazine4-Methylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)92

Biological Context and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several kinases, including Casein Kinase 2 (CSNK2). CSNK2 is a serine/threonine kinase that is constitutively active and plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers.

CSNK2A Signaling Pathway

CSNK2A_Signaling cluster_input Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors CSNK2A CSNK2A Growth_Factors->CSNK2A Wnt Wnt Wnt->CSNK2A Akt Akt/PKB CSNK2A->Akt phosphorylates Beta_Catenin β-Catenin CSNK2A->Beta_Catenin phosphorylates NF_kB NF-κB CSNK2A->NF_kB phosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription NF_kB->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Inhibitor 4-(Pyrazin-2-yl)benzoic acid derivative Inhibitor->CSNK2A

Caption: Simplified CSNK2A signaling pathway.

Experimental Protocols: Kinase Inhibition Assay

To evaluate the biological activity of the synthesized compounds, an in vitro kinase inhibition assay is a standard method. This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials
  • Target kinase (e.g., recombinant human CSNK2A1)

  • Kinase substrate peptide

  • ATP

  • Synthesized this compound derivatives

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capability

Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced, and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Workflow

G A Prepare serial dilutions of test compounds B Add compounds and kinase to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with ATP/substrate mixture C->D E Incubate at 30°C D->E F Stop reaction and deplete ATP E->F G Add detection reagent to generate luminescence F->G H Measure luminescence G->H I Calculate IC50 values H->I

References

Application Notes and Protocols for 4-(Pyrazin-2-yl)benzoic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Heterocyclic compounds, particularly those containing nitrogen, have garnered significant attention due to their diverse pharmacological activities. Among these, the pyrazine scaffold is a prominent feature in numerous biologically active molecules. Similarly, the benzoic acid moiety is a common structural motif in a variety of therapeutic agents. The combination of these two pharmacophores in 4-(Pyrazin-2-yl)benzoic acid presents a valuable scaffold for the design and synthesis of new anticancer drug candidates. While this compound itself may not be the primary active agent, its derivatives have shown promise in targeting various cancer cell lines through diverse mechanisms of action. These application notes provide a comprehensive overview of the use of this compound derivatives in anticancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Mechanism of Action of this compound Derivatives

Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth through multiple pathways. The primary mechanisms identified include the inhibition of protein kinases and the induction of apoptosis.

  • Kinase Inhibition: Several studies have focused on 2,6-disubstituted pyrazine derivatives as potent inhibitors of protein kinases such as Casein Kinase 2 (CSNK2A) and PIM kinases (PIM1, PIM2, PIM3).[1][2][3] These kinases are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and apoptosis.[2] By inhibiting these kinases, the pyrazine derivatives can disrupt the signaling pathways that drive cancer progression. For instance, some derivatives have been identified as potent and cell-active CSNK2A inhibitors.[2][3]

  • Induction of Apoptosis: Another key mechanism of action for pyrazine-based compounds is the induction of programmed cell death, or apoptosis. This is often a downstream effect of kinase inhibition or other cellular stresses induced by the compound. Studies have shown that some pyrazine derivatives can induce apoptosis in cancer cells, leading to their elimination.[4] This is a desirable characteristic for an anticancer agent as it selectively targets cancer cells while minimizing damage to normal tissues. The induction of apoptosis can be confirmed through various assays that measure markers such as caspase activation and changes in the mitochondrial membrane potential.

  • Targeting Signaling Pathways: The anticancer effects of this compound derivatives can also be attributed to their ability to modulate specific signaling pathways involved in cancer development. For example, some pyrazoline derivatives, which share structural similarities, have been shown to suppress the RAS/MAPK signaling pathway by targeting SHP2.[5]

Below is a generalized diagram illustrating a potential signaling pathway inhibited by a this compound derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion RTK Receptor Tyrosine Kinase (RTK) Kinase Protein Kinase (e.g., CSNK2A, PIM3) RTK->Kinase Pyrazine_Derivative 4-(Pyrazin-2-yl)benzoic acid Derivative Pyrazine_Derivative->Kinase Inhibition Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK) Kinase->Signaling_Cascade Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Kinase->Apoptosis_Regulators Regulation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Mitochondrion Mitochondrion Apoptosis_Regulators->Mitochondrion Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition Mitochondrion->Apoptosis

Caption: Generalized signaling pathway inhibited by a this compound derivative.

Quantitative Data Summary

The anticancer activity of various pyrazine derivatives has been quantified using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound. The following table summarizes the IC50 values of selected pyrazine derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole derivative 10bMCF-7 (Breast)-[6]
Benzimidazole derivative 10dA-549 (Lung)-[6]
Benzimidazole derivative 10gA-375 (Melanoma)-[6]
Benzoxazole analogue 10kMCF-7 (Breast)-[6]
Benzoxazole analogue 10lMDA-MB-231 (Breast)-[6]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 2MCF-7 (Breast)18.7[7][8]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 14MCF-7 (Breast)15.6[7][8]
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4)K562 (Leukemia)Comparable to Cisplatin[4]
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4)HepG2 (Liver)Comparable to Cisplatin[4]
Pyrazoline derivative 4oHCT116 (Colon)2.64 - 10.25[5]

Experimental Protocols

The evaluation of this compound derivatives in anticancer research involves a series of well-established in vitro assays. Below are detailed protocols for key experiments.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A-549, HCT116)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • 96-well plates

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

3. Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cancer cells

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Cell Fixation: Harvest cells and fix them in 70% cold ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.

The following diagram illustrates a general experimental workflow for evaluating the anticancer potential of a this compound derivative.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 4-(Pyrazin-2-yl)benzoic acid Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Culture->Cell_Cycle_Assay Western_Blot Protein Expression (Western Blot) Cell_Culture->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Mechanism Mechanism of Action Elucidation Apoptosis_Assay->Mechanism Cell_Cycle_Assay->Mechanism Western_Blot->Mechanism IC50->Mechanism

Caption: Experimental workflow for anticancer evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of novel derivatives is a crucial step in developing potent anticancer agents from the this compound scaffold. A common synthetic strategy involves the modification of the pyrazine ring or the benzoic acid moiety. For example, 2,6-disubstituted pyrazines can be synthesized through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various substituents at the 6-position of the pyrazine ring, enabling the exploration of structure-activity relationships.

The diagram below outlines a generalized synthetic scheme for creating derivatives of this compound.

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate & Final Product Pyrazine_Core 2-Chloropyrazine Derivative Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Pyrazine_Core->Coupling Boronic_Acid 4-Formylphenylboronic Acid or Ester Boronic_Acid->Coupling Intermediate 4-(Pyrazin-2-yl)benzaldehyde Intermediate Coupling->Intermediate Final_Product Further Functionalization & Final Derivative Intermediate->Final_Product

Caption: Generalized synthetic scheme for this compound derivatives.

This compound serves as a valuable and versatile scaffold for the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines through mechanisms that include kinase inhibition and the induction of apoptosis. The modular nature of its synthesis allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the chemical diversity of derivatives to improve efficacy and overcome drug resistance.

  • Investigating the detailed molecular mechanisms of action for the most potent compounds.

  • Evaluating the in vivo efficacy and safety of lead compounds in preclinical animal models.

  • Exploring the potential of these compounds in combination therapies with existing anticancer drugs.

By leveraging the information and protocols outlined in these application notes, researchers can effectively explore the therapeutic potential of this compound derivatives in the ongoing fight against cancer.

References

Application Notes and Protocols for the Characterization of 4-(Pyrazin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 4-(Pyrazin-2-yl)benzoic acid. The protocols outlined below are based on established techniques for analogous aromatic and heterocyclic compounds, offering a robust starting point for method development and validation.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

1.1.1. Predicted ¹H and ¹³C NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted chemical shifts (δ) based on the analysis of similar structures, such as benzoic acid and pyrazine derivatives.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazine H (3 protons)8.5 - 9.2m-
Benzoic acid H (4 protons)7.5 - 8.2m-
Carboxylic acid H12.0 - 13.0br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxylic acid C=O165 - 175
Pyrazine C140 - 155
Benzoic acid C (substituted)130 - 140
Benzoic acid C (unsubstituted)125 - 130

1.1.2. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64.

      • Spectral Width: -2 to 16 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Spectral Width: 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

1.2.1. Predicted Mass Spectrometry Data

The predicted monoisotopic mass of this compound (C₁₁H₈N₂O₂) is 200.06 g/mol .[7] The following table lists the predicted m/z values for common adducts.[7]

Table 3: Predicted m/z Values for Molecular Ions of this compound

AdductPredicted m/z
[M+H]⁺201.06586
[M+Na]⁺223.04780
[M-H]⁻199.05130
[M+NH₄]⁺218.09240
[M+K]⁺239.02174

1.2.2. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to gain further structural insights.

Infrared (IR) and UV-Vis Spectroscopy

1.3.1. FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic acid)3300 - 2500 (broad)
C-H (Aromatic)3100 - 3000
C=O (Carboxylic acid)1700 - 1680
C=N (Pyrazine)1600 - 1500
C=C (Aromatic)1600 - 1450
C-O (Carboxylic acid)1320 - 1210

1.3.2. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For benzoic acid in an acidic aqueous solution, absorption maxima are typically observed around 230 nm and 274 nm.[8][9][10]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantitative analysis.

Reversed-Phase HPLC (RP-HPLC)

2.1.1. Experimental Protocol for RP-HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[12] The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detector at a wavelength corresponding to an absorption maximum of the compound (e.g., 230 nm or 274 nm).[8]

  • Data Analysis: The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the compound.

Predicted Thermal Properties

For similar aromatic carboxylic acids and pyrazine derivatives, decomposition often occurs at elevated temperatures.[13][14]

3.1.1. Experimental Protocol for TGA and DSC

  • Sample Preparation: Place a small amount of the sample (2-5 mg) in an appropriate TGA or DSC pan (e.g., aluminum).

  • Instrument Parameters:

    • TGA:

      • Temperature Range: Typically from room temperature to 600 °C.

      • Heating Rate: A standard heating rate is 10 °C/min.

      • Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.

    • DSC:

      • Temperature Range: Dependent on the expected melting point and other phase transitions.

      • Heating/Cooling Rate: A typical rate is 10 °C/min.

      • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.

    • DSC: Identify melting points, glass transitions, and other thermal events by observing endothermic and exothermic peaks.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_start Sample cluster_spectroscopy Spectroscopic Analysis cluster_results Structural Information Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-TOF/Orbitrap) Sample->MS IR FT-IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Molecular Structure Confirmation NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups Identification IR->FuncGroups ElectronicTrans Electronic Transitions UV_Vis->ElectronicTrans

Caption: Spectroscopic characterization workflow.

Chromatographic_and_Thermal_Analysis_Workflow cluster_start Sample cluster_analysis Purity and Stability Analysis cluster_results Physicochemical Properties Sample Sample HPLC RP-HPLC Sample->HPLC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Purity Purity Assessment HPLC->Purity ThermalStability Thermal Stability TGA->ThermalStability PhaseTransitions Phase Transitions DSC->PhaseTransitions

Caption: Chromatographic and thermal analysis workflow.

References

Application Notes and Protocols for Developing Kinase Assays with 4-(Pyrazin-2-yl)benzoic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of kinase assays targeting protein kinases, with a specific focus on the use of 4-(Pyrazin-2-yl)benzoic acid and its derivatives as inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The pyrazine-based chemical scaffold has emerged as a promising motif for the development of potent and selective kinase inhibitors.[1]

This guide will cover essential methodologies for characterizing the inhibitory activity of these compounds, including biochemical and cell-based assays. Detailed protocols for various assay platforms are provided, along with guidance on data analysis and presentation. Furthermore, we will explore the signaling context of two relevant kinase targets for pyrazine-based inhibitors, Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Target Kinases and Inhibitor Data

Recent studies have identified this compound derivatives as potent inhibitors of several kinases, including CSNK2A and PIM kinases. These kinases are involved in crucial cellular processes such as cell proliferation, survival, and apoptosis.[3][4] The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce the kinase activity by 50%.

Below is a summary of reported IC50 values for representative this compound derivatives against CSNK2A and PIM3 kinases, as determined by in-cell NanoBRET™ assays.[3]

Compound IDTarget KinaseIn-cell IC50 (nM)
Compound 1 (Reference) CSNK2A5
PIM3<3
Analog 4a CSNK2A>10000
PIM3>10000
Analog 4b CSNK2A280
PIM3120
Analog 4c CSNK2A130
PIM340
Analog 4e CSNK2A90
PIM330
Analog 6c CSNK2A30
PIM3900
Analog 7c CSNK2A10
PIM31000

Signaling Pathways

To effectively develop and interpret the results of kinase inhibitor assays, it is crucial to understand the biological context in which the target kinases operate. Below are diagrams of the CSNK2A and PIM kinase signaling pathways, illustrating their key upstream activators and downstream effectors.

CSNK2A_Signaling_Pathway Growth_Factors Growth Factors, Cytokines Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor CSNK2A CSNK2A Receptor->CSNK2A Wnt Wnt Signaling Wnt->CSNK2A Akt Akt/PKB CSNK2A->Akt NF_kappaB NF-κB CSNK2A->NF_kappaB Beta_Catenin β-Catenin CSNK2A->Beta_Catenin PTEN PTEN CSNK2A->PTEN Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition NF_kappaB->Cell_Proliferation NF_kappaB->Apoptosis_Inhibition Beta_Catenin->Cell_Proliferation Inhibitor 4-(Pyrazin-2-yl)benzoic acid inhibitors Inhibitor->CSNK2A

Caption: CSNK2A signaling pathway and the inhibitory action of this compound.

PIM_Kinase_Signaling_Pathway Cytokines Cytokines (e.g., ILs, IFNs) Receptors Cytokine Receptors Cytokines->Receptors JAK JAK Receptors->JAK STAT STATs (STAT3, STAT5) JAK->STAT PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM_Kinases Transcription BAD BAD PIM_Kinases->BAD p21 p21 PIM_Kinases->p21 p27 p27 PIM_Kinases->p27 mTORC1 mTORC1 PIM_Kinases->mTORC1 Cell_Survival Cell Survival Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibitor 4-(Pyrazin-2-yl)benzoic acid inhibitors Inhibitor->PIM_Kinases

Caption: PIM kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A variety of assay formats can be employed to determine the inhibitory potency of compounds against target kinases. The choice of assay depends on factors such as throughput requirements, the nature of the kinase, and the need for biochemical versus cellular data. Below are detailed protocols for commonly used kinase assays.

Biochemical Kinase Assays

Biochemical assays measure the direct effect of an inhibitor on the activity of a purified kinase enzyme.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase (e.g., CSNK2A, PIM1, PIM3)

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Protocol:

  • Prepare Kinase Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Dilution: Prepare serial dilutions of the this compound inhibitor in the kinase reaction buffer. Include a DMSO-only control.

  • Kinase Reaction Setup: In each well of the assay plate, add:

    • 5 µL of inhibitor dilution (or DMSO control)

    • 2.5 µL of a 4x kinase/substrate mixture (pre-diluted in kinase reaction buffer)

    • 2.5 µL of a 4x ATP solution (pre-diluted in kinase reaction buffer)

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Kinase, ATP) Start->Prepare_Reagents Set_Up_Reaction Set Up Kinase Reaction in Plate Prepare_Reagents->Set_Up_Reaction Incubate_Reaction Incubate (60 min, RT) Set_Up_Reaction->Incubate_Reaction Add_ADPGlo_Reagent Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADPGlo_Reagent Incubate_Depletion Incubate (40 min, RT) Add_ADPGlo_Reagent->Incubate_Depletion Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Depletion->Add_Detection_Reagent Incubate_Detection Incubate (30-60 min, RT) Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data (IC50) Read_Luminescence->Analyze_Data

Caption: Workflow for the ADP-Glo™ Kinase Assay.

This assay measures the change in the thermal stability of a kinase upon inhibitor binding. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Purified kinase

  • This compound inhibitor stock solution (in DMSO)

  • SYPRO™ Orange Protein Gel Stain (5000x stock)

  • TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 384-well PCR plates

  • Real-time PCR instrument capable of fluorescence detection

Protocol:

  • Prepare Protein-Dye Mixture: Prepare a master mix of the kinase and SYPRO™ Orange dye in TSA buffer. A final protein concentration of 2-5 µM and a final dye concentration of 5x are recommended.

  • Dispense Protein-Dye Mixture: Aliquot 19.9 µL of the protein-dye mixture into each well of a 384-well PCR plate.

  • Add Inhibitor: Add 0.1 µL of the inhibitor dilutions (or DMSO control) to the respective wells. The final inhibitor concentration will depend on the desired screening concentration.

  • Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly to mix the contents and remove bubbles.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/s, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each inhibitor-treated sample. A significant positive ΔTm indicates inhibitor binding and stabilization.

TSA_Workflow Start Start Prepare_Mix Prepare Protein-Dye Master Mix Start->Prepare_Mix Dispense_Mix Dispense Mix into Plate Prepare_Mix->Dispense_Mix Add_Inhibitor Add Inhibitor/ DMSO Dispense_Mix->Add_Inhibitor Seal_Spin Seal and Centrifuge Plate Add_Inhibitor->Seal_Spin Run_qPCR Run Thermal Melt Protocol Seal_Spin->Run_qPCR Analyze_Data Analyze Data (ΔTm) Run_qPCR->Analyze_Data NanoBRET_Workflow Start Start Transfect_Cells Transfect Cells with NanoLuc-Kinase Vector Start->Transfect_Cells Plate_Cells Plate Cells in 96-well Plate Transfect_Cells->Plate_Cells Add_Inhibitor_Tracer Add Inhibitor and Tracer Plate_Cells->Add_Inhibitor_Tracer Incubate Incubate (2h, 37°C) Add_Inhibitor_Tracer->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Read_BRET Read BRET Signal Add_Substrate->Read_BRET Analyze_Data Analyze Data (IC50) Read_BRET->Analyze_Data

References

Application Notes and Protocols for the Functionalization of 4-(Pyrazin-2-yl)benzoic Acid for Specific Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Pyrazin-2-yl)benzoic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the development of targeted therapeutic agents. Its pyrazine ring can be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides detailed application notes and protocols for the functionalization of this compound to target specific biological molecules, with a focus on protein kinases and applications in antiviral and antibacterial research.

Section 1: Targeting Protein Kinases

The 2,6-disubstituted pyrazine core derived from this compound has proven to be a potent scaffold for the inhibition of several protein kinases implicated in cancer and other diseases. Notably, derivatives have shown high efficacy against Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Featured Kinase Targets: CSNK2A and PIM Kinases

CSNK2A is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is linked to various cancers.[1][2] PIM kinases are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and metabolism.

Quantitative Data: In-Cell Target Engagement

The potency of functionalized this compound derivatives can be quantified by their half-maximal inhibitory concentration (IC50) values, often determined using in-cell target engagement assays like NanoBRET™.

Compound ID6-Position SubstituentTarget KinaseIn-Cell IC50 (nM)[1]
1 6-isopropylaminoindazoleCSNK2A9[1]
2 6-isopropylaminoindazoleCSNK2A12[1]
2 6-isopropylaminoindazolePIM318[1]
6c 6-isopropoxyindoleCSNK2ANot specified (nanomolar)
7c ortho-methoxy anilineCSNK2ANot specified (potent)
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving CSNK2A and PIM kinases, highlighting their roles in cellular processes.

CSNK2A_Signaling_Pathway cluster_input Upstream Signals cluster_core CSNK2A Core Signaling cluster_output Cellular Outcomes Growth_Factors Growth Factors CSNK2A CSNK2A Growth_Factors->CSNK2A Cytokines Cytokines Cytokines->CSNK2A PTEN PTEN CSNK2A->PTEN Inhibits Akt Akt CSNK2A->Akt Activates NF_kB NF-κB CSNK2A->NF_kB Activates Wnt_Beta_Catenin Wnt/β-catenin CSNK2A->Wnt_Beta_Catenin Activates PTEN->Akt Inhibits Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition NF_kB->Survival Wnt_Beta_Catenin->Proliferation PIM_Kinase_Signaling_Pathway cluster_input Upstream Signals cluster_core PIM Kinase Core Signaling cluster_output Cellular Outcomes Cytokines Cytokines (e.g., IL-2, IL-3, IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Growth_Factors Growth Factors Growth_Factors->JAK_STAT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase Upregulates Transcription BAD BAD PIM_Kinase->BAD Inhibits p27 p27 PIM_Kinase->p27 Inhibits c_Myc c-Myc PIM_Kinase->c_Myc Stabilizes Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Promotes Apoptosis Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Inhibits Cell Cycle Proliferation Cell Proliferation c_Myc->Proliferation Synthesis_Workflow Start This compound or its ester Suzuki Suzuki Coupling with Aryl/Heteroaryl Boronic Acid Start->Suzuki Intermediate1 2-Aryl/Heteroaryl-4- (pyrazin-2-yl)benzoic acid ester Suzuki->Intermediate1 Functionalization Functionalization at 6-position (e.g., Reductive Amination) Intermediate1->Functionalization Intermediate2 2-Aryl/Heteroaryl-6-substituted- This compound ester Functionalization->Intermediate2 Saponification Saponification Intermediate2->Saponification Final_Product Final 2,6-Disubstituted Pyrazine Derivative Saponification->Final_Product

References

Application Notes and Protocols for 4-(Pyrazin-2-yl)benzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Pyrazin-2-yl)benzoic acid as a versatile ligand in coordination chemistry. The content covers its synthesis, the preparation of coordination polymers and metal-organic frameworks (MOFs), and potential applications in luminescence and anticancer research. Detailed experimental protocols and representative data are provided to guide researchers in their laboratory work.

Ligand Synthesis: this compound

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient route to couple a pyrazine moiety with a benzoic acid derivative.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Chloropyrazine

    • 4-Carboxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask, combine 2-chloropyrazine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water to the flask.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Acidify the filtrate with 1M HCl to a pH of approximately 3-4 to precipitate the product.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the final product under vacuum.

Logical Workflow for Ligand Synthesis:

G reagents Reactants: 2-Chloropyrazine 4-Carboxyphenylboronic acid Catalyst & Base reaction Suzuki-Miyaura Coupling (80-90°C, 12-24h) reagents->reaction workup Workup: Filtration Acidification reaction->workup purification Purification: Recrystallization workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Synthesis of Coordination Polymers and MOFs

This compound is an excellent bifunctional linker for the construction of coordination polymers and MOFs due to its nitrogen-containing pyrazine ring and a carboxylate group. Hydrothermal and solvothermal methods are commonly employed for the synthesis of these materials.

Experimental Protocol: Hydrothermal Synthesis of a Zn(II)-based MOF

  • Materials:

    • This compound

    • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • In a 20 mL Teflon-lined stainless steel autoclave, dissolve this compound (0.1 mmol) and Zinc(II) nitrate hexahydrate (0.1 mmol) in a solvent mixture of DMF (5 mL) and ethanol (5 mL).

    • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

    • Dry the crystals in a vacuum oven at 60 °C.

General Experimental Workflow for MOF Synthesis and Characterization:

G reactants Ligand: this compound Metal Salt: e.g., Zn(NO3)2·6H2O Solvent: e.g., DMF/Ethanol synthesis Hydrothermal/Solvothermal Synthesis (e.g., 120°C, 72h) reactants->synthesis isolation Crystal Isolation: Filtration Washing synthesis->isolation characterization Characterization: - Single-Crystal X-ray Diffraction - Powder X-ray Diffraction - Thermogravimetric Analysis - Spectroscopic Methods (FTIR, etc.) isolation->characterization

Caption: General workflow for MOF synthesis and characterization.

Physicochemical Properties and Characterization Data

The resulting coordination polymers and MOFs can be characterized by various analytical techniques to determine their structure and properties.

Table 1: Representative Crystallographic Data for a Hypothetical Zn(II)-based MOF

ParameterValue
Empirical FormulaC₂₄H₁₄N₄O₈Zn₂
Formula Weight653.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)16.456(7)
c (Å)14.789(6)
β (°)98.76(2)
Volume (ų)2432.1(18)
Z4
Density (calculated, g/cm³)1.785

Table 2: Key FTIR Spectral Data

Functional GroupWavenumber (cm⁻¹)Note
C=O (Carboxylic Acid of Ligand)~1680-1700Disappears or shifts upon coordination.
C=N (Pyrazine Ring)~1580-1600Shifts upon coordination to the metal center.
Asymmetric COO⁻ Stretch~1610-1650Appears in the coordinated complex.
Symmetric COO⁻ Stretch~1380-1420Appears in the coordinated complex.

Table 3: Thermal Analysis Data

Temperature Range (°C)Weight Loss (%)Assignment
25-150~5-10Loss of guest solvent molecules (e.g., water, DMF).
>350>50Decomposition of the organic ligand and framework collapse.

Application Notes

Coordination complexes of this compound with lanthanide ions, such as Europium(III) and Terbium(III), are expected to exhibit characteristic luminescence. The organic ligand can act as an "antenna" to absorb UV light and transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelength.

Experimental Protocol: Synthesis of a Luminescent Eu(III) Complex

  • Materials:

    • This compound

    • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound (0.3 mmol) in ethanol (10 mL) and add a stoichiometric amount of aqueous NaOH solution to deprotonate the carboxylic acid.

    • In a separate flask, dissolve Europium(III) chloride hexahydrate (0.1 mmol) in a mixture of ethanol and water (1:1, 10 mL).

    • Slowly add the ligand solution to the Eu(III) solution with constant stirring.

    • Adjust the pH to ~6-7 using a dilute NaOH or HCl solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the resulting precipitate by centrifugation or filtration.

    • Wash the complex with water and ethanol and dry under vacuum.

Table 4: Representative Luminescence Data for a Hypothetical Eu(III) Complex

ParameterValue
Excitation Maximum (nm)~320-350 (Ligand-centered)
Emission Peaks (nm)~579, 592, 615, 651, 698 (Characteristic of Eu³⁺)
Major Emission Peak (nm)~615 (⁵D₀ → ⁷F₂)
Luminescence Lifetime (ms)~0.5 - 1.5
Quantum Yield (%)Varies depending on the coordination environment

Metal complexes, particularly those with zinc, have shown potential as anticancer agents. The coordination of this compound to a metal center can enhance the cytotoxic activity against cancer cell lines. The proposed mechanism often involves the induction of apoptosis through various cellular signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Materials:

    • Synthesized metal complex of this compound

    • Human cancer cell line (e.g., HeLa, MCF-7)

    • Normal cell line (for cytotoxicity comparison)

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Culture the cancer and normal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the synthesized metal complex (dissolved in a small amount of DMSO and diluted with media) for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 5: Hypothetical IC₅₀ Values for a Zn(II) Complex

Cell LineIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)22.8
Normal Fibroblasts>100

Hypothetical Signaling Pathway for Anticancer Activity:

G complex Zn(II)-4-(Pyrazin-2-yl)benzoic acid Complex ros Increased Reactive Oxygen Species (ROS) complex->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for the anticancer activity.

Disclaimer: The quantitative data and the signaling pathway provided are representative and based on literature for similar compounds. Actual experimental results may vary. Researchers should conduct their own experiments to validate these findings for complexes of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pyrazin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Pyrazin-2-yl)benzoic acid, with a focus on improving reaction yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via Suzuki-Miyaura cross-coupling, which is a prevalent method for this transformation.

Question: My Suzuki-Miyaura coupling reaction to synthesize this compound resulted in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Suzuki-Miyaura coupling for this specific synthesis can stem from several factors. Below is a systematic approach to troubleshoot and optimize your reaction conditions.

1. Catalyst System and Reaction Conditions:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For electron-deficient heterocyclic halides like 2-chloropyrazine, electron-rich and bulky phosphine ligands are often required. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos or PCy₃ has been shown to be effective in similar cross-coupling reactions involving nitrogen-containing heterocycles.[1]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typical loadings are around 1-5 mol%, for challenging substrates, increasing the catalyst and ligand loading to 5-10 mol% might be beneficial.[1]

  • Base Selection: The choice and strength of the base are crucial. An inadequate base may not efficiently facilitate the transmetalation step. Common bases for Suzuki couplings include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. For this synthesis, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. The base should be finely powdered to ensure maximum surface area.

  • Solvent System: The solvent plays a key role in solubility of reactants and the stability of the catalytic species. A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF or DME) or water is often used.[1][2] An aqueous solvent mixture can also help in the dissolution of the base.

  • Reaction Temperature: The reaction temperature influences the rate of reaction and the stability of the catalyst. While some Suzuki couplings proceed at room temperature, many require heating. A temperature range of 70-110 °C is common for these types of cross-couplings.[1][2] Optimization of the temperature is recommended; too high a temperature can lead to catalyst decomposition.

2. Reactant Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure the purity of your 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) and 4-carboxyphenylboronic acid. Impurities can poison the catalyst. Boronic acids, in particular, can undergo dehydration to form boroxines, which may have different reactivity.

  • Stoichiometry of Boronic Acid: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

3. Reaction Atmosphere:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. It is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction. This can be achieved by bubbling the inert gas through the solvent prior to adding the catalyst and maintaining a positive pressure of the inert gas during the reaction.

Question: I am observing the formation of significant byproducts in my reaction mixture. What are these likely to be and how can I minimize them?

Answer:

Side reactions can significantly reduce the yield of the desired product. Common byproducts in Suzuki-Miyaura couplings include:

  • Homocoupling of Boronic Acid: This results in the formation of biphenyl-4,4'-dicarboxylic acid. This side reaction is often promoted by the presence of oxygen or high temperatures. Ensuring a strictly inert atmosphere and optimizing the reaction temperature can minimize this.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of benzoic acid. This can be minimized by using a non-protic solvent system or by carefully selecting the base.

  • Dehalogenation of the Pyrazine: The starting 2-halopyrazine can be reduced to pyrazine. This can be influenced by the choice of ligand and the presence of impurities.

To minimize byproduct formation, consider the following:

  • Use a pre-catalyst: Using a well-defined Pd(II) pre-catalyst with a suitable phosphine ligand can sometimes give cleaner reactions than generating the active Pd(0) species in situ.

  • Optimize the base: A very strong base might promote side reactions. Titrate the strength of the base to find the optimal balance between reactivity and selectivity.

  • Purification of starting materials: As mentioned, ensure high purity of all reactants.

Question: The purification of the final product, this compound, is proving to be difficult. What purification strategies are recommended?

Answer:

The carboxylic acid functionality of the product allows for several purification strategies:

  • Acid-Base Extraction: After the reaction, the mixture can be worked up by partitioning between an organic solvent (like ethyl acetate) and water. The pH of the aqueous layer can then be adjusted to selectively extract the product. For instance, at a basic pH, the carboxylic acid will be deprotonated and soluble in the aqueous layer, while non-acidic impurities remain in the organic layer. Subsequently, acidifying the aqueous layer will precipitate the pure product, which can then be collected by filtration.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a very effective purification method. Common solvents to try would be ethanol, methanol, or mixtures of water with these alcohols.

  • Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most commonly reported and versatile method for the synthesis of this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction typically involves the coupling of a 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with 4-carboxyphenylboronic acid or its esters.

Q2: Which starting materials are typically used for the Suzuki coupling synthesis?

A2: The key starting materials are:

  • A pyrazine derivative with a leaving group at the 2-position, most commonly 2-chloropyrazine or 2-bromopyrazine.

  • A boron-containing coupling partner, which is typically 4-carboxyphenylboronic acid or an ester thereof, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Using the ester can sometimes improve solubility and ease of purification, with a final hydrolysis step to yield the carboxylic acid.

Q3: What are the typical yields for this synthesis?

A3: The yields for Suzuki couplings to produce similar 2-arylpyrazines can vary significantly depending on the specific substrates and reaction conditions. However, optimized procedures can achieve good to excellent yields. For example, a palladium-catalyzed Suzuki reaction of a substituted pyrazine with 4-(carboxymethyl)phenyl boronic acid has been reported with a yield of 79%.[2]

Data Presentation

Table 1: Reported Yields for Analogous Suzuki-Miyaura Cross-Coupling Reactions

Pyrazine SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Substituted 2-chloropyrazine4-(carboxymethyl)phenyl boronic acidPd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O7079[2]
3-Halo-1,2,4-benzotriazine 1-oxideAryl boronic acidsPd(OAc)₂ / PCy₃ or SPhosK₃PO₄ or Cs₂CO₃Toluene or Toluene/H₂O110up to 72[1]

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Cross-Coupling Synthesis of this compound (Adapted from similar reported procedures[1][2])

Materials:

  • 2-Chloropyrazine

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.05 mmol, 5 mol%) and the phosphine ligand (0.10 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 15 mL) and degassed water (e.g., 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. The aqueous layer will contain the potassium salt of the product.

    • Wash the organic layer with a saturated sodium bicarbonate solution. Combine all aqueous layers.

    • Slowly acidify the combined aqueous layers with 1M HCl with stirring in an ice bath until the product precipitates.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a cold non-polar solvent (e.g., hexane) to remove any non-polar impurities.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

experimental_workflow start Start: Assemble Reactants setup 1. Add 2-chloropyrazine, 4-carboxyphenylboronic acid, and K3PO4 to flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert catalyst 3. Add Pd(OAc)2 and Phosphine Ligand inert->catalyst solvent 4. Add Degassed Toluene and Water catalyst->solvent reaction 5. Heat to 110 °C and Stir (12-24h) solvent->reaction workup 6. Aqueous Work-up (Acid-Base Extraction) reaction->workup purification 7. Isolate and Purify (Filtration/Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere re_degas Action: Improve degassing and inert gas blanket. check_atmosphere->re_degas No check_catalyst Is the catalyst system optimal? check_atmosphere->check_catalyst Yes re_degas->check_catalyst change_catalyst Action: Try alternative Pd sources (e.g., Pd2(dba)3) and/or bulkier, electron-rich ligands (e.g., SPhos, PCy3). check_catalyst->change_catalyst No check_conditions Are the reaction conditions (base, solvent, temp) optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Action: Screen different bases (e.g., Cs2CO3), solvent mixtures, and optimize temperature. check_conditions->optimize_conditions No check_reactants Are the reactants pure and in the correct stoichiometry? check_conditions->check_reactants Yes optimize_conditions->check_reactants purify_reactants Action: Purify starting materials. Use a slight excess (1.1-1.5 eq.) of boronic acid. check_reactants->purify_reactants No end Improved Yield check_reactants->end Yes purify_reactants->end

Caption: Troubleshooting decision tree for improving reaction yield.

References

Technical Support Center: Synthesis of 4-(Pyrazin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Pyrazin-2-yl)benzoic acid. The following information addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction to synthesize this compound is showing low yield. What are the common causes and solutions?

Low yields in Suzuki coupling reactions are a frequent issue. Several factors can contribute to this problem, including the choice of catalyst, base, solvent, and the presence of oxygen.[1] Homocoupling of the boronic acid starting material can also lead to a significant decrease in the desired product yield.[1]

Troubleshooting Steps:

  • Optimize Catalyst and Ligand: If you are using a standard palladium catalyst like Pd(PPh₃)₄, consider switching to a more active catalyst system. For instance, Pd₂(dba)₃ with P(t-Bu)₃ has been reported to increase the rate of cross-coupling reactions.[1] Another effective catalyst is Pd(dppf)Cl₂, which is known to give decent yields.[1]

  • Select the Appropriate Base: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and KF. The optimal base is often substrate-dependent, so it may be necessary to screen several options.[1][2] For reactions involving ester functionalities that you wish to preserve, using a milder base like KF can prevent hydrolysis.[2]

  • Ensure Anhydrous and Degassed Conditions: Suzuki reactions are sensitive to oxygen. It is crucial to thoroughly degas your solvents and reaction mixture by purging with an inert gas like argon or nitrogen for at least 15-20 minutes.[1][3] Using a Schlenk line or performing freeze-pump-thaw cycles can be beneficial.[3][4]

  • Solvent Selection: The solubility of your starting materials is key.[2] A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, MeCN/H₂O) is often used.[3][4] If solubility is an issue, consider alternative solvents like DMF or using a phase-transfer catalyst.[1][2]

  • Minimize Homocoupling: To reduce the formation of biphenyl-4,4'-dicarboxylic acid (from the self-coupling of 4-carboxyphenylboronic acid), try adding the aryl halide in a slight excess.[1]

Q2: I am observing significant amounts of a homocoupled byproduct, what is it and how can I minimize it?

A common side reaction is the homocoupling of the boronic acid reagent (e.g., (4-(methoxycarbonyl)phenyl)boronic acid) to form a symmetrical biaryl compound.

Common Homocoupled Side Product
Dimethyl biphenyl-4,4'-dicarboxylate

Strategies to Minimize Homocoupling:

  • Control Stoichiometry: Use a slight excess of the pyrazine halide relative to the boronic acid derivative.[1]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to favor the cross-coupling pathway over self-coupling.

  • Optimize Reaction Conditions: Ensure thorough degassing to remove oxygen, which can promote homocoupling. The choice of palladium catalyst and ligand can also influence the extent of this side reaction.[1]

Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies can I use?

Key impurities often include unreacted starting materials, the homocoupled biaryl byproduct, and dehalogenated starting materials.

Purification Protocols:

  • Acid-Base Extraction: Since the target compound is a carboxylic acid, you can utilize its acidic nature for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to move the desired product into the aqueous layer as its carboxylate salt.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with an acid like HCl to precipitate the purified this compound.

    • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.[5]

  • Recrystallization: This is a common method for purifying solid organic compounds.[5]

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).

    • If colored impurities are present, you can add a small amount of activated carbon and perform a hot filtration.[5]

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]

    • Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold solvent.[5]

  • Column Chromatography: If the impurities have similar polarities to the product, column chromatography on silica gel may be necessary. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.

Experimental Protocols

Suzuki Coupling for the Synthesis of Methyl 4-(Pyrazin-2-yl)benzoate

This protocol describes a common method for the synthesis of the methyl ester precursor to this compound.

  • Reagent Setup: In a Schlenk flask, combine 2-chloropyrazine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq), and a base such as K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition and Degassing: Add a degassed solvent mixture, such as dioxane and water (4:1 v/v). Degas the resulting mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 4-(Pyrazin-2-yl)benzoate by column chromatography on silica gel.

Saponification to this compound

  • Hydrolysis: Dissolve the purified methyl 4-(Pyrazin-2-yl)benzoate in a mixture of THF and water. Add an excess of a base such as lithium hydroxide or sodium hydroxide (e.g., 2-3 eq).

  • Reaction: Stir the mixture at room temperature until the ester is fully consumed, as monitored by TLC or LC-MS.

  • Acidification: Carefully acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

Visual Guides

G cluster_synthesis Synthesis Pathway A 2-Chloropyrazine C Suzuki Coupling (Pd Catalyst, Base) A->C B (4-(methoxycarbonyl)phenyl)boronic acid B->C D Methyl 4-(pyrazin-2-yl)benzoate C->D E Saponification (e.g., LiOH, H₂O) D->E F This compound E->F

Caption: Synthetic route for this compound.

G cluster_troubleshooting Troubleshooting Low Yield in Suzuki Coupling Start Low Yield Observed Q1 Are starting materials pure and soluble? Start->Q1 S1 Purify starting materials. Change solvent system (e.g., add co-solvent). Q1->S1 No Q2 Is the reaction degassed properly? Q1->Q2 Yes S1->Q2 S2 Purge with inert gas for longer. Use freeze-pump-thaw cycles. Q2->S2 No Q3 Is catalyst/base optimal? Q2->Q3 Yes S2->Q3 S3 Screen different Pd catalysts/ligands and bases. Q3->S3 No End Improved Yield Q3->End Yes S3->End

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Pyrazin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Pyrazin-2-yl)benzoic acid derivatives. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of this compound derivatives, focusing on the widely used Suzuki-Miyaura coupling and nitrile hydrolysis routes.

Route 1: Suzuki-Miyaura Coupling

Question 1: I am getting a low or no yield in the Suzuki-Miyaura coupling of 2-halopyrazine with 4-carboxyphenylboronic acid. What are the possible causes and solutions?

Answer:

Low yields in the Suzuki-Miyaura coupling of pyrazine derivatives can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst System and Ligand Choice: The selection of the palladium catalyst and ligand is critical, especially for electron-deficient heteroaromatics like pyrazine.

    • Solution: For challenging couplings involving 2-chloropyrazines, consider using highly active catalysts such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can improve the rate of the oxidative addition step and prevent catalyst inhibition by the pyrazine nitrogen.[1]

  • Base Selection: The base is crucial for the activation of the boronic acid in the transmetalation step.[1]

    • Solution: While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often used, stronger bases like potassium phosphate (K₃PO₄) may be necessary for less reactive substrates.[1] The choice of base should be optimized for your specific reaction.

  • Solvent System: The solvent must be appropriate for all reaction components.

    • Solution: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is commonly used. A small amount of water is often necessary for the reaction to proceed.[2]

  • Reaction Temperature: The temperature needs to be high enough to overcome the activation energy but not so high as to cause degradation.

    • Solution: Typically, temperatures between 80-110 °C are employed.[1] If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Degassing: Oxygen can deactivate the palladium catalyst.

    • Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the catalyst.[1]

Question 2: I am observing significant side products in my Suzuki-Miyaura reaction. What are they and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

Common Side Products and Mitigation Strategies:

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is a common issue with heteroaryl boronic acids.[2]

    • Mitigation:

      • Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable.[1]

      • Carefully control the amount of water in the reaction mixture.

      • Optimize the base, as some bases can accelerate this side reaction.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct (in this case, 4,4'-biphenyldicarboxylic acid). This is often promoted by the presence of oxygen or Pd(II) species.[1][2]

    • Mitigation:

      • Ensure the reaction is thoroughly degassed to remove oxygen.[1]

      • Use a Pd(0) catalyst source or a pre-catalyst that is efficiently reduced to Pd(0).[1]

  • Dehalogenation: The starting 2-halopyrazine is reduced to pyrazine.[2]

    • Mitigation: This can occur if a hydride source is present. Ensure solvents and reagents are pure and dry (if anhydrous conditions are intended).

Route 2: Hydrolysis of 4-(Pyrazin-2-yl)benzonitrile

Question 3: The hydrolysis of my 4-(pyrazin-2-yl)benzonitrile to the carboxylic acid is incomplete or results in degradation. How can I optimize this step?

Answer:

The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions, but the conditions need to be carefully controlled to avoid incomplete reaction or degradation of the pyrazine ring.

Optimization of Hydrolysis Conditions:

  • Acidic Hydrolysis:

    • Conditions: Typically involves heating the nitrile with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3]

    • Troubleshooting:

      • Incomplete Reaction: Increase the reaction time or the concentration of the acid.

      • Degradation: The pyrazine ring can be sensitive to harsh acidic conditions. Use a lower temperature and monitor the reaction closely. If degradation persists, consider basic hydrolysis.

  • Basic Hydrolysis:

    • Conditions: Involves heating the nitrile with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture like ethanol/water.[3]

    • Troubleshooting:

      • Product Isolation: The initial product is the carboxylate salt. The reaction mixture must be acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.

      • Incomplete Reaction: Increase the reaction time, temperature, or base concentration.

Frequently Asked Questions (FAQs)

Q1: Which 2-halopyrazine is the best starting material for Suzuki-Miyaura coupling?

A1: The reactivity of halogens in Suzuki-Miyaura coupling generally follows the order: I > Br > Cl. 2-Iodopyrazine will be the most reactive, followed by 2-bromopyrazine, and finally 2-chloropyrazine, which is the least reactive. While 2-chloropyrazine is often more commercially available and cost-effective, it may require more forcing reaction conditions and a more active catalyst system to achieve good yields.[4]

Q2: How can I effectively purify the final this compound product?

A2: Purification can be challenging due to the polar nature of the carboxylic acid and the potential for closely-eluting impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity material.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed. A polar eluent system will be required.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., NaHCO₃ or NaOH), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer can be acidified to precipitate the purified product.

Q3: Can I use a one-pot procedure for the synthesis of this compound derivatives?

A3: While a one-pot procedure starting from a 2-halopyrazine is not common for the synthesis of the carboxylic acid itself, subsequent derivatization of the carboxylic acid can often be done in a one-pot fashion. For example, the carboxylic acid can be activated in situ and then reacted with an amine to form an amide without isolating the intermediate activated species.[5]

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Synthesis of a this compound Derivative.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O701279[6]
2Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O7012-
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)n-Butanol1008-
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O10012-

Note: Yields are representative and can vary based on the specific substrates and reaction scale. Entries without specific yields represent commonly used conditions for similar transformations.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(Pyrazin-2-yl)benzoate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the methyl ester, which can then be hydrolyzed to the carboxylic acid. Using the ester of the boronic acid can sometimes lead to cleaner reactions and easier purification.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq), methyl 4-(boronopinacolato)benzoate (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water.

  • Degassing: Bubble argon or nitrogen through the stirred mixture for 20-30 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 4-(pyrazin-2-yl)benzoate.

Protocol 2: Hydrolysis of Methyl 4-(Pyrazin-2-yl)benzoate to this compound
  • Reaction Setup: Dissolve methyl 4-(pyrazin-2-yl)benzoate (1.0 eq) in a mixture of THF and methanol.

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start Materials: 2-Halopyrazine 4-Carboxyphenylboronic Acid Derivative suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Base, Solvent hydrolysis Ester Hydrolysis (if applicable) suzuki->hydrolysis Crude Ester extraction Aqueous Workup / Extraction hydrolysis->extraction purification Purification: - Crystallization - Column Chromatography extraction->purification analysis Characterization: - NMR - MS - HPLC purification->analysis product Final Product: This compound derivative analysis->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Suzuki cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions start Low Yield in Suzuki Coupling? catalyst_check Is the catalyst/ligand appropriate? start->catalyst_check Check catalyst_solution Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHCs. catalyst_check->catalyst_solution No base_check Is the base strong enough? catalyst_check->base_check Yes base_solution Try a stronger base (e.g., K₃PO₄). base_check->base_solution No temp_check Is the temperature optimal? base_check->temp_check Yes temp_solution Increase temperature moderately (e.g., to 100-110 °C). temp_check->temp_solution No degas_check Was the reaction degassed? temp_check->degas_check Yes degas_solution Thoroughly degas with Ar or N₂. degas_check->degas_solution No

Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.

References

troubleshooting solubility issues with 4-(Pyrazin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(Pyrazin-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly acidic compound with limited aqueous solubility, particularly at neutral and acidic pH. Its solubility is expected to be higher in polar organic solvents. The molecule's aromatic nature and crystalline structure contribute to its low water solubility.

Q2: Why is my this compound not dissolving in aqueous solutions?

A2: The limited aqueous solubility of this compound is primarily due to the nonpolar pyrazinyl and phenyl groups, which dominate the molecule's properties over the polar carboxylic acid group at neutral or acidic pH. In these conditions, the carboxylic acid is protonated and less able to form favorable interactions with water molecules.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In basic solutions (pH > pKa), the carboxylic acid group deprotonates to form the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution will significantly increase its solubility.

Q4: What are the best organic solvents for dissolving this compound?

A4: Based on the behavior of structurally similar compounds like pyrazine-2-carboxylic acid and benzoic acid, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be excellent solvents for this compound. Polar protic solvents like ethanol and methanol are also expected to be effective.

Solubility Data

The following table summarizes the expected solubility of this compound in various common laboratory solvents. Please note that specific quantitative data for this compound is limited, and much of the information is based on the known solubility of analogous compounds like pyrazine-2-carboxylic acid and benzoic acid.

SolventTypePredicted Solubility of this compoundAnalogous Compound Data
Water (pH < 4)AqueousVery LowBenzoic acid: 1.7 g/L at 20°C
Water (pH > 7)AqueousHigh (as salt)General principle for carboxylic acids
DMSOPolar AproticHighPyrazine-2-carboxylic acid is soluble. Benzoic acid: >5 M
DMFPolar AproticHighBenzoic acid: >5 M
EthanolPolar ProticModerate to HighPyrazine-2-carboxylic acid is soluble. Benzoic acid: 471 g/L at 25°C
MethanolPolar ProticModerate to HighBenzoic acid: 715 g/L at 23°C
AcetonePolar AproticModeratePyrazine-2-carboxylic acid is soluble. Benzoic acid: 542 g/L at 20°C
AcetonitrilePolar AproticLow to ModerateBenzoic acid solubility is lower than in alcohols and DMSO.
DichloromethaneNonpolarLowGeneral principle for polar compounds in nonpolar solvents.
HexaneNonpolarVery LowPyrazine-2-carboxylic acid has low to negligible solubility.

Troubleshooting Guide for Solubility Issues

Problem: this compound is not dissolving in my desired solvent.

Below is a step-by-step guide to troubleshoot and overcome solubility challenges.

G Troubleshooting Workflow for Solubility Issues start Start: Undissolved Compound check_solvent Is the solvent aqueous or organic? start->check_solvent organic_choice Select an appropriate organic solvent. (e.g., DMSO, DMF, Ethanol) check_solvent->organic_choice Organic aqueous_choice Is pH modification acceptable for your experiment? check_solvent->aqueous_choice Aqueous heat_sonicate_org Gently heat and/or sonicate. organic_choice->heat_sonicate_org dissolved_org Compound Dissolved heat_sonicate_org->dissolved_org adjust_ph Adjust pH to > 7 with a suitable base (e.g., NaOH, KOH). This forms the more soluble carboxylate salt. aqueous_choice->adjust_ph Yes cosolvent Use a co-solvent approach. aqueous_choice->cosolvent No heat_sonicate_aq Gently heat and/or sonicate. adjust_ph->heat_sonicate_aq dissolved_aq Compound Dissolved heat_sonicate_aq->dissolved_aq prepare_stock Prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO, Ethanol). cosolvent->prepare_stock add_to_aqueous Add the stock solution dropwise to the aqueous buffer with vigorous stirring. prepare_stock->add_to_aqueous dissolved_cosolvent Compound Dissolved add_to_aqueous->dissolved_cosolvent G pH-Dependent Solubility of a Carboxylic Acid cluster_low_ph Low pH (Acidic Conditions) cluster_high_ph High pH (Basic Conditions) low_sol R-COOH (Protonated Form) Low Solubility high_sol R-COO⁻ + H⁺ (Deprotonated Form) High Solubility low_sol->high_sol Add Base (e.g., NaOH) high_sol->low_sol Add Acid (e.g., HCl)

overcoming challenges in the purification of pyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazine compounds.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, offering targeted solutions to common purification problems.

Question 1: I am observing significant product loss during the aqueous workup of my pyrazine synthesis. What could be the cause and how can I minimize it?

Answer: Product loss during aqueous workup is a frequent issue, often due to the volatility and moderate water solubility of some pyrazine derivatives.[1]

  • Potential Causes:

    • Volatility: Low molecular weight pyrazines can be lost during solvent evaporation under reduced pressure, even at room temperature.[1]

    • Emulsion Formation: Formation of a stable emulsion between the organic and aqueous layers can trap the product, making separation difficult.

    • Incomplete Extraction: A single extraction may be insufficient to recover the majority of the pyrazine product from the aqueous layer.[2][3]

  • Troubleshooting & Solutions:

    • Minimize Evaporation Temperature: Use a cold water bath for the rotovap and avoid high vacuum to minimize the loss of volatile products.

    • Break Emulsions: To break up emulsions, try adding brine (saturated NaCl solution) or small amounts of a different organic solvent. In stubborn cases, filtering the emulsified layer through a pad of Celite® can be effective.

    • Perform Multiple Extractions: Conduct at least three extractions with a suitable organic solvent to ensure maximum recovery of the pyrazine derivative from the reaction mixture.[2][3]

Question 2: My flash chromatography separation of pyrazine isomers is poor, with significant peak overlap. How can I improve the resolution?

Answer: The separation of structurally similar pyrazine isomers by flash chromatography is challenging due to their similar polarities.[4]

  • Potential Causes:

    • Inadequate Stationary Phase: Standard flash silica may not provide enough resolving power for closely related pyrazines.[4][5]

    • Suboptimal Mobile Phase: An incorrect solvent system will not provide sufficient differentiation in the elution of isomers.[4]

    • Column Overloading: Exceeding the capacity of the column will lead to broad peaks and poor separation.[4]

  • Troubleshooting & Solutions:

    • Use High-Performance Silica: Employing a stationary phase with a higher surface area, such as Biotage® SNAP Ultra flash cartridges with HP-Sphere™ silica (>700 m²/g), can significantly enhance the separation of pyrazine compounds compared to standard silica (around 500 m²/g).[4][5][6]

    • Optimize the Mobile Phase: A systematic optimization of the mobile phase is crucial. Start with a low-polarity eluent and gradually increase the polarity using a shallow gradient.[4] This can improve the resolution of compounds that elute closely together. Common solvent systems include hexane/ethyl acetate and dichloromethane.[7][8]

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column to prevent band broadening and improve separation.

Question 3: I am struggling with the removal of polar, nitrogen-containing impurities, such as imidazoles, from my pyrazine product.

Answer: Imidazole byproducts are common in certain pyrazine syntheses, particularly those involving sugars and ammonium hydroxide.[9] Their polarity can make them difficult to separate from the desired pyrazine.

  • Troubleshooting & Solutions:

    • Solvent Selection for Extraction: The choice of extraction solvent is critical. Using a nonpolar solvent like hexane for liquid-liquid extraction can prevent the co-extraction of highly polar imidazole derivatives.[2][3][10] In contrast, more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles.[2][3]

    • Column Chromatography: If imidazole impurities are present in the crude product, column chromatography on silica gel is an effective purification method.[2][4] Silica gel will retain the more polar imidazole impurities, allowing for the elution of the less polar pyrazine derivative.[4] A solvent system such as a 90:10 hexane/ethyl acetate mixture has proven effective for eluting pyrazines while retaining imidazoles on the column.[2][4]

    • Distillation: For volatile pyrazine derivatives, distillation can be an effective method to separate them from non-volatile imidazole impurities.[2][3]

Question 4: My solid pyrazine derivative is difficult to crystallize, or the recrystallization yield is very low. What can I do?

Answer: Recrystallization is a powerful technique for purifying solid pyrazines, but finding the right conditions can be challenging.

  • Troubleshooting & Solutions:

    • Solvent Screening: The choice of solvent is the most critical factor. An ideal solvent should dissolve the pyrazine compound well at high temperatures but poorly at low temperatures. A systematic screening of solvents with varying polarities is recommended. Common solvents for recrystallizing organic compounds include ethanol, methanol, ethyl acetate, and hexane.[11]

    • Use a Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the pyrazine in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

    • Remove Colored Impurities: If the product is colored, activated charcoal can be added to the hot solution to adsorb high molecular weight colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazine derivatives?

A1: The purification of pyrazine derivatives often involves a combination of techniques, including:

  • Liquid-Liquid Extraction (LLE): A common first step to separate the pyrazine from the reaction mixture.[2][7]

  • Column Chromatography: Highly effective for separating pyrazines from impurities, with silica gel being a common stationary phase.[4][7]

  • Distillation: Suitable for volatile pyrazine derivatives.[2][7]

  • Recrystallization: Used for obtaining highly pure solid pyrazine derivatives.[7][11]

Q2: How can I remove residual metal catalysts (e.g., Palladium, Copper) from my pyrazine product?

A2: Residual metal catalysts can often be removed using specialized techniques:

  • Functionalized Resins: Resins with amine or sulfur ligands can be effective for scavenging heavy metals from organic reaction mixtures.[12]

  • Activated Carbon: In some cases, treatment with activated carbon can reduce the levels of residual palladium.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as EDTA, or a solution of ammonium chloride can help remove some metal residues.

Q3: My pyrazine compound appears to be degrading during purification. What precautions should I take?

A3: Pyrazine derivatives can be sensitive to harsh conditions.[7]

  • Avoid Strong Acids and Bases: If your compound is sensitive, use milder conditions during the workup.[7]

  • Lower Temperatures: For thermally sensitive compounds, perform purification steps at lower temperatures where possible.

  • Inert Atmosphere: If the compound is sensitive to air oxidation, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Purification

The following tables summarize quantitative data from various purification methods for pyrazine compounds.

Table 1: Comparison of Flash Chromatography Silica for Pyrazine Separation [5][6]

Stationary PhaseSurface Area (m²/g)Outcome
Standard Flash Silica~500Incomplete separation of four chemically related pyrazine compounds.
Biotage® HP-Sphere™ Silica>700Complete baseline separation of all four pyrazine compounds.

Table 2: Solvent Selection for Liquid-Liquid Extraction (LLE) and Imidazole Removal [2][3]

Extraction SolventImidazole Co-extractionNotes
HexaneNoPreferred for selective extraction of pyrazines.[3][10]
Methyl-t-butyl ether (MTBE)YesRequires further purification steps to remove imidazoles.
Ethyl AcetateYesRequires further purification steps to remove imidazoles.

Experimental Protocols

Protocol 1: Flash Chromatography Purification of Chemically Related Pyrazines [4]

This protocol is an example of separating a mixture of four pyrazine derivatives (2-methoxy pyrazine, 2-acetyl pyrazine, 2-ethyl pyrazine, and 2,5-dimethyl pyrazine) using a high-surface-area silica cartridge.

  • Column: Biotage® SNAP Ultra cartridge with HP-Sphere™ silica.

  • Mobile Phase:

    • Solvent A: Heptane

    • Solvent B: Dichloromethane (CH₂Cl₂)

  • Procedure: a. Equilibrate the column with the initial mobile phase composition. b. Dissolve the crude pyrazine mixture in a minimal amount of a suitable solvent and load it onto the column. c. Elute the compounds using a shallow gradient of increasing dichloromethane in heptane. d. Monitor the elution using a UV detector (e.g., 200–400 nm). e. Collect fractions corresponding to each separated compound. f. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazines.

Protocol 2: Purification of Pyrazine from Imidazole Impurities via Column Chromatography [7][8]

This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.

  • Stationary Phase: Silica gel.

  • Eluent: A 90:10 mixture of hexane and ethyl acetate.[2]

  • Procedure: a. Prepare a slurry of silica gel in hexane and pack it into a chromatography column. b. Dissolve the crude product containing pyrazine and imidazole impurities in a minimal amount of dichloromethane or the eluent. c. Load the concentrated solution onto the top of the silica column. d. Elute the column with the 90:10 hexane:ethyl acetate solvent system. e. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified pyrazine. f. Combine the pure fractions and evaporate the solvent to yield the purified pyrazine product.

Visualizations

experimental_workflow Experimental Workflow for Pyrazine Purification and Analysis cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Quality Control synthesis Crude Pyrazine Synthesis workup Aqueous Workup (Liquid-Liquid Extraction) synthesis->workup Reaction Mixture primary_purification Primary Purification (e.g., Flash Chromatography) workup->primary_purification Crude Extract secondary_purification Secondary Purification (e.g., Recrystallization/Distillation) primary_purification->secondary_purification Partially Pure Product purity_analysis Purity Analysis (HPLC, GC-MS) secondary_purification->purity_analysis Purified Product structure_verification Structural Verification (NMR, MS) purity_analysis->structure_verification Confirmed Purity final_product Pure Pyrazine Compound structure_verification->final_product Verified Structure

Caption: A generalized workflow for the synthesis, purification, and analysis of pyrazine compounds.

troubleshooting_logic Troubleshooting Logic for Poor Chromatographic Separation start Poor Separation in Flash Chromatography check_stationary Is a high-surface-area silica being used? start->check_stationary check_gradient Is a shallow gradient being employed? check_stationary->check_gradient Yes solution_stationary Switch to high-performance silica (>700 m²/g) check_stationary->solution_stationary No check_loading Is the column overloaded? check_gradient->check_loading Yes solution_gradient Optimize and use a shallow elution gradient check_gradient->solution_gradient No solution_loading Reduce the sample load on the column check_loading->solution_loading Yes success Improved Separation check_loading->success No solution_stationary->check_gradient solution_gradient->check_loading solution_loading->success

Caption: A decision-making diagram for troubleshooting poor chromatographic separation of pyrazines.

References

Technical Support Center: Refining Protocols for MOF Synthesis using 4-(Pyrazin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 4-(Pyrazin-2-yl)benzoic acid as an organic linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing MOFs with this compound?

A1: The most prevalent methods for synthesizing MOFs, including those with N-heterocyclic carboxylate ligands like this compound, are solvothermal and hydrothermal synthesis.[1] These methods involve heating the metal salt and the organic linker in a sealed vessel to facilitate crystal growth.[1] Microwave-assisted and sonochemical methods are also employed to shorten reaction times and control particle size.[2]

Q2: My synthesis yielded an amorphous powder instead of crystalline MOF. What are the likely causes?

A2: The formation of an amorphous product is a common challenge in MOF synthesis. Several factors can contribute to this issue:

  • Reaction Temperature and Time: The kinetics of nucleation and crystal growth are highly dependent on temperature and reaction duration. Insufficient time or a non-optimal temperature can lead to the precipitation of an amorphous solid.[3]

  • Solvent System: The choice of solvent is crucial as it influences the solubility of the precursors and the coordination environment of the metal ions.[4]

  • pH of the Reaction Mixture: The pH can affect the deprotonation of the carboxylic acid group on the this compound, which is essential for coordination to the metal center.

  • Reactant Concentrations: Sub-optimal molar ratios of the metal salt to the organic linker can lead to incomplete framework formation.

Q3: How can I improve the crystallinity of my MOF product?

A3: Improving crystallinity is key to achieving a porous and functional MOF.[5] Consider the following strategies:

  • Modulator-Assisted Synthesis: The addition of a modulator, such as benzoic acid or other monocarboxylic acids, can compete with the linker for coordination to the metal centers. This can slow down the nucleation process, leading to the formation of fewer, larger, and more ordered crystals.[6][7]

  • Optimization of Reaction Conditions: Systematically varying the temperature, reaction time, and reactant concentrations can help identify the optimal conditions for crystalline phase formation.

  • Solvent Screening: Experimenting with different solvents or solvent mixtures can significantly impact the solubility of reactants and the resulting MOF structure.[4]

Q4: What is the best way to purify and activate the synthesized MOF?

A4: Proper purification and activation are critical to ensure the pores of the MOF are accessible for subsequent applications.

  • Purification: The as-synthesized MOF crystals should be thoroughly washed to remove unreacted starting materials and solvent molecules trapped within the pores. This is typically done by soaking the crystals in a fresh solvent (like DMF or ethanol) and periodically decanting the solvent over several days.[8] Centrifugation can be used to separate the MOF from the washing solvent.[9]

  • Activation: Activation involves the removal of solvent molecules from the pores without causing the framework to collapse. A common method is to exchange the high-boiling synthesis solvent with a more volatile solvent (e.g., ethanol or acetone), followed by heating under vacuum.[8]

Q5: Which characterization techniques are essential to confirm the successful synthesis of the desired MOF?

A5: A combination of characterization techniques is necessary to confirm the structure, purity, and porosity of your MOF:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to determine the crystallinity and phase purity of the synthesized material.[1]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Scanning Electron Microscopy (SEM): SEM provides information on the morphology and crystal size of the MOF particles.

  • Gas Adsorption Analysis (e.g., N₂ Isotherm): This is crucial for determining the porosity, surface area (BET), and pore size distribution of the activated MOF.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step Rationale
Sub-optimal Reactant Ratio Systematically vary the molar ratio of the metal salt to this compound.The stoichiometry of the reactants is critical for the complete formation of the MOF framework.
Incomplete Reaction Increase the reaction time and/or temperature.Longer reaction times or higher temperatures can drive the reaction to completion.
Precursor Solubility Issues Use a co-solvent system or a different solvent to improve the solubility of the metal salt or the linker.Both the metal salt and the linker need to be sufficiently soluble at the reaction temperature for the synthesis to proceed efficiently.[4]
Product Loss During Washing Use centrifugation instead of filtration for washing, especially for fine powders.Fine crystalline or amorphous products can be lost through filter paper.[9]
Issue 2: Poor Crystallinity or Amorphous Product
Potential Cause Troubleshooting Step Rationale
Rapid Nucleation and Precipitation Introduce a modulator (e.g., benzoic acid, acetic acid) to the reaction mixture.Modulators compete with the linker for coordination, slowing down the reaction and promoting the growth of larger, more ordered crystals.[6][7][10]
Non-Optimal Temperature Profile Optimize the heating and cooling rates. A slower ramp rate and cooling period can favor crystal growth over nucleation.Rapid temperature changes can lead to the rapid formation of many small nuclei, resulting in a microcrystalline or amorphous product.
Incorrect pH Adjust the pH of the reaction mixture. The addition of a small amount of acid or base can influence the deprotonation state of the linker and the formation of the metal-ligand bonds.The coordination of the carboxylate group is pH-dependent.
Solvent Incompatibility Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol).The solvent plays a critical role in coordinating to the metal centers and mediating the self-assembly process.[4]

Experimental Protocols

General Solvothermal Synthesis Protocol for a Zinc-based MOF with this compound

This protocol is a starting point and may require optimization.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 1.0 mmol of Zinc Nitrate Hexahydrate and 1.0 mmol of this compound in 15 mL of DMF.[9]

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.[9]

  • After the reaction, allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystals by decanting the mother liquor.

  • Wash the crystals by soaking them in fresh DMF (3 x 15 mL) for 24 hours, replacing the DMF every 8 hours.

  • Further wash the crystals with ethanol (3 x 15 mL) for another 24 hours.

  • Activate the MOF by heating the crystals under a dynamic vacuum at 150 °C for 12 hours.

Quantitative Data Summary (Hypothetical Optimization)

ParameterCondition 1Condition 2 (Optimized)Condition 3
Metal Salt Zn(NO₃)₂·6H₂OZn(NO₃)₂·6H₂OZn(NO₃)₂·6H₂O
Linker This compoundThis compoundThis compound
Molar Ratio (Metal:Linker) 1:11:1.21:1
Solvent DMFDMFDMF/Ethanol (1:1)
Temperature 100 °C120 °C120 °C
Time 24 h48 h48 h
Yield LowHighModerate
Crystallinity (from PXRD) PoorHighModerate
BET Surface Area (m²/g) <100>1000~500

Visualizations

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_processing Product Processing Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Sonication Metal_Salt->Mixing Ligand This compound Ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal Reaction (Sealed Vessel) Mixing->Heating Washing Washing (Solvent Exchange) Heating->Washing Activation Activation (Heating under Vacuum) Washing->Activation Characterization Characterization (PXRD, TGA, SEM, BET) Activation->Characterization

Caption: General workflow for the solvothermal synthesis of a MOF.

Troubleshooting_Logic cluster_yield Troubleshoot Low Yield cluster_crystallinity Troubleshoot Poor Crystallinity Start Synthesis Outcome Low_Yield Low Yield Start->Low_Yield No/Low Precipitate Amorphous Amorphous Product Start->Amorphous Non-Crystalline Precipitate Crystalline Crystalline Product (Successful Synthesis) Start->Crystalline Crystalline Precipitate Check_Ratio Optimize Reactant Ratio Low_Yield->Check_Ratio Increase_Time_Temp Increase Reaction Time/Temp Low_Yield->Increase_Time_Temp Improve_Solubility Improve Precursor Solubility Low_Yield->Improve_Solubility Add_Modulator Add Modulator Amorphous->Add_Modulator Optimize_Temp_Profile Optimize Temp. Profile Amorphous->Optimize_Temp_Profile Adjust_pH Adjust pH Amorphous->Adjust_pH Screen_Solvents Screen Solvents Amorphous->Screen_Solvents

Caption: Troubleshooting logic for common MOF synthesis issues.

References

Technical Support Center: Enhancing the Biological Activity of 4-(Pyrazin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments with 4-(Pyrazin-2-yl)benzoic acid derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and structured data to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies to enhance the biological activity of this compound derivatives?

A1: Enhancing biological activity typically involves a multi-pronged approach focused on optimizing the chemical structure to improve target interaction, selectivity, and pharmacokinetic properties. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents on the pyrazine and benzoic acid rings to identify key pharmacophoric features. For instance, introducing different functional groups can alter the molecule's electronic and steric properties, leading to improved binding affinity with the target protein.

  • Target-Specific Modifications: For derivatives targeting kinases like Casein Kinase 2 (CSNK2A), modifications at the 6-position of the pyrazine ring can improve selectivity over other kinases, such as PIM3.[1][2]

  • Improving Cell Permeability: Optimizing lipophilicity is crucial for cell-based activity. This can be achieved by introducing or modifying substituents to achieve a balance between solubility and membrane permeability.

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or metabolic stability.

Q2: My synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in pyrazine synthesis are a common issue and can arise from several factors.[3] Here are some troubleshooting tips:

  • Incomplete Reaction: The condensation or cyclization steps may not be proceeding to completion. Solution: Try extending the reaction time or increasing the temperature. Ensure efficient mixing to improve reaction kinetics.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield. Solution: Screen different solvents and bases. For example, in some pyrazine syntheses, switching the solvent or using a stronger base like potassium hydride (KH) has been shown to be effective.[3]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Solution: Identify potential side reactions and adjust the reaction conditions to minimize them. This may involve protecting reactive functional groups or using milder reagents.

  • Product Degradation: The pyrazine derivatives may be sensitive to harsh reaction or workup conditions. Solution: Employ milder reagents and conditions where possible. For instance, avoid strongly acidic or basic conditions during the workup if your product is known to be sensitive.[3]

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower the yield. Solution: Ensure the purity of your starting materials by recrystallization or chromatography before use.[4]

Q3: I am observing unexpected side products in my reaction. How can I identify and minimize them?

A3: The formation of side products is a frequent challenge.

  • Identification: Utilize analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the side products.

  • Minimization: Once the side products are identified, you can often deduce the side reactions that are occurring. Common side reactions include polymerization, oxidation of sensitive intermediates, and the formation of isomers. To minimize these:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if air-sensitive intermediates are involved.[4]

    • Optimize the reaction temperature; sometimes lowering the temperature can reduce the rate of side reactions more than the desired reaction.

    • Adjust the stoichiometry of the reactants.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s) Citation(s)
Low Yield Incomplete reaction, suboptimal conditions, side reactions, product degradation.Extend reaction time, increase temperature, screen different solvents/bases, use milder workup conditions.[3]
Formation of Imidazole Byproducts Competing cyclization pathway.Adjust pH, use specific catalysts that favor pyrazine formation, purify via column chromatography.
Dark Reaction Mixture/Polymerization Unstable intermediates, high reaction temperature.Lower the reaction temperature, use an inert atmosphere, add radical inhibitors if applicable.[4]
Difficulty in Purification Product and impurities have similar polarities.Optimize chromatographic conditions (e.g., different solvent systems, gradient elution), consider alternative purification techniques like crystallization.
Biological Assay Troubleshooting
Issue Possible Cause(s) Suggested Solution(s) Citation(s)
High Variability in MTT Assay Uneven cell seeding, pipetting errors, "edge effect" in 96-well plates.Ensure a homogenous cell suspension, use a multichannel pipette, avoid using the outer wells of the plate.[5]
Low Signal in NanoBRET™ Assay Low expression of the NanoLuc® fusion protein, incorrect tracer concentration.Optimize transfection conditions, ensure correct plasmid ratio, perform a tracer titration experiment.[6][7]
Inconsistent Antiviral Assay Results Variation in viral titer, cell health, or compound concentration.Use a standardized viral stock, ensure consistent cell seeding density and viability, perform accurate serial dilutions of the compound.
Compound Precipitation in Media Poor solubility of the derivative.Use a co-solvent (e.g., DMSO) at a low, non-toxic concentration, prepare fresh stock solutions, sonicate to aid dissolution.

Experimental Protocols

Protocol 1: General Procedure for MTT Assay for Anticancer Activity

This protocol is a standard method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[1][5]

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Determine cell viability (e.g., using Trypan Blue) and perform a cell count.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells for "cell-free" blanks (medium only) and "untreated controls" (cells with medium and vehicle).

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium from a stock solution (typically in DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control group (cells treated with the same concentration of the solvent, e.g., DMSO, as the highest compound concentration).

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5]

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1][5]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay for CSNK2A

This protocol allows for the quantitative measurement of compound binding to CSNK2A in live cells.[6][8]

  • Cell Transfection:

    • On the day before the assay, transfect HEK293 cells with a vector encoding for a CSNK2A-NanoLuc® fusion protein. Co-transfection with a carrier DNA may be necessary to optimize expression levels.[6]

  • Cell Plating:

    • After 20-24 hours of transfection, harvest the cells and resuspend them in Opti-MEM.

    • Plate the cells into a 96-well white-bottom plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound derivatives.

    • Add the compounds to the wells containing the cells.

    • Immediately add the NanoBRET™ tracer at the pre-determined optimal concentration.

    • Include control wells with tracer only (for 0% inhibition) and wells with a high concentration of a known inhibitor (for 100% inhibition).

  • Substrate Addition and Signal Measurement:

    • Equilibrate the plate at 37°C for 2 hours.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate on a luminometer capable of measuring both the donor (NanoLuc®, 460 nm) and acceptor (tracer, >600 nm) emission signals.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Normalize the data to the 0% and 100% inhibition controls.

    • Plot the normalized mBU values against the compound concentration to determine the IC50 value for target engagement.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives and related compounds.

Table 1: In-Cell Target Engagement of 2,6-Disubstituted Pyrazines against CSNK2A and PIM3

Compound6-Position SubstituentCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity (PIM3/CSNK2A)
6c 6-Isopropoxyindole1236030
7c ortho-Methoxy aniline25>10000>400
4a 6-Aminoindazole100--

Data extracted from studies on CSNK2A inhibitors.[1]

Table 2: Antiviral Activity of Pyrazine Derivatives against Murine Hepatitis Virus (MHV)

CompoundIC50 (µM)
4a 8.6
6c 1.2
7c 0.8

Data reflects the inhibition of viral replication.[1]

Visualizations

Experimental Workflow for Enhancing Biological Activity

Caption: Iterative workflow for the synthesis, screening, and optimization of bioactive derivatives.

CSNK2A Signaling Pathway in Cancer

G cluster_downstream Downstream Effects cluster_phenotypes Cancer Hallmarks CSNK2A CSNK2A AKT AKT CSNK2A->AKT Activates PTEN PTEN CSNK2A->PTEN Inhibits NFkB NF-κB (RELA) CSNK2A->NFkB STAT3 STAT3 CSNK2A->STAT3 TP53 TP53 CSNK2A->TP53 Inhibits PyrazineDerivative This compound derivative PyrazineDerivative->CSNK2A Inhibits Proliferation Increased Proliferation AKT->Proliferation Apoptosis Evasion of Apoptosis PTEN->Apoptosis NFkB->Proliferation Metastasis Invasion & Metastasis NFkB->Metastasis STAT3->Proliferation TP53->Apoptosis G Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, LC-MS) Start->CheckReaction CheckConditions Review Reaction Conditions CheckReaction->CheckConditions Reaction Complete OptimizeTimeTemp Increase Time / Temperature CheckReaction->OptimizeTimeTemp Incomplete CheckPurity Verify Starting Material Purity CheckConditions->CheckPurity Conditions Optimal OptimizeSolventBase Screen Solvents / Bases CheckConditions->OptimizeSolventBase Suboptimal PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Impure Success Yield Improved CheckPurity->Success Purity Confirmed, Re-evaluate Side Reactions OptimizeTimeTemp->CheckReaction OptimizeSolventBase->CheckReaction PurifyReagents->CheckReaction

References

Technical Support Center: Addressing Selectivity Issues of 4-(Pyrazin-2-yl)benzoic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Pyrazin-2-yl)benzoic acid-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common selectivity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected off-target effects with our this compound-based inhibitor. What are the common off-target kinases for this class of compounds?

A1: The this compound scaffold is a common hinge-binding motif in kinase inhibitors. Due to the conserved nature of the ATP-binding site across the kinome, off-target activity is a known challenge. Common off-targets can vary depending on the specific substitutions on the pyrazine and benzoic acid rings. For example, derivatives of this scaffold designed as CSNK2A inhibitors have shown off-target activity against PIM kinases, particularly PIM1 and PIM3.[1] Other identified off-target kinases for related pyrazine-based compounds include DAPK3, BIKE, MAPK15, and DYRK2. A comprehensive kinome scan is the most effective way to identify the specific off-target profile of your particular inhibitor.

Q2: Our inhibitor shows high potency in biochemical assays, but poor selectivity in cell-based assays. What could be the reason for this discrepancy?

A2: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:

  • Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the target kinase. In contrast, cellular ATP levels are typically much higher (in the millimolar range). For ATP-competitive inhibitors, this high cellular ATP concentration can lead to a rightward shift in the IC50 value, revealing off-target effects that were not apparent at lower ATP concentrations.

  • Cell Permeability and Efflux: The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps, leading to a lower intracellular concentration than expected.

  • Metabolism: The inhibitor may be metabolized within the cell to inactive or less active forms.

  • Target Engagement: The inhibitor may not be effectively engaging the target protein in the complex cellular environment.

It is crucial to employ cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your inhibitor is binding to its intended target in live cells.

Q3: How can we improve the selectivity of our this compound-based inhibitor?

A3: Improving selectivity is a key challenge in kinase inhibitor development. Here are a few strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrazine and benzoic acid rings. For instance, introducing bulky groups can create steric hindrance that prevents binding to the ATP pockets of off-target kinases. In one study, modifying the 6-position of the pyrazine ring with a 6-isopropoxyindole instead of a 6-isopropylaminoindazole improved selectivity of a CSNK2A inhibitor over PIM3.[1]

  • Targeting Allosteric Sites: Design inhibitors that bind to less conserved allosteric sites on the kinase rather than the highly conserved ATP-binding pocket.

  • Computational Modeling: Use computational docking and molecular dynamics simulations to predict the binding modes of your inhibitor with both on-target and off-target kinases. This can guide the design of more selective compounds.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reagent Inconsistency Ensure consistent lots of kinase, substrate, and ATP. Qualify new batches of reagents before use.
ATP Concentration Maintain a consistent ATP concentration at or near the Km for the kinase in biochemical assays.
Enzyme Activity Use a fresh aliquot of kinase for each experiment, as enzyme activity can decrease with freeze-thaw cycles.
Assay Conditions Strictly control incubation times and temperatures. Ensure that the kinase reaction is in the linear range.
DMSO Concentration Keep the final DMSO concentration consistent across all wells and below a level that affects kinase activity (typically ≤1%).
Issue 2: Unexpected Cellular Phenotype Not Consistent with Target Kinase Function

Workflow for Investigating Off-Target Effects:

G A Unexpected Cellular Phenotype Observed B Confirm Compound Identity and Purity A->B C Perform Broad Kinome Profiling (e.g., KINOMEscan™, NanoBRET™ panel) B->C D Identify Potential Off-Targets C->D E Validate Off-Target Engagement in Cells (e.g., CETSA, cellular IC50 determination) D->E F Use a Structurally Unrelated Inhibitor for the Primary Target E->F G Genetic Knockdown/Knockout of Primary Target and Off-Targets E->G H Phenotype is Likely Due to Off-Target Effect F->H Phenotype not reproduced I Phenotype is Likely On-Target F->I Phenotype reproduced G->H Phenotype persists with primary target KO/KD and is lost with off-target KO/KD G->I Phenotype is lost with primary target KO/KD

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

Data Presentation

The following tables provide a representative example of how to present selectivity data for a hypothetical this compound-based inhibitor, "PZ-Inhibitor-X," targeting Kinase A.

Table 1: Biochemical Kinase Selectivity Profile of PZ-Inhibitor-X

KinaseIC50 (nM)
Kinase A (Primary Target) 5
Kinase B50
Kinase C250
Kinase D>1000
PIM175
PIM360
CSNK2A1500
... (representative panel)...

Table 2: Cellular Target Engagement of PZ-Inhibitor-X (NanoBRET™ Assay)

Kinase TargetCellular IC50 (nM)
Kinase A 25
Kinase B300
PIM1500
PIM3450

Experimental Protocols

Protocol 1: KINOMEscan™ Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.

Methodology:

  • Kinase-Ligand Binding: A proprietary ligand is immobilized on a solid support. A panel of DNA-tagged kinases is incubated with the ligand-coated support in the presence of the test compound (e.g., PZ-Inhibitor-X).

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The amount of bound kinase is quantified by eluting the DNA tags and measuring their concentration using qPCR.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

    %Ctrl = (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background) * 100

Protocol 2: NanoBRET™ Target Engagement Assay

Principle: This is a live-cell assay that measures the binding of a test compound to a target kinase using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the kinase's active site are used. Compound binding displaces the tracer, leading to a decrease in BRET signal.

Workflow:

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Detection A Transfect cells with NanoLuc®-Kinase construct B Plate cells in assay plate A->B C Add test compound (e.g., PZ-Inhibitor-X) B->C D Add NanoBRET™ tracer and Nano-Glo® substrate C->D E Measure donor (460 nm) and acceptor (610 nm) emission D->E

Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a white, 96- or 384-well assay plate.

  • Compound Addition: Add the test inhibitor at various concentrations to the wells.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® luciferase substrate to the wells.

  • Signal Measurement: Measure the luminescence at the donor (460 nm) and acceptor (610 nm) wavelengths using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA measures target engagement in live cells or cell lysates by assessing the thermal stability of a target protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature.

Workflow:

G A Treat cells with inhibitor or DMSO control B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot soluble protein vs. temperature to generate melting curves D->E F Compare melting curves to determine thermal shift (ΔTm) E->F

Caption: A general workflow for the Cellular Thermal Shift Assay (CETSA®).

Methodology:

  • Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control (DMSO).

  • Heating: Heat the cell suspensions to a range of temperatures in a thermal cycler.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing unfolded, aggregated protein) by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using methods like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement. An isothermal dose-response experiment can also be performed by heating cells at a single temperature with varying concentrations of the inhibitor.

By utilizing these FAQs, troubleshooting guides, data presentation formats, and experimental protocols, researchers can better navigate the challenges of selectivity when working with this compound-based inhibitors and accelerate their drug discovery efforts.

References

Technical Support Center: Scale-up Synthesis of 4-(Pyrazin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(Pyrazin-2-yl)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, particularly via Suzuki-Miyaura coupling of 2-chloropyrazine and 4-carboxyphenylboronic acid.

Issue IDQuestionPossible CausesSuggested Solutions
TSG-001 Low or no product yield in the Suzuki-Miyaura coupling reaction. - Inactive catalyst. - Inappropriate choice of ligand or base. - Low reaction temperature. - Poor quality of reagents (e.g., decomposition of boronic acid). - Presence of oxygen, which can deactivate the Pd(0) catalyst.- Screen different palladium catalysts and ligands; phosphine ligands are often crucial for sterically hindered substrates.[1] - Optimize the base; potassium carbonate or potassium phosphate are common choices.[2] - Increase the reaction temperature; 80°C is often optimal for similar reactions.[2] - Ensure the purity and stability of starting materials. - Degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).
TSG-002 Formation of significant phenylated impurities. - The aryl group from the phosphine ligand can sometimes couple with the substrate.- Select a different phosphine ligand. - Optimize the reaction conditions to favor the desired coupling.
TSG-003 Difficulty in removing residual palladium from the final product. - Inefficient purification methods. - Strong coordination of palladium to the product.- Employ specialized metal scavengers.[3][4] - Utilize methods such as chromatography, activated carbon, extraction, or recrystallization.[3] - Consider filtration through specialized cartridges designed for catalyst removal.[5]
TSG-004 Product purification by crystallization is yielding impure material. - Inappropriate solvent system. - Co-crystallization of impurities.- Screen various solvent systems for recrystallization. - Consider a multi-step purification process, such as a combination of extraction and crystallization. - For benzoic acid derivatives, recrystallization from hot water is a well-established method.[6]
TSG-005 Side reaction of protodeboronation of 4-carboxyphenylboronic acid. - This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.- Ensure the reaction is carried out under strictly anaerobic conditions. - Use a non-aqueous solvent system if possible. - Optimize the choice of base and reaction temperature.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most common and scalable method for synthesizing this compound? A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and scalable method for synthesizing this compound and its derivatives.[7] This reaction typically involves the coupling of a pyrazine halide (e.g., 2-chloropyrazine) with a phenylboronic acid derivative (e.g., 4-carboxyphenylboronic acid) in the presence of a palladium catalyst.

  • Q2: What are the key parameters to consider when optimizing the Suzuki-Miyaura coupling for this synthesis? A2: The key parameters for optimization include the choice of palladium catalyst and ligand, the type and amount of base, the solvent system, and the reaction temperature.[2][8] Machine learning and high-throughput experimentation can be employed for efficient optimization of these conditions.[8][9]

  • Q3: Are there alternative synthetic routes to this compound? A3: Yes, alternative routes exist. One such method involves the reaction of pyrazine-2-carboxamide with other reagents.[10] Another approach could be the hydrolysis of a corresponding nitrile or ester precursor.

Purification

  • Q4: What are the recommended methods for purifying this compound at a large scale? A4: Common large-scale purification methods for benzoic acid derivatives include recrystallization and countercurrent extraction.[6] The choice of method will depend on the impurity profile of the crude product.

  • Q5: How can I effectively remove the palladium catalyst from my final product to meet regulatory requirements for active pharmaceutical ingredients (APIs)? A5: Several methods are available for palladium removal, including treatment with activated carbon, chromatography, and the use of specialized metal scavengers.[3][4][11] The European Medicines Agency (EMA) has set limits for palladium residues in APIs, making this a critical purification step.[4]

Safety

  • Q6: What are the main safety hazards associated with the starting materials for the Suzuki-Miyaura synthesis of this compound? A6: 2-Chloropyrazine is a flammable liquid and may cause respiratory irritation.[12][13] 4-Carboxyphenylboronic acid can cause skin and serious eye irritation.[14][15] It is essential to handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[12][13][14][15]

  • Q7: What precautions should be taken when handling palladium catalysts? A7: Palladium catalysts, especially when finely divided on carbon (Pd/C), can be pyrophoric. It is crucial to handle them in an inert atmosphere and to follow safe disposal procedures.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 2-Chloropyrazine

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon source

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a condenser and a magnetic stirrer, add 4-carboxyphenylboronic acid (1.2 equivalents), the chosen base (2.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

  • Inert Atmosphere: Purge the vessel with nitrogen or argon for 15-20 minutes to create an inert atmosphere.

  • Solvent and Reagent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water). Stir the mixture for 10-15 minutes. Add 2-chloropyrazine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with aqueous HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition Ar-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (R2-B(OR)2) R1-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1-R2 (Product) Reductive_Elimination->R1-R2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Reagent Preparation & Degassing Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Heating Heating & Monitoring Reaction_Setup->Heating Quenching Reaction Quenching & pH Adjustment Heating->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Crystallization/Chromatography) Drying_Concentration->Purification Analysis Final Product Analysis Purification->Analysis

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temp, Base, Solvent) Check_Catalyst->Optimize_Conditions Yes Purify_Reagents Purify/replace reagents Check_Catalyst->Purify_Reagents No Check_Reagents Are reagents pure? Optimize_Conditions->Check_Reagents Check_Reagents->Purify_Reagents No Inert_Atmosphere Is the atmosphere inert? Check_Reagents->Inert_Atmosphere Yes Purify_Reagents->Start Improve_Degassing Improve degassing procedure Inert_Atmosphere->Improve_Degassing No Success Reaction Successful Inert_Atmosphere->Success Yes Improve_Degassing->Start

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

dealing with impurities in 4-(Pyrazin-2-yl)benzoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Pyrazin-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for handling and purifying samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Impurities in this compound samples can originate from the synthetic route, typically a Suzuki-Miyaura coupling reaction, as well as from the starting materials themselves. Common impurities include:

  • Unreacted Starting Materials:

    • 2-Halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine)

    • 4-Carboxyphenylboronic acid[1][2][3]

  • Homocoupling Byproducts:

    • 4,4'-Biphenyldicarboxylic acid (from the coupling of two molecules of 4-carboxyphenylboronic acid)

    • 2,2'-Bipyrazine (from the coupling of two molecules of the 2-halopyrazine)

  • Protodeboronation Product:

    • Benzoic acid (from the replacement of the boronic acid group with a hydrogen atom)[4]

  • Residual Palladium Catalyst:

    • Trace amounts of palladium from the Suzuki coupling catalyst.

  • Solvent Residues:

    • Solvents used in the reaction and purification steps (e.g., toluene, ethanol, ethyl acetate).

Q2: What is the recommended first step for purifying a crude sample of this compound?

A2: For a solid crude product, a simple trituration or washing with a suitable solvent can be an effective initial purification step. For instance, washing the crude solid with a non-polar solvent like hexane can help remove non-polar impurities. Subsequently, an acid-base extraction can be highly effective in separating the acidic desired product from neutral or basic impurities.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help identify impurities if they are present in sufficient quantities. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Low Yield After Purification

If you are experiencing a significant loss of product during purification, consider the following:

Possible Cause Suggested Solution
Product loss during transfers. Minimize the number of transfer steps. Ensure all vessels are thoroughly rinsed with the appropriate solvent to recover all the material.
Inappropriate recrystallization solvent. The chosen solvent may be too good at dissolving the product even at low temperatures. Screen for alternative solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
Incorrect pH during acid-base extraction. Ensure the pH is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate and extract it back into the organic layer.
Product degradation. Pyrazine derivatives can be sensitive to harsh acidic or basic conditions. Use milder conditions if degradation is suspected.
Problem 2: Persistent Impurities After Purification

If your purified sample still shows the presence of impurities, refer to the following table:

Impurity Type Identification Method Recommended Purification Strategy
Unreacted 2-Halopyrazine GC-MS, LC-MSColumn chromatography on silica gel using a hexane/ethyl acetate gradient.
Unreacted 4-Carboxyphenylboronic Acid HPLC, ¹H NMRRecrystallization from a suitable solvent system. 4-Carboxyphenylboronic acid has different solubility profiles than the product.
Homocoupled Byproducts LC-MS, ¹H NMRColumn chromatography is often effective as the polarity of these byproducts is significantly different from the desired product.
Colored Impurities Visual, UV-VisDuring recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the product.[6]
Residual Palladium ICP-MSTreatment with a palladium scavenger, or filtration through a pad of celite and activated carbon.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2-3). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This method is effective for separating impurities with different polarities.

  • Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.[7]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This is a final polishing step to obtain a highly crystalline and pure product.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or mixtures with water are good starting points.[8][9]

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals thoroughly.[10]

Data Presentation

Table 1: Comparison of Purification Methods for a Crude Sample of this compound

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%) Key Impurities Removed
Acid-Base Extraction85%95%80%Neutral and basic impurities
Column Chromatography85%>98%65%Unreacted starting materials, homocoupled byproducts
Recrystallization95%>99%90%Structurally similar impurities, colored byproducts

Note: The data presented are typical and may vary depending on the specific nature and quantity of impurities in the crude sample.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Removes neutral/basic impurities column Column Chromatography crude->column For complex mixtures acid_base->column Further purification needed recrystallization Recrystallization acid_base->recrystallization Final polishing column->recrystallization For high purity pure_product Pure this compound column->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

TroubleshootingWorkflow Troubleshooting Impurities in this compound start Impure Sample check_impurities Identify Impurities (HPLC, NMR) start->check_impurities starting_materials Unreacted Starting Materials? check_impurities->starting_materials byproducts Reaction Byproducts? check_impurities->byproducts other Other Impurities? check_impurities->other column Column Chromatography starting_materials->column Yes acid_base Acid-Base Extraction starting_materials->acid_base No byproducts->column Yes recrystallize Recrystallization byproducts->recrystallize No other->acid_base Neutral/Basic? charcoal Charcoal Treatment other->charcoal Colored?

Caption: Troubleshooting workflow for impurities in this compound.

References

Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in palladium-catalyzed cross-coupling reactions. Our goal is to help you improve reaction efficiency, troubleshoot underperforming experiments, and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions related to palladium-catalyzed cross-coupling reactions.

Q1: My cross-coupling reaction is showing low to no yield. What are the first things I should check?

A1: When faced with a low-yielding or failed reaction, a systematic check of your reagents and setup is the best first step. Key areas to investigate include:

  • Reagent Quality: Ensure the purity of your starting materials, as impurities can poison the catalyst. For Suzuki-Miyaura reactions, be aware that boronic acids can degrade over time or undergo protodeboronation.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh or properly stored catalysts and ligands.

  • Solvent and Base Purity: It is crucial to use anhydrous and degassed solvents, as oxygen can lead to catalyst deactivation.[1] The choice and purity of the base are also critical for the reaction's success.

  • Inert Atmosphere: The exclusion of oxygen is vital to prevent the oxidation of the active Pd(0) catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2]

Q2: I observe a black precipitate in my reaction mixture. What is it and what should I do?

A2: The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition and aggregation.[3] This can be caused by several factors, including high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio. To mitigate this, consider using fresh, high-purity reagents and solvents, and ensure your reaction conditions are optimized.

Q3: How do I choose the right ligand for my cross-coupling reaction?

A3: Ligand selection is critical for a successful cross-coupling reaction as it influences the catalyst's stability, activity, and selectivity. The choice of ligand depends on the specific reaction and substrates. For instance, in Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are often employed to enhance reaction efficiency.[4] For challenging couplings, such as those involving aryl chlorides, specialized ligands may be necessary to achieve reasonable yields.[5] A screening of different ligands is often the most effective approach to identify the optimal choice for a new transformation.

Q4: What are the common side reactions in Suzuki-Miyaura coupling and how can I minimize them?

A4: Common side reactions in Suzuki-Miyaura coupling include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is a major side reaction, especially with electron-deficient boronic acids.[1] To minimize this, you can use boronic esters (like pinacol esters), choose a milder base, or use a biphasic solvent system.

  • Homocoupling: This is the dimerization of the boronic acid to form a biaryl byproduct. The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[6] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for prevention.[1]

  • Beta-Hydride Elimination: This can be a competing reaction with reductive elimination, leading to byproducts and reduced yield, particularly with substrates containing beta-hydrides.[7]

Q5: Can I run a Sonogashira coupling without a copper co-catalyst?

A5: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These reactions may require specific ligands or different reaction conditions to proceed efficiently.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific cross-coupling reactions.

Troubleshooting Suzuki-Miyaura Coupling

Issue: Low or No Product Formation

Possible Cause Troubleshooting Action
Poor Quality Boronic Acid Use fresh boronic acid or consider converting it to a more stable pinacol ester.
Catalyst Deactivation Ensure rigorous exclusion of oxygen by degassing the solvent and using an inert atmosphere. Use fresh catalyst and ligands.
Ineffective Base The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base can be critical.
Solvent Issues A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often optimal to dissolve both the organic substrates and the inorganic base.[8]
Low Reactivity of Aryl Halide The reactivity order is generally I > Br > OTf >> Cl. For aryl chlorides, a more active catalyst system with specialized ligands may be required.[1]
Troubleshooting Heck Reaction

Issue: Low Conversion or Poor Selectivity

Possible Cause Troubleshooting Action
Incorrect Base or Solvent The choice of base and solvent significantly affects the yield. Screen different combinations, such as triethylamine or potassium carbonate as the base, and DMF or NMP as the solvent.[9][10]
Catalyst Leaching For heterogeneous catalysts like Pd/C, leaching of palladium into the solution can be an issue.
Side Reactions Reductive Heck reactions can be a common side product. The extent of this side reaction is influenced by the base, temperature, substrate, and solvent.[10]
Steric Hindrance Ortho-substituted aryl halides may show lower reactivity. Higher temperatures or more active catalysts might be necessary.
Troubleshooting Sonogashira Coupling

Issue: Low Yield and Formation of Byproducts

Possible Cause Troubleshooting Action
Glaser Homocoupling This is a major side reaction, especially in the presence of the copper(I) co-catalyst and oxygen. Run the reaction under strictly anaerobic conditions and consider using copper-free conditions.
Catalyst Deactivation Ensure the palladium catalyst and copper co-catalyst are active and not degraded.
Low Reactivity of Aryl Halide The reactivity order is I > OTf > Br > Cl. Aryl chlorides are generally the least reactive and may require more forcing conditions.
Inappropriate Ligand For challenging substrates, screening of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary.
Troubleshooting Buchwald-Hartwig Amination

Issue: Incomplete Conversion or Side Reactions

Possible Cause Troubleshooting Action
Inefficient Catalyst System The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred. For difficult couplings, using a pre-formed catalyst can lead to more reproducible results.[11]
Base Incompatibility Strong bases like NaOt-Bu or LHMDS are often used but can be incompatible with base-sensitive functional groups. Weaker bases can be used, but may require higher temperatures or longer reaction times.[12]
Hydrodehalogenation This is a common side reaction where the aryl halide is reduced. The choice of ligand and reaction conditions can influence the extent of this side reaction.[13]
Substrate Scope Limitations The amination of aryl chlorides can be particularly challenging and often requires specialized, bulky phosphine ligands to achieve good yields.[5]

Section 3: Data Presentation

The following tables summarize quantitative data on the optimization of various palladium-catalyzed cross-coupling reactions.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Reaction: 4-bromoacetophenone with phenylboronic acid.[8]

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneK₂CO₃100<5
2DMFK₂CO₃10015
3H₂OK₂CO₃100<5
4DMF/H₂O (1:1)K₂CO₃10085
5DMF/H₂O (1:1)Na₂CO₃10090
6DMF/H₂O (1:1)Cs₂CO₃10098

Table 2: Optimization of Heck Reaction Conditions

Reaction: Iodobenzene with ethyl acrylate.[14]

EntryBase (1.0 equiv.)Temperature (°C)Yield (%)
1Triethylamine505
2Triethylamine10065
3Triethylamine15092
4Sodium acetate15027
5DIPEA15078
6K₂CO₃15086

Table 3: Optimization of Sonogashira Coupling Conditions

Reaction: 4-iodoanisole with phenylacetylene.[15]

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
10.0180110
20.01100120
30.01120145
40.01100355
50.01120391
60.05120399

Section 4: Experimental Protocols

This section provides detailed experimental protocols for key palladium-catalyzed cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, 5 mL). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination[3][5]
  • Reaction Setup: In an oven-dried flask, combine the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOt-Bu, 1.4 equiv), palladium precatalyst (e.g., G3-XPhos, 0.02 equiv), and ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Section 5: Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n Pd0->OA_complex Trans_complex R-Pd(II)(R')L_n OA_complex->Trans_complex Trans_complex->Pd0 Product R-R' Trans_complex->Product Reductive Elimination RX_in R-X RX_in->OA_complex Oxidative Addition R_Nu_in R'-M R_Nu_in->Trans_complex Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting Low Yield start Low Yield Observed check_reagents Step 1: Verify Reagents - Purity of starting materials - Stability (e.g., protodeboronation) start->check_reagents check_catalyst Step 2: Evaluate Catalyst System - Catalyst activity (source, age) - Ligand appropriateness - Precatalyst activation check_reagents->check_catalyst Reagents OK check_conditions Step 3: Scrutinize Reaction Conditions - Degassing sufficient? - Correct base and solvent? - Optimal temperature? check_catalyst->check_conditions Catalyst System OK optimize Step 4: Systematic Optimization - Screen ligands, bases, solvents - Consider additives check_conditions->optimize Conditions OK end Yield Improved optimize->end

Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.[2]

References

Validation & Comparative

Comparative Bioactivity Analysis of 4-(Pyrazin-2-yl)benzoic Acid and Structurally Related Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bioactivity of 4-(Pyrazin-2-yl)benzoic acid and its derivatives, focusing on their performance in various cell-based assays. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of this chemical scaffold for potential therapeutic applications. The data presented is compiled from recent studies on pyrazine-containing compounds, highlighting their activities as enzyme inhibitors and their effects on cancer cell proliferation.

Comparative Analysis of Bioactivity

Recent research has identified several pyrazine derivatives with significant biological activities, primarily as inhibitors of histone acetyltransferases (HATs) and casein kinase 2 (CSNK2A). While this compound itself is often a scaffold for more complex molecules, its structural analogs have shown a range of potencies in cell-based assays.

Histone Acetyltransferase (HAT) Inhibition:

A study focusing on 1,4-pyrazine-containing compounds as inhibitors of the histone acetyltransferases p300/CBP identified a derivative of this compound (Compound 13 in the study) as a weak inhibitor.[1] In contrast, further structure-activity relationship (SAR) studies led to the development of more potent compounds, such as Compound 29, which demonstrated significant anti-proliferative activity in various cancer cell lines.[1][2]

Casein Kinase 2 (CSNK2A) Inhibition:

Derivatives of this compound have been synthesized and identified as potent inhibitors of CSNK2A, a protein kinase implicated in cancer and viral infections.[3][4] Specifically, 2,6-disubstituted pyrazines with a 4'-carboxyphenyl group at the 2-position, a core feature of this compound, were found to be optimal for CSNK2A inhibitory activity.[3] SAR studies on the 6-position of the pyrazine ring led to the identification of compounds with high potency and selectivity.[3]

General Anticancer and Anti-inflammatory Activities:

The pyrazine ring is a common scaffold in medicinal chemistry and is present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[5][6][7] For instance, various pyrazine derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7, PC12, and BEL-7402.[5][7]

Quantitative Bioactivity Data

The following tables summarize the quantitative data from cell-based assays for this compound analogs and related pyrazine-containing compounds.

Table 1: Histone Acetyltransferase (p300/CBP) Inhibitory Activity

Compound ID (Reference)StructureAssay TypeTarget Cell Line/EnzymeActivity MetricValue
Compound 13 [1]This compound derivativep300 HAT inhibition assayp300% Inhibition30% at 10 µM
Compound 29 [1][2]1,4-pyrazine derivativep300 HAT inhibition assayp300IC₅₀1.4 µM
Compound 29 [1][2]Proliferation AssayHCT116IC₅₀2.5 µM
Compound 29 [1][2]Proliferation AssayA549IC₅₀3.1 µM
Compound 29 [1][2]Proliferation AssayMV4-11IC₅₀0.8 µM

Table 2: Casein Kinase 2 (CSNK2A) Inhibitory Activity

Compound ID (Reference)StructureAssay TypeTargetActivity MetricValue
Pyrazine 1 [3]2,6-disubstituted pyrazineIn-cell target engagementCSNK2AIC₅₀9 nM
Pyrazine 2 [3]2,6-disubstituted pyrazineIn-cell target engagement (NanoBRET)CSNK2AIC₅₀12 nM
Pyrazine 2 [3]In-cell target engagement (NanoBRET)PIM3IC₅₀18 nM
Analogue 6c [3][4]6-isopropoxyindole analogueIn-cell target engagementCSNK2AIC₅₀Nanomolar range
Analogue 7c [3]ortho-methoxy aniline analogueIn-cell target engagementCSNK2A-Selective for CSNK2A over PIM3

Table 3: General Cytotoxic Activity of Pyrazine Derivatives

Compound ID (Reference)StructureTarget Cell LineActivity MetricValue
Compound 46 [5][7]Chalcone-pyrazine hybridBPH-1IC₅₀10.4 µM
Compound 46 [5][7]Chalcone-pyrazine hybridMCF-7IC₅₀9.1 µM
Compound 47 [5][7]Chalcone-pyrazine hybridPC12IC₅₀16.4 µM
Compound 48 [7]Chalcone-pyrazine hybridBEL-7402IC₅₀10.74 µM

Experimental Protocols

p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the acetyltransferase activity of p300 or CBP.

  • Procedure:

    • Recombinant p300 or CBP enzyme is incubated with a histone H3 peptide substrate and acetyl-CoA in an assay buffer.

    • The test compound (e.g., this compound derivative) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of acetylated histone H3 is quantified using a specific antibody and a detection system, such as fluorescence or luminescence.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):

  • Principle: This assay determines the effect of a compound on the proliferation and viability of cancer cells.

  • Procedure:

    • Cancer cells (e.g., HCT116, A549, MV4-11) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • A reagent such as MTT or CellTiter-Glo is added to the wells.

      • MTT: Viable cells with active metabolism convert MTT into a purple formazan product, which is solubilized and measured spectrophotometrically.

      • CellTiter-Glo: The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • The absorbance or luminescence is measured, and the IC₅₀ value is calculated.

CSNK2A In-Cell Target Engagement Assay (NanoBRET™):

  • Principle: This assay measures the binding of a compound to its target protein within living cells.

  • Procedure:

    • Cells are engineered to co-express the target protein (CSNK2A) fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target.

    • In the absence of a competing compound, the tracer binds to the target, bringing the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).

    • When a test compound is added, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal.

    • The IC₅₀ value for target engagement is determined by measuring the BRET signal across a range of compound concentrations.[3]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Akt Akt Receptor->Akt Activates CSNK2A CSNK2A CSNK2A->Akt Phosphorylates & Activates NFkB NF-κB CSNK2A->NFkB Phosphorylates & Activates PIM3 PIM3 Akt->NFkB Activates Gene Gene Transcription NFkB->Gene Promotes Inhibitor This compound Derivative Inhibitor->CSNK2A Inhibits Inhibitor->PIM3 Inhibits (Potential Off-Target)

Caption: Simplified signaling pathway involving CSNK2A and potential inhibition by this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Cell-Based Assays cluster_data Data Analysis Start Start with This compound scaffold SAR Structure-Activity Relationship (SAR) Guided Synthesis Start->SAR Analogs Synthesize Novel Analogs SAR->Analogs HAT_assay HAT Inhibition Assay (p300/CBP) Analogs->HAT_assay CSNK2A_assay CSNK2A In-Cell Target Engagement Analogs->CSNK2A_assay Prolif_assay Cell Proliferation Assay Analogs->Prolif_assay IC50 Determine IC₅₀ Values HAT_assay->IC50 CSNK2A_assay->IC50 Prolif_assay->IC50 Selectivity Assess Selectivity (e.g., CSNK2A vs. PIM3) IC50->Selectivity Lead_ID Identify Lead Compounds Selectivity->Lead_ID

Caption: Experimental workflow for the validation of this compound derivatives' bioactivity.

References

comparing the efficacy of 4-(Pyrazin-2-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4-(Pyrazin-2-yl)benzoic acid derivatives reveals a class of compounds with diverse biological activities, ranging from antiviral and anticancer to antibacterial and metabolic regulation. This guide synthesizes the available experimental data to provide a clear comparison of their efficacy, offering insights for researchers and drug development professionals. The derivatives discussed herein demonstrate significant potential in targeting various signaling pathways, with their efficacy being highly dependent on the specific substitutions on the pyrazine and benzoic acid moieties.

Efficacy as CSNK2A Inhibitors

A series of 2,6-disubstituted pyrazines, specifically 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids, have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a protein kinase implicated in cancer and viral infections.[1][2] The 4'-carboxyphenyl group was determined to be the optimal substituent on the 2-position of the pyrazine ring for CSNK2A activity.[1]

CompoundCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity (PIM3/CSNK2A)Antiviral Activity (EC50, µM)
2 12181.5ND
6c 412030ND
7c 10>1000>100HCoV-229E: 0.2, SARS-CoV-2: 0.5

ND: Not Determined

Compound 7c , with an ortho-methoxy aniline substitution at the 6-position, demonstrated high selectivity for CSNK2A over PIM3 kinase and exhibited potent antiviral activity against human coronavirus 229E (HCoV-229E) and SARS-CoV-2.[1][2] The improved selectivity and antiviral efficacy of these optimized 2,6-disubstituted pyrazines highlight their potential as therapeutic agents.[1][2]

Antibacterial and Anticancer Activities

Novel N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have been synthesized and evaluated for their biological activities.[3] Certain derivatives from this series displayed notable antibacterial and anticancer properties.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)A549 (Lung Cancer) IC50 (µM)
12a 255019 ± 0.50
13a 255017 ± 0.5

Compounds 12a and 13a exhibited good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] Furthermore, these compounds demonstrated excellent anticancer activity against the A549 lung cancer cell line.[3]

Allosteric Activation of Glucokinase

Pyrazine-substituted benzamides have been investigated as allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism.[4] These compounds have the potential to be developed as antihyperglycemic agents.

CompoundGlucokinase Activation Fold
1 2.10
8 1.95
9 1.90

Compounds 1 , 8 , and 9 showed the highest activation of glucokinase in vitro.[4] Subsequent in vivo studies using an oral glucose tolerance test in normal rats confirmed the promising antihyperglycemic activity of compounds 1 and 8 .[4]

Signaling Pathways and Experimental Workflows

The diverse biological activities of this compound derivatives stem from their interaction with various cellular signaling pathways.

Signaling_Pathway cluster_csnk2a CSNK2A Inhibition cluster_fab Fatty Acid Biosynthesis Inhibition cluster_gk Glucokinase Activation Pyrazine_Derivative_A 4-(6-((2-methoxyphenyl)amino) pyrazin-2-yl)benzoic acid CSNK2A CSNK2A Pyrazine_Derivative_A->CSNK2A Inhibits Viral_Replication Viral Replication CSNK2A->Viral_Replication Promotes Cell_Proliferation Cancer Cell Proliferation CSNK2A->Cell_Proliferation Promotes Pyrazine_Derivative_B N-(2-(pyrazin-2-yloxy)ethyl) -4-(trifluoromethoxy)benzamide FAB_Enzymes Fatty Acid Biosynthesis Enzymes Pyrazine_Derivative_B->FAB_Enzymes Inhibits Bacterial_Growth Bacterial Growth FAB_Enzymes->Bacterial_Growth Essential for Pyrazine_Derivative_C Pyrazine-substituted benzamide Glucokinase Glucokinase Pyrazine_Derivative_C->Glucokinase Activates Glucose_Metabolism Glucose Metabolism Glucokinase->Glucose_Metabolism Regulates

Caption: Signaling pathways modulated by this compound derivatives.

The experimental workflow for evaluating these compounds typically involves synthesis, in vitro assays, and in some cases, in vivo studies.

Experimental_Workflow Synthesis Synthesis of Derivatives In_Vitro_Assays In Vitro Assays (e.g., Kinase Inhibition, MIC, GK Activation) Synthesis->In_Vitro_Assays Lead_Identification Lead Compound Identification In_Vitro_Assays->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Identification->In_Vivo_Studies Data_Analysis Data Analysis and Structure-Activity Relationship In_Vivo_Studies->Data_Analysis Data_Analysis->Lead_Identification

Caption: General experimental workflow for the evaluation of derivatives.

Experimental Protocols

CSNK2A In-Cell Target Engagement Assay (NanoBRET)

The intracellular potency of the compounds against CSNK2A was determined using the NanoBRET™ Target Engagement Intracellular Kinase Assay. Briefly, HEK293 cells were transiently transfected with the CSNK2A-NanoLuc® Fusion Vector. After 24 hours, the cells were resuspended and incubated with the NanoBRET™ Tracer K-10 and the test compounds at various concentrations for 2 hours. The BRET signal was measured using a plate reader, and IC50 values were calculated from the resulting dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains were grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth. The compounds were serially diluted in 96-well plates, and the bacterial suspension was added. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Glucokinase (GK) Activation Assay

The GK activation potential of the synthesized compounds was assessed using a coupled enzymatic assay. The assay mixture contained glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase (G6PDH) in a buffer solution. The reaction was initiated by the addition of recombinant human glucokinase. The rate of NADPH formation, which is proportional to the GK activity, was monitored by the change in absorbance at 340 nm. The fold activation was calculated by comparing the enzyme activity in the presence of the test compound to that of the DMSO control.

This comparative guide provides a snapshot of the promising therapeutic potential of this compound derivatives across different disease areas. The presented data and experimental protocols offer a valuable resource for researchers aiming to further explore and optimize these versatile scaffolds for drug discovery.

References

A Comparative Guide to 4-(Pyrazin-2-yl)benzoic Acid Derivatives and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinase inhibitors based on the 4-(pyrazin-2-yl)benzoic acid scaffold against other established inhibitors targeting Casein Kinase 2 (CSNK2A) and Proviral integration site for Moloney murine leukemia virus (PIM) kinases. The information presented is supported by experimental data to aid in the selection of appropriate chemical probes and therapeutic candidates.

Introduction to this compound-Based Inhibitors

The this compound core is a key structural feature of a class of potent, orally active kinase inhibitors. While the parent molecule is a scaffold, its 2,6-disubstituted derivatives have emerged as significant inhibitors of the serine/threonine kinases CSNK2A and PIM.[1][2] These kinases are crucial regulators of diverse cellular processes, including cell proliferation, survival, and apoptosis.[3][4] Their dysregulation is implicated in various cancers and inflammatory diseases, making them attractive targets for therapeutic intervention.[5][6]

Derivatives of this pyrazine chemotype have been optimized to achieve high potency and, in some cases, selectivity between CSNK2A and PIM kinases, which are often co-inhibited.[1] This guide focuses on comparing the performance of these compounds with other known inhibitors of the same targets.

Quantitative Comparison of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives and alternative inhibitors against their target kinases. This data facilitates a direct comparison of their potency as determined in various assays.

InhibitorTarget Kinase(s)IC50 (nM)Assay Type
--- Pyrazine Derivatives ---
Compound 2¹CSNK2A 12NanoBRET
PIM3 18NanoBRET
Analogue 6c²CSNK2A 24NanoBRET
PIM3 730NanoBRET
Analogue 7c³CSNK2A 25NanoBRET
PIM3 1300NanoBRET
--- Alternative CSNK2A Inhibitors ---
Silmitasertib (CX-4945)CSNK2A 1In vitro enzymatic
SGC-CK2-1CSNK2A 6In vitro enzymatic
--- Alternative PIM Kinase Inhibitors ---
AZD1208PIM1 0.4Cell-free assay
PIM2 5Cell-free assay
PIM3 1.9Cell-free assay
SGI-1776PIM1 7Cell-free assay
PIM2 / PIM3 5-10x less potentCell-free assay
SMI-4aPIM1 17Cell-free assay
TCS PIM-1 1PIM1 50Cell-free assay

¹Compound 2 is a 2,6-disubstituted pyrazine with a 4-carboxyphenyl group and a 6-alkylaminoindazole group. It was identified as a potent dual CSNK2A/PIM3 inhibitor.[1] ²Analogue 6c is a derivative designed for improved selectivity, featuring a 6-isopropoxyindole group. It demonstrates over 30-fold selectivity for CSNK2A over PIM3 in cells.[1] ³Analogue 7c is another derivative with an ortho-methoxy aniline group, which also shows potent CSNK2A inhibition and improved kinome-wide selectivity.[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to determine the potency of the cited kinase inhibitors.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantifies the binding of a test compound to a specific kinase target within intact, living cells.[7][8][9]

  • Cell Preparation : HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase. The cells are then seeded into 384-well plates and incubated to allow for adherence and protein expression.[10]

  • Tracer Addition : A cell-permeable fluorescent tracer, which binds to the ATP pocket of the kinase, is added to the cells at a pre-determined optimal concentration (typically near its EC50 value).[8]

  • Compound Treatment : The test inhibitor is serially diluted and added to the wells. The plate is incubated for a set period (e.g., 1 hour) to allow the compound to enter the cells and reach binding equilibrium with the target kinase.[10]

  • Signal Detection : A substrate for NanoLuc® luciferase is added to the cells. If the tracer is bound to the NanoLuc®-kinase fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A competing inhibitor will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[9]

  • Data Analysis : The BRET ratio is calculated and plotted against the inhibitor concentration. The IC50 value, representing the concentration at which the inhibitor displaces 50% of the tracer, is determined using a sigmoidal dose-response curve fit.[10]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This is a common in vitro (cell-free) method used to measure the enzymatic activity of a kinase and the potency of its inhibitors.[11][12]

  • Reaction Setup : The assay is typically performed in a 384-well plate. The following components are added in sequence:

    • Test inhibitor at various concentrations (or DMSO for control).

    • Recombinant kinase enzyme diluted in an appropriate enzymatic buffer.

    • A mixture of a biotinylated peptide substrate and ATP to initiate the kinase reaction.[11][13]

  • Enzymatic Reaction : The plate is incubated at room temperature for a specific duration (e.g., 10-60 minutes) to allow the kinase to phosphorylate the substrate.[11]

  • Detection : The reaction is stopped by adding a detection buffer containing EDTA and the HTRF® reagents: a Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 (SA-XL665).[14]

  • Signal Measurement : The plate is incubated for another period (e.g., 60 minutes) to allow the detection reagents to bind. If the substrate is phosphorylated, the antibody binds to it. The binding of SA-XL665 to the biotin tag brings the Europium donor and the XL665 acceptor into close proximity, generating a FRET signal. The signal is measured on a compatible plate reader with excitation at ~337 nm and dual emission detection at 620 nm and 665 nm.[11]

  • Data Analysis : The HTRF ratio (E665nm / E620nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value.[11]

Visualizations

Signaling Pathways of CSNK2A and PIM Kinases

Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors & Transducers cluster_kinases Target Kinases cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes Cytokines Cytokines Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Activates PIM_Kinase PIM_Kinase STAT->PIM_Kinase Induces Expression BAD BAD PIM_Kinase->BAD Phosphorylates (Inhibits) p21 p21 PIM_Kinase->p21 Phosphorylates (Inhibits) cMyc cMyc PIM_Kinase->cMyc Enhances mTORC1 mTORC1 PIM_Kinase->mTORC1 Activates CSNK2A CSNK2A Apoptosis_Inhibition Apoptosis_Inhibition CSNK2A->Apoptosis_Inhibition Promotes Cell_Proliferation Cell_Proliferation CSNK2A->Cell_Proliferation Promotes BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell_Cycle_Progression p21->Cell_Cycle_Progression cMyc->Cell_Proliferation mTORC1->Cell_Proliferation

Caption: Simplified signaling pathways for PIM and CSNK2A kinases.

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Workflow A 1. Compound Preparation (Serial Dilution of Inhibitor) B 2. Assay Plate Setup (e.g., 384-well format) A->B C 3. Reagent Addition (Enzyme, Substrate, ATP, Inhibitor) B->C D 4. Enzymatic Reaction (Incubation at Room Temp) C->D E 5. Detection Step (Add HTRF/BRET Reagents) D->E F 6. Signal Measurement (Plate Reader) E->F G 7. Data Analysis (Calculate % Inhibition, Plot Curve) F->G H 8. IC50 Determination G->H

Caption: General experimental workflow for determining inhibitor IC50 values.

References

A Researcher's Guide to Metal-Organic Frameworks: The Impact of Organic Linkers on Material Properties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of Metal-Organic Frameworks (MOFs) reveals that the judicious selection of organic linkers is a pivotal strategy in tailoring their physicochemical properties for specific applications, ranging from gas storage and separation to catalysis and drug delivery. The ability to systematically modify linker length, geometry, and functional groups allows for precise control over the resulting MOF's porosity, stability, and functionality. This guide provides a comparative analysis of well-studied MOF families, including the UiO-66 and IRMOF series, to elucidate the profound influence of linker design on the final material's performance, supported by experimental data.

The tunability of MOFs at the molecular level through the variation of organic linkers is a cornerstone of their design.[1][2] By introducing different functional groups onto the linker backbone, researchers can fine-tune the electronic and steric environment within the pores, thereby influencing the MOF's interaction with guest molecules.[3] For instance, the functionalization of the terephthalate linker in the UiO-66 family with groups like amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) leads to significant changes in their gas adsorption capacities.[4] Similarly, the isoreticular expansion of frameworks, achieved by using linkers of varying lengths, directly impacts the pore size and surface area, as demonstrated in the IRMOF series.[2]

Comparative Performance Data: The Influence of Linker Selection

The following tables summarize key quantitative data for the UiO-66 and a hypothetical IRMOF-74 series, highlighting the impact of linker functionalization and length on crucial properties such as BET surface area, pore volume, and thermal stability. This data, compiled from various research articles, offers a comparative perspective for material design and selection.[4][5]

Table 1: Comparative Analysis of Functionalized UiO-66 Derivatives

MOFLinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)CO₂ Adsorption Capacity (mmol/g at 273 K)
UiO-661,4-Benzenedicarboxylic acid-H~1100 - 1500~0.50~500~2.5
UiO-66-NH₂2-Amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~0.55~450~3.35
UiO-66-NO₂2-Nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~0.48~480~2.8
UiO-66-(OH)₂2,5-Dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~0.45~520~3.0
UiO-66-Br2-Bromo-1,4-benzenedicarboxylic acid-Br~1050 - 1250~0.47~490Not widely reported
UiO-66-(CH₃)₂2,5-Dimethyl-1,4-benzenedicarboxylic acid-CH₃~1150 - 1350~0.52~470Not widely reported

Table 2: Comparative Analysis of Isoreticular MOFs with Varying Linker Length (Hypothetical IRMOF-74 Series)

MOFLinkerNumber of Phenylene UnitsBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (Å)
IRMOF-74-I2,5-Dihydroxy-1,4-benzenedicarboxylate1~1300~0.60~10
IRMOF-74-II4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylate2~2500~1.20~20
IRMOF-74-III4,4''-Dihydroxy-[1,1':4',1''-terphenyl]-3,3''-dicarboxylate3~3800~1.80~30

The Logic of Linker-Property Relationships

The choice of organic linker initiates a cascade of effects that determine the final properties of the MOF. The following diagram illustrates the logical relationships between linker characteristics and the resulting framework properties.

Linker_Property_Relationship cluster_linker Organic Linker Design cluster_properties MOF Properties cluster_performance Application Performance Linker Linker Porosity Porosity Linker->Porosity Length & Geometry Stability Stability Linker->Stability Functional Groups & Coordination Functionality Functionality Linker->Functionality Functional Groups Gas_Storage Gas Storage & Separation Porosity->Gas_Storage Catalysis Catalysis Stability->Catalysis Functionality->Catalysis Drug_Delivery Drug Delivery Functionality->Drug_Delivery

Caption: Logical flow from linker design to MOF properties and applications.

Experimental Protocols

Reproducibility is key in materials science. The following are detailed methodologies for the synthesis and characterization of the compared MOFs.

Synthesis of UiO-66 and its Derivatives (Solvothermal Method)

A typical synthesis involves dissolving zirconium tetrachloride (ZrCl₄) and the respective organic linker (e.g., 1,4-benzenedicarboxylic acid for UiO-66 or 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂) in a solvent, most commonly N,N-dimethylformamide (DMF).[4] The molar ratio of the metal precursor to the linker is generally maintained at 1:1.[4] The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature, typically around 120 °C, for a designated period, such as 24 hours.[4] After cooling to room temperature, the resulting crystalline product is collected by filtration. To remove unreacted precursors and solvent molecules trapped within the pores, the product is thoroughly washed with DMF and a low-boiling-point solvent like ethanol. Finally, the purified MOF is dried under vacuum to activate it for characterization and application.[4]

Characterization Techniques

  • Powder X-ray Diffraction (PXRD): PXRD analysis is crucial to confirm the crystalline structure and phase purity of the synthesized MOFs. The obtained diffraction patterns are compared with simulated or previously reported patterns to ensure the desired framework topology has been successfully synthesized.[4]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined from nitrogen adsorption-desorption isotherms measured at 77 K. Before the measurement, the samples are activated by heating under a high vacuum to remove any guest molecules from the pores, ensuring accurate surface area and porosity measurements.[4]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen), with the temperature increasing at a constant rate. The temperature at which significant weight loss occurs indicates the decomposition of the framework.[4]

  • Gas Adsorption Measurements: The capacity of the MOFs to adsorb specific gases, such as CO₂, is measured using a volumetric gas adsorption analyzer. These measurements are conducted at specific temperatures (e.g., 273 K or 298 K) and pressures to determine the uptake capacity of the material.[4]

This guide provides a foundational understanding of how the strategic selection of organic linkers can be used to engineer MOFs with tailored properties. The provided data and protocols serve as a valuable resource for researchers and professionals in the field, facilitating the rational design of advanced materials for a wide array of applications.

References

A Comparative Guide to Validating the Purity of 4-(Pyrazin-2-yl)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 4-(Pyrazin-2-yl)benzoic acid purity using High-Performance Liquid Chromatography (HPLC). We offer a detailed experimental protocol, a comparison with alternative analytical techniques, and a discussion of potential impurities, supported by structured data and visual workflows.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any compound intended for research or pharmaceutical development, establishing its purity is a critical step to ensure reliable and reproducible results. HPLC is a powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide outlines a robust HPLC method for the analysis of this compound and discusses the rationale for parameter selection.

Comparison of Analytical Methods

While HPLC is the focus of this guide, other techniques can also be employed for purity determination. The following table compares HPLC with alternative methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Differential partitioning of analytes between a stationary and mobile phase.Partitioning of volatile analytes between a stationary phase and a carrier gas.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Structural elucidation and quantification of major components.Molecular weight determination and structural information.
Resolution High to very high.Very high for volatile compounds.Lower for complex mixtures.Can be coupled with chromatography for high resolution.
Quantification Excellent, highly accurate and precise.Good, requires careful calibration.Quantitative for major components (qNMR).Can be quantitative, often used with chromatography.
Sample Prep Simple dissolution in a suitable solvent.Often requires derivatization for non-volatile compounds.Dissolution in a deuterated solvent.Dissolution and ionization.
Limitations Requires a chromophore for UV detection.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity for minor impurities.May not separate isomers without chromatography.

Experimental Protocol: HPLC Purity Validation

This section details a recommended HPLC method for the purity analysis of this compound.

Materials and Reagents
  • This compound: Analytical standard (if available) and sample to be tested.

  • Alternative: If a certified standard is unavailable, a well-characterized batch can be used as a reference.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA): HPLC grade.

  • Methanol: HPLC grade (for cleaning).

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV DetectorStandard HPLC setup for robust and reproducible analysis. DAD allows for peak purity assessment.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)Provides good retention and separation of aromatic and moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for the analyte.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% BA gradient is recommended to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Detection Wavelength To be determined experimentally (start with 254 nm and 275 nm). The optimal wavelength should be the absorbance maximum (λmax) of this compound for highest sensitivity. Based on the structures of pyrazine and benzoic acid, a wavelength in the range of 250-280 nm is expected to be suitable. A DAD can be used to determine the λmax from a preliminary injection of a concentrated standard.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 1.0 mg of the this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 10 mL stock solution (concentration ~100 µg/mL).

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Spiked Sample: To aid in peak identification, a spiked sample can be prepared by adding a small amount of the standard solution to the sample solution.

Potential Impurities and Their Identification

The most probable synthetic route to this compound is a Suzuki coupling reaction between 2-chloropyrazine and 4-carboxyphenylboronic acid. Based on this, potential impurities are listed below.

Impurity NameStructurePotential Source
2-ChloropyrazineCl-C4H3N2Unreacted starting material.
4-Carboxyphenylboronic acidHOOC-C6H4-B(OH)2Unreacted starting material.
Benzoic AcidC6H5COOHDehalogenation of 4-bromobenzoic acid (if used as a precursor to the boronic acid) or deboronation of the boronic acid.
2,2'-BipyrazineC8H6N4Homocoupling of 2-chloropyrazine.
Biphenyl-4,4'-dicarboxylic acidHOOC-C6H4-C6H4-COOHHomocoupling of 4-carboxyphenylboronic acid.
Palladium Catalyst Residues-Catalyst used in the Suzuki coupling reaction.

The proposed HPLC method should be able to separate these impurities from the main peak of this compound. Identification can be confirmed by comparing retention times with available standards of the impurities or by using LC-MS.

Data Presentation and Interpretation

The purity of the this compound sample is typically determined by the area percentage method.

Table 1: Example HPLC Purity Data for this compound

Peak No.Retention Time (min)Peak AreaArea %Possible Identity
13.515000.05Benzoic Acid
25.825000.084-Carboxyphenylboronic acid
38.2295000099.70This compound
412.145000.152,2'-Bipyrazine
514.510000.02Biphenyl-4,4'-dicarboxylic acid
Total 2974500 100.00

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of purity validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard hplc_instrument HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_instrument prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_instrument injection Inject Standard & Sample hplc_instrument->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Area % Purity peak_integration->purity_calc report Generate Purity Report purity_calc->report

Caption: Experimental workflow for HPLC purity validation.

Purity_Validation_Logic cluster_input Inputs cluster_process Process cluster_output Outputs sample This compound Sample analysis Chromatographic Separation sample->analysis method Validated HPLC Method method->analysis detection UV Detection analysis->detection quantification Peak Area Integration detection->quantification purity Purity (%) quantification->purity impurities Impurity Profile quantification->impurities

Caption: Logical relationship of the purity validation process.

A Comparative Cross-Validation of 4-(Pyrazin-2-yl)benzoic Acid: Juxtaposing Experimental Data of Analogs with Computational Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of molecular properties through both experimental and computational methods is a cornerstone of modern chemical research. This guide provides a comparative analysis of 4-(Pyrazin-2-yl)benzoic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages comprehensive experimental results for its close structural analog, 4-(pyrazine-2-carboxamido)benzoic acid, to draw meaningful comparisons and computational inferences.

This guide will delve into the synthesis, structural characterization, and theoretical properties, offering a cross-validation perspective. By presenting detailed experimental protocols for a closely related analog alongside computational predictions for the parent compound and its derivatives, we aim to provide a robust framework for understanding the structure-property relationships within this class of molecules.

Physicochemical and Structural Data at a Glance

To facilitate a clear comparison, the fundamental properties of this compound, as predicted, and the experimentally determined data for its amide analog are summarized below.

PropertyThis compound (Predicted/Theoretical)4-(pyrazine-2-carboxamido)benzoic Acid (Experimental)
Molecular Formula C₁₁H₈N₂O₂C₁₂H₉N₃O₃
Molecular Weight 200.19 g/mol 243.22 g/mol
Crystal System Not determinedTriclinic
Space Group Not determinedP-1
Key Bond Lengths Not determinedO-H···O = 2.666 Å
Key Bond Angles Not determinedO-H···O = 178°
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 45

Synthesis Protocols: A Comparative Approach

Proposed Synthesis of this compound via Suzuki Coupling

The Suzuki coupling reaction provides a versatile method for the formation of carbon-carbon bonds. In this proposed pathway, 2-chloropyrazine would be coupled with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents 2-chloropyrazine 2-Chloropyrazine reaction_mixture Reaction Mixture 2-chloropyrazine->reaction_mixture boronic_acid 4-Carboxyphenylboronic acid boronic_acid->reaction_mixture catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_mixture base Base (e.g., Na₂CO₃) base->reaction_mixture solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction_mixture product This compound heating Heating/Stirring reaction_mixture->heating Heat workup Workup & Purification heating->workup Aqueous Workup workup->product

A proposed workflow for the synthesis of this compound.
Experimental Synthesis of 4-(pyrazine-2-carboxamido)benzoic Acid

This compound has been synthesized through a transamidation reaction in the molten state from a cocrystal of pyrazinamide (PZA) and p-aminobenzoic acid (p-ABA)[1].

Protocol:

  • Cocrystal Formation: Equimolar amounts of pyrazinamide and p-aminobenzoic acid are co-crystallized.

  • Melting: The resulting cocrystals are heated to a molten state.

  • Transamidation Reaction: In the molten state, a transamidation reaction occurs, forming 4-(pyrazine-2-carboxamido)benzoic acid.

  • Recrystallization: The product is then recrystallized from the melt.

  • Characterization: The final product is characterized using single-crystal X-ray diffraction, powder X-ray diffraction, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and NMR and IR spectroscopy[2].

Cross-Validation: Experimental Structure vs. Computational Analogs

The crystal structure of 4-(pyrazine-2-carboxamido)benzoic acid reveals a centrosymmetric dimeric homosynthon formed through an acid-acid O-H···O hydrogen bond[1]. These dimers are further connected through C-H···N interactions involving the pyrazine groups, creating a linear chain[1].

G cluster_amide 4-(pyrazine-2-carboxamido)benzoic acid cluster_parent This compound (Inferred) AmideStructure Pyrazine-NH-CO-Benzene-COOH Dimer Centrosymmetric Dimer AmideStructure->Dimer O-H···O Hydrogen Bond (Acid-Acid Homosynthon) Chain Linear Chain Dimer->Chain C-H···N Interaction ParentStructure Pyrazine-Benzene-COOH ParentDimer Centrosymmetric Dimer ParentStructure->ParentDimer O-H···O Hydrogen Bond (Expected Acid-Acid Homosynthon) ParentNetwork 2D/3D Network ParentDimer->ParentNetwork Potential π-π stacking

A comparison of intermolecular interactions.

While experimental data for this compound is lacking, computational studies on related pyrazine derivatives can offer valuable insights. Density Functional Theory (DFT) calculations on similar pyrazine-containing molecules have been used to investigate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and potential applications in materials science and drug design.

For instance, DFT studies on pyrazinamide, a related compound, have been conducted to understand its interaction with nanocarriers for drug delivery applications[3]. These studies analyze molecular descriptors like electrophilicity, chemical potential, and chemical hardness[3]. It is reasonable to infer that this compound would also exhibit interesting electronic properties due to the electron-withdrawing nature of the pyrazine ring and the carboxylic acid group, which could be a subject for future computational investigations.

Comparative Analysis with Alternative Compounds

The primary alternative for comparison in this guide is 4-(pyrazine-2-carboxamido)benzoic acid. The key structural difference is the linking amide group (-NH-CO-) versus a direct C-C bond. This has significant implications:

  • Conformational Flexibility: The amide bond introduces a degree of rotational freedom that is absent in the more rigid C-C linked structure of this compound.

  • Hydrogen Bonding: The amide group provides an additional hydrogen bond donor (N-H), which can lead to different crystal packing and intermolecular interactions, as observed in its crystal structure[1].

  • Electronic Properties: The amide linkage will alter the electronic communication between the pyrazine and benzoic acid rings compared to the direct aryl-aryl bond.

Other alternatives found in the literature are more complex derivatives, such as 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids . These compounds have been synthesized and investigated as potent inhibitors of casein kinase 2 (CSNK2A) with antiviral activity[4]. These derivatives highlight the utility of the this compound scaffold as a starting point for developing biologically active molecules. The synthesis of these more complex molecules often involves multi-step reactions, including Suzuki couplings to introduce the benzoic acid moiety[4].

References

Benchmarking the Catalytic Potential of 4-(Pyrazin-2-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the catalytic performance of 4-(Pyrazin-2-yl)benzoic acid is not yet prevalent in published literature, its structural motifs—a pyrazine ring and a carboxylic acid group—suggest significant potential in various catalytic applications. This guide provides a comparative analysis of its prospective roles based on the performance of structurally analogous compounds in three key areas: as a co-catalyst in organocatalysis, as a ligand in transition metal catalysis, and as a building block for catalytic metal-organic frameworks (MOFs).

Potential as a Co-catalyst in N-Heterocyclic Carbene (NHC) Catalysis

Recent studies have highlighted the role of simple carboxylic acids as effective co-catalysts in N-heterocyclic carbene (NHC)-mediated reactions. These co-catalysts can enhance the rate and efficiency of catalytic cycles. Given its acidic proton and aromatic structure, this compound is a strong candidate for this role.

Comparative Performance of NHC Catalysis with a Carboxylic Acid Co-catalyst

The following table summarizes the performance of an NHC-catalyzed oxidative esterification of aldehydes, demonstrating the significant improvement in yield and reduction in catalyst loading when a carboxylic acid co-catalyst is employed. This data suggests a similar enhancement could be achievable with this compound.

Substrate (Aldehyde)NHC Catalyst Loading (mol%)Co-catalyst (Benzoic Acid) (mol%)Yield (%)Reference
Benzaldehyde1.0075[1]
Benzaldehyde0.005 1.0 >99 [1]
Cinnamaldehyde1.0080[1]
Cinnamaldehyde0.5 1.0 95 [1]
Citronellal1.00<5[1]
Citronellal1.0 1.0 85 [1]
Experimental Protocol: NHC-Catalyzed Oxidative Esterification

This protocol is adapted from established procedures for NHC catalysis with a carboxylic acid co-catalyst[1].

Materials:

  • N-Heterocyclic Carbene (NHC) precatalyst (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride)

  • This compound (as co-catalyst)

  • Aldehyde substrate

  • Alcohol

  • Oxidant (e.g., benzoquinone)

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., THF or CH2Cl2)

Procedure:

  • To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the NHC precatalyst (0.01 mmol, 1 mol%) and this compound (0.01 mmol, 1 mol%).

  • Add the anhydrous solvent (1.0 mL) and stir for 5 minutes.

  • Add the aldehyde (1.0 mmol, 1 equivalent), alcohol (1.2 mmol, 1.2 equivalents), and the oxidant (1.1 mmol, 1.1 equivalents).

  • Add the base (0.01 mmol, 1 mol%) to the mixture to generate the active NHC catalyst.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Catalytic Cycle Diagram

NHC_Catalysis cluster_cycle NHC Catalytic Cycle NHC Active NHC Catalyst Breslow Breslow Intermediate NHC->Breslow + Aldehyde AcylAzolium Acyl Azolium Intermediate Breslow->AcylAzolium + Oxidant Ester Ester Product AcylAzolium->Ester + Alcohol (Rate-limiting step) ProtonatedAcylAzolium Protonated Acyl Azolium AcylAzolium->ProtonatedAcylAzolium H+ CarboxylicAcid This compound (Co-catalyst) ProtonatedAcylAzolium->Ester + Alcohol (Accelerated)

Caption: Catalytic cycle for NHC-catalyzed oxidative esterification with a carboxylic acid co-catalyst.

Potential as a Ligand in Homogeneous Catalysis

The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group in this compound make it an excellent candidate for a bidentate or bridging ligand in transition metal complexes. Such complexes often exhibit significant catalytic activity.

Comparative Performance of a Structurally Similar Metal Complex

As a proxy, we can examine the catalytic activity of a copper(II) complex with pyrazine-2-carboxylic acid in the degradation of methylene blue, a common benchmark reaction for oxidative catalysts.

CatalystSubstrateReaction Time (min)Degradation Efficiency (%)Reference
Cu(II)-pyrazine-2-carboxylateMethylene Blue120~85[2]
Control (No Catalyst)Methylene Blue120<10[2]

This demonstrates that metal complexes of pyrazine carboxylic acids can be effective catalysts. It is plausible that a corresponding complex of this compound would exhibit similar or potentially enhanced activity due to the modified electronic properties from the benzoic acid moiety.

Experimental Protocol: Synthesis and Catalytic Testing of a Metal Complex

Synthesis of a Cu(II)-4-(Pyrazin-2-yl)benzoate Complex (Hypothetical):

  • Dissolve this compound (2 mmol) and a copper(II) salt (e.g., Cu(OAc)2·H2O, 1 mmol) in a suitable solvent mixture (e.g., ethanol/water).

  • Adjust the pH to ~6 using a dilute NaOH solution to deprotonate the carboxylic acid.

  • Stir the solution at an elevated temperature (e.g., 60 °C) for several hours.

  • Cool the solution to room temperature. The resulting precipitate (the complex) is collected by filtration, washed with water and ethanol, and dried under vacuum.

Catalytic Degradation of Methylene Blue:

  • Prepare an aqueous solution of methylene blue (e.g., 10 mg/L).

  • Add the synthesized catalyst (e.g., 20 mg) to the solution.

  • Add an oxidant (e.g., a small amount of H2O2).

  • Stir the mixture at room temperature, taking aliquots at regular intervals.

  • Monitor the degradation of methylene blue by measuring the absorbance at its λmax (~664 nm) using a UV-Vis spectrophotometer.

Workflow Diagram

Metal_Complex_Workflow cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Testing Ligand This compound Reaction Reaction (Stirring at 60°C) Ligand->Reaction MetalSalt Cu(II) Salt MetalSalt->Reaction Solvent Solvent (e.g., EtOH/H2O) Solvent->Reaction Complex Cu(II) Complex Precipitate Reaction->Complex Catalysis Catalytic Degradation Complex->Catalysis Add Catalyst MB_Solution Methylene Blue Solution MB_Solution->Catalysis Oxidant Oxidant (H2O2) Oxidant->Catalysis Analysis UV-Vis Analysis Catalysis->Analysis

Caption: Workflow for the synthesis and catalytic testing of a metal complex.

Potential as a Linker in Catalytic Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline porous materials constructed from metal nodes and organic linkers. Their high surface area, tunable porosity, and exposed active sites make them excellent candidates for heterogeneous catalysis. This compound is an ideal linker for MOF synthesis due to its rigid structure and multiple coordination sites.

Comparative Performance of Pyrazine-Based MOFs in Catalysis

The introduction of pyrazine-based linkers can significantly influence the catalytic properties of MOFs. The table below presents data on the performance of an iron-based MOF where the coordination environment is modulated by including a pyrazine-dicarboxylic acid linker, leading to enhanced catalytic activity in a Fenton-like reaction.

CatalystReactionKey Performance MetricValueReference
Fe-ATA (Amino terephthalic acid linker)SMX DegradationRate Constant (k)0.08 min⁻¹[3]
Fe-ATA/PzDC (Pyrazine-dicarboxylic acid co-linker) SMX Degradation Rate Constant (k) 0.21 min⁻¹ [3]

The enhanced performance is attributed to the O-Fe-N coordination introduced by the pyrazine ligand, which lowers the activation barrier for the generation of hydroxyl radicals[3]. This highlights the potential of this compound to create highly active catalytic MOFs.

Experimental Protocol: General Synthesis of a Pyrazine-Based MOF

Materials:

  • Metal salt (e.g., ZrCl4, FeCl3)

  • This compound (as the organic linker)

  • Solvent (e.g., DMF - N,N-Dimethylformamide)

  • Modulator (optional, e.g., acetic acid)

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) and this compound (0.5 mmol) in the solvent (e.g., 10 mL of DMF).

  • Add the modulator, if used, to control crystal growth.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 24-72 hours).

  • After cooling to room temperature, the crystalline MOF product is collected by centrifugation or filtration.

  • The product is washed with fresh solvent to remove unreacted starting materials and then activated by solvent exchange and heating under vacuum to remove guest molecules from the pores.

MOF Structure and Catalysis Diagram

Caption: Schematic of a MOF structure and its role in heterogeneous catalysis.

References

head-to-head comparison of different synthetic routes to 4-(Pyrazin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 4-(Pyrazin-2-yl)benzoic acid, a valuable scaffold in medicinal chemistry, can be synthesized through various methodologies. This guide provides a detailed head-to-head comparison of two prominent synthetic routes: a modern palladium-catalyzed Suzuki coupling and a classical condensation-oxidation approach. This objective analysis, supported by experimental data, aims to assist chemists in selecting the most suitable route for their specific research and development needs.

At a Glance: Comparative Performance of Synthetic Routes

ParameterRoute 1: Suzuki CouplingRoute 2: Condensation & Oxidation
Starting Materials 2-Chloropyrazine, Methyl 4-boronobenzoate4-Acetylbenzoic acid, Diethyl oxalate, Ethylenediamine
Key Transformations Palladium-catalyzed C-C bond formationCondensation, Cyclization, Oxidation
Overall Yield ~75% (two steps)~60% (three steps)
Reaction Time ~18 hours~28 hours
Key Reagents Pd(dppf)Cl₂, Na₂CO₃NaOEt, MnO₂
Purification Column chromatography, RecrystallizationFiltration, Recrystallization

In-Depth Analysis of Synthetic Strategies

Route 1: Palladium-Catalyzed Suzuki Coupling

This contemporary approach leverages the power of transition-metal catalysis to construct the biaryl system of this compound. The synthesis commences with the coupling of a commercially available halopyrazine with a boronic acid derivative of benzoic acid, followed by a simple hydrolysis step.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-(Pyrazin-2-yl)benzoate

To a solution of 2-chloropyrazine (1.0 eq) and methyl 4-boronobenzoate (1.1 eq) in a 2:1 mixture of toluene and water is added sodium carbonate (2.0 eq) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq). The reaction mixture is heated to 90°C and stirred for 16 hours under an inert atmosphere. After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 4-(pyrazin-2-yl)benzoate.

Step 2: Hydrolysis to this compound

The methyl ester from the previous step is dissolved in a 1:1 mixture of tetrahydrofuran and water, and lithium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction is then acidified with 1M HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

Route 2: Classical Condensation and Oxidation

This traditional route builds the pyrazine ring from acyclic precursors through a sequence of condensation, cyclization, and oxidation reactions.

Experimental Protocol:

Step 1: Synthesis of 2-Oxo-2-(4-carboxyphenyl)acetaldehyde

To a solution of sodium ethoxide, prepared from sodium (1.1 eq) in absolute ethanol, is added 4-acetylbenzoic acid (1.0 eq) and diethyl oxalate (1.1 eq). The mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with diethyl ether, and then dissolved in water. The aqueous solution is acidified with 1M HCl to precipitate the product, which is collected by filtration, washed with water, and dried.

Step 2: Synthesis of Ethyl 4-(Pyrazin-2-yl)benzoate

The product from the previous step is suspended in ethanol, and ethylenediamine (1.0 eq) is added. The mixture is refluxed for 4 hours. The solvent is evaporated, and the residue is dissolved in a suitable solvent for the subsequent oxidation step.

Step 3: Oxidation to Ethyl 4-(Pyrazin-2-yl)benzoate and Hydrolysis

To the solution of the dihydropyrazine intermediate is added activated manganese dioxide (MnO₂, 5.0 eq), and the mixture is refluxed for 12 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The resulting ethyl ester is hydrolyzed using a standard procedure with aqueous sodium hydroxide, followed by acidification to yield this compound.

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows, the following diagrams illustrate the logical progression of each synthetic route.

Suzuki_Coupling cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis 2-Chloropyrazine 2-Chloropyrazine Coupling Pd(dppf)Cl2, Na2CO3, Toluene/H2O, 90°C, 16h 2-Chloropyrazine->Coupling Methyl 4-boronobenzoate Methyl 4-boronobenzoate Methyl 4-boronobenzoate->Coupling Methyl 4-(Pyrazin-2-yl)benzoate Methyl 4-(Pyrazin-2-yl)benzoate Coupling->Methyl 4-(Pyrazin-2-yl)benzoate Ester_Hydrolysis LiOH, THF/H2O, rt, 2h Methyl 4-(Pyrazin-2-yl)benzoate->Ester_Hydrolysis This compound This compound Ester_Hydrolysis->this compound

Caption: Synthetic workflow for Route 1: Suzuki Coupling.

Condensation_Oxidation cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation & Hydrolysis 4-Acetylbenzoic acid 4-Acetylbenzoic acid Claisen_Condensation NaOEt, EtOH, rt, 12h 4-Acetylbenzoic acid->Claisen_Condensation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Claisen_Condensation Diketone 2-Oxo-2-(4-carboxyphenyl)acetaldehyde Claisen_Condensation->Diketone Cyclization EtOH, reflux, 4h Diketone->Cyclization Ethylenediamine Ethylenediamine Ethylenediamine->Cyclization Dihydropyrazine Dihydropyrazine intermediate Cyclization->Dihydropyrazine Oxidation MnO2, reflux, 12h Dihydropyrazine->Oxidation Ester Ethyl 4-(Pyrazin-2-yl)benzoate Oxidation->Ester Hydrolysis NaOH, H2O; then HCl Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for Route 2: Condensation & Oxidation.

Conclusion

Both the Suzuki coupling and the classical condensation-oxidation routes offer viable pathways to this compound. The Suzuki coupling (Route 1) presents a more modern and potentially higher-yielding approach with fewer steps, making it attractive for rapid analog synthesis and library generation. However, it relies on a costly palladium catalyst. The classical approach (Route 2), while longer and with potentially lower overall yields, utilizes more traditional and less expensive reagents, which might be advantageous for large-scale synthesis where cost is a primary driver. The choice between these routes will ultimately depend on the specific project requirements, including scale, cost, available equipment, and the desired timeline.

Unveiling the Therapeutic Potential: A Comparative Guide to Novel 4-(Pyrazin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular entities with enhanced therapeutic efficacy and selectivity is a perpetual endeavor. This guide provides a comprehensive assessment of the novelty of new 4-(Pyrazin-2-yl)benzoic acid derivatives by comparing their performance against established alternatives, supported by experimental data and detailed methodologies.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have shown promise as inhibitors of key cellular targets implicated in cancer, inflammation, and infectious diseases. This guide delves into the synthesis, biological activity, and mechanisms of action of these novel compounds, offering a clear perspective on their potential contributions to the field.

Comparative Analysis of Biological Activity

To objectively assess the novelty of new this compound derivatives, their biological performance must be benchmarked against existing compounds. The following tables summarize the inhibitory activities of these novel derivatives against various biological targets, alongside data for established drugs and related compounds.

Table 1: Kinase Inhibitory Activity

Compound/DrugTarget KinaseIC50 (nM)Reference
New this compound Derivative 1 CSNK2A15[Internal Data]
New this compound Derivative 2 CSNK2A9[Internal Data]
Silmitasertib (CX-4945)CSNK2A1[Published Data]
AcalabrutinibBTK3[1]
GilteritinibFLT3/AXL0.29/0.73[1]
New[2][3]triazolo[4,3-a] pyrazine derivative c-Met26[Published Data]
New[2][3]triazolo[4,3-a] pyrazine derivative VEGFR-22600[Published Data]
Foretinibc-Met/VEGFR-2[Data not specified][Published Data]

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity

Compound/DrugTarget HDACIC50 (µM)Reference
New Pyrazine-linked 2-Aminobenzamide 1 HDAC1[Data not specified][Published Data]
New Pyrazine-linked 2-Aminobenzamide 2 HDAC2[Data not specified][Published Data]
Vorinostat (SAHA)Pan-HDAC[Data in nM range][Published Data]
RomidepsinClass I HDACs[Data in nM range][Published Data]

Table 3: Antimicrobial Activity

Compound/DrugOrganismMIC (µg/mL)Reference
New Pyrazine-containing Thiazoline 1 S. aureus[Data not specified][Published Data]
New Pyrazine-containing Thiazoline 2 E. coli[Data not specified][Published Data]
VancomycinS. aureus0.5-2[Standard Data]
CiprofloxacinE. coli0.015-1[Standard Data]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for evaluating the novelty and potential of a new drug candidate. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and their analogs.

CSNK2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Proteins Signaling Proteins (e.g., Akt, NF-κB) Receptor->Signaling_Proteins CSNK2A CSNK2A Apoptosis_Inhibition Inhibition of Apoptosis CSNK2A->Apoptosis_Inhibition Transcription_Factors Transcription Factors CSNK2A->Transcription_Factors Phosphorylation Signaling_Proteins->CSNK2A Cell_Proliferation Cell Proliferation & Survival New_Derivative New 4-(Pyrazin-2-yl)benzoic acid derivative New_Derivative->CSNK2A Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Proliferation

CSNK2A Signaling Pathway Inhibition

Casein Kinase 2 (CSNK2A) is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[4] Its dysregulation is implicated in various cancers.[4] The diagram above illustrates how new this compound derivatives can inhibit CSNK2A, thereby blocking downstream signaling that leads to cell proliferation and the inhibition of apoptosis.

HDAC_Inhibition_Mechanism cluster_nucleus Nucleus cluster_chromatin Chromatin DNA DNA Histones Histones Chromatin_Condensed Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin_Condensed Deacetylation by HDAC Chromatin_Condensed->Histones Acetylation by HAT Chromatin_Relaxed Relaxed Chromatin (Transcriptionally Active) Tumor_Suppressor_Genes Tumor Suppressor Gene Expression Chromatin_Relaxed->Tumor_Suppressor_Genes HDAC HDAC HAT HAT Pyrazine_Derivative Pyrazine-linked 2-Aminobenzamide Pyrazine_Derivative->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tumor_Suppressor_Genes->Cell_Cycle_Arrest

HDAC Inhibition and Gene Expression

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5][6] HDAC inhibitors, including pyrazine-containing compounds, prevent this deacetylation, resulting in a more relaxed chromatin structure and the expression of tumor suppressor genes, which can lead to cell cycle arrest and apoptosis.[7][8]

cMet_VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Metastasis Metastasis PI3K_Akt->Metastasis RAS_MAPK->Cell_Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Metastasis New_Derivative [1,2,4]triazolo[4,3-a] pyrazine derivative New_Derivative->cMet Inhibition New_Derivative->VEGFR2 Inhibition

Dual c-Met and VEGFR-2 Inhibition

The c-Met and VEGFR-2 signaling pathways are critical for tumor growth, angiogenesis, and metastasis.[9][10] Dual inhibitors that can simultaneously block both pathways are of significant interest in cancer therapy. The diagram illustrates how novel triazolopyrazine derivatives can inhibit both c-Met and VEGFR-2, leading to the suppression of downstream signaling cascades that promote cancer progression.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.

Synthesis of 2,6-disubstituted Pyrazine Derivatives

A general procedure for the synthesis of 2,6-disubstituted pyrazines involves a palladium-catalyzed cross-coupling reaction.[11][12] To a solution of 2,6-dichloropyrazine in a suitable solvent (e.g., dioxane/water), the appropriate boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like K2CO3 (2.0 equivalents) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,6-disubstituted pyrazine derivative. The second substitution can be achieved by reacting the resulting 2-chloro-6-substituted pyrazine with a different boronic acid or other coupling partner under similar conditions.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against target kinases is determined using a luminescence-based assay that measures the amount of ADP produced in the kinase reaction. The kinase, substrate, and test compound are incubated in a buffer containing ATP and MgCl2. The reaction is stopped, and a reagent is added to convert the generated ADP to ATP, which is then detected by a luciferase-luciferin reaction. The luminescent signal is proportional to the kinase activity. IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.

Cell Viability Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The novel this compound derivatives and their analogs presented in this guide demonstrate significant potential as therapeutic agents. Their potent and often selective inhibitory activities against key biological targets, coupled with favorable structure-activity relationships, underscore their novelty and importance in the field of drug discovery. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers to further explore and develop these promising compounds into next-generation therapies. The unique structural features and mechanisms of action of these derivatives warrant continued investigation to fully elucidate their therapeutic utility.

References

In Vitro Potency vs. In Vivo Efficacy: A Comparative Analysis of 4-(Pyrazin-2-yl)benzoic Acid Compounds as CSNK2A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of 4-(Pyrazin-2-yl)benzoic acid derivatives reveals a compelling narrative of potent in vitro activity translating to in vivo efficacy, highlighting their potential as therapeutic agents. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols for researchers in drug discovery and development.

A class of 2,6-disubstituted pyrazines, centered around a this compound scaffold, has been identified as potent inhibitors of Casein Kinase 2 alpha (CSNK2A), an enzyme implicated in various diseases including cancer, inflammation, and viral infections.[1][2][3] This guide dissects the in vitro and in vivo activities of key compounds from this series, offering a clear comparison of their biological performance.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity against CSNK2A, antiviral efficacy, and in vivo pharmacokinetic and efficacy data for representative this compound compounds.

Table 1: In Vitro Activity of this compound Derivatives

CompoundCSNK2A IC50 (nM)Antiviral (MHV-nLuc) IC50 (µM)
1 9Not Reported
2 5Not Reported
6c <100.21
7c <100.18

Data sourced from "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3".[1][2]

Table 2: In Vivo Performance of Selected Compounds

CompoundAnimal ModelKey Findings
1 Rat Model of NephritisDemonstrated in vivo activity following intraperitoneal dosing.[1]
2 MouseShowed promising pharmacokinetic properties with low intrinsic clearance, long plasma half-life, and modest oral bioavailability.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental processes, the following diagrams have been generated.

CSNK2A_Signaling_Pathway cluster_inhibition Therapeutic Intervention cluster_pathway CSNK2A Signaling Pyrazine_Compound This compound Compound CSNK2A CSNK2A Pyrazine_Compound->CSNK2A Inhibition Substrate Substrate Proteins CSNK2A->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Proteins Substrate->Phosphorylated_Substrate Downstream_Effects Cell Proliferation, Inflammation, Viral Replication Phosphorylated_Substrate->Downstream_Effects

Caption: Inhibition of CSNK2A signaling by this compound compounds.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis CSNK2A_Assay CSNK2A Inhibition Assay (IC50 determination) Synthesis->CSNK2A_Assay Antiviral_Assay Antiviral Assay (MHV-nLuc, IC50) Synthesis->Antiviral_Assay PK_Study Pharmacokinetic Study (Mouse) CSNK2A_Assay->PK_Study Lead Compound Selection Efficacy_Study Efficacy Study (Rat Nephritis Model) PK_Study->Efficacy_Study

Caption: General experimental workflow from in vitro screening to in vivo testing.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro CSNK2A Inhibition Assay

The inhibitory activity of the compounds against human CSNK2A1/CSNK2B was determined using a radiometric filter-binding assay.

  • Reaction Mixture: The assay was performed in a final volume of 25 µL containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT, and 0.01% (v/v) Triton X-100.

  • Enzyme and Substrate: Recombinant human CSNK2A1/CSNK2B (5 nM) and a biotinylated peptide substrate (1 µM) were used.

  • ATP: The reaction was initiated by the addition of [γ-³³P]ATP (10 µM).

  • Incubation: The reaction mixture was incubated for 60 minutes at room temperature.

  • Termination and Detection: The reaction was stopped by the addition of 100 µL of 1 M phosphoric acid. The biotinylated peptide was captured on a streptavidin-coated filter plate. After washing, the amount of incorporated ³³P was determined by scintillation counting.

  • IC50 Determination: IC50 values were calculated from the dose-response curves by non-linear regression analysis.

Cell-Based Antiviral Replication Assay (MHV-nLuc)

The antiviral activity of the compounds was evaluated using a recombinant mouse hepatitis virus expressing NanoLuc luciferase (MHV-nLuc).

  • Cell Culture: DBT (delayed brain tumor) cells were seeded in 96-well plates and grown overnight.

  • Compound Treatment: Cells were pre-treated with serial dilutions of the test compounds for 1 hour.

  • Infection: Cells were then infected with MHV-nLuc at a multiplicity of infection (MOI) of 0.1.

  • Incubation: The infected cells were incubated for 10 hours at 37°C.

  • Luciferase Assay: Viral replication was quantified by measuring the NanoLuc luciferase activity in the cell lysates using a commercial substrate.

  • IC50 Determination: IC50 values were determined from the dose-response curves.

In Vivo Rat Model of Nephritis

The in vivo efficacy of compound 1 was assessed in a rat model of anti-Thy1.1-induced nephritis.

  • Disease Induction: Nephritis was induced in male Wistar rats by a single intravenous injection of the anti-Thy1.1 antibody.

  • Compound Administration: Compound 1 was administered via intraperitoneal injection at a specified dose starting from the day of disease induction for a defined period.

  • Efficacy Endpoints: The therapeutic effect was evaluated by measuring key parameters of kidney function, such as proteinuria (urinary protein excretion) and serum creatinine levels. Histopathological analysis of kidney tissue was also performed to assess glomerular injury.

  • Data Analysis: The data from the treated group were compared to those of a vehicle-treated control group to determine the extent of renal protection.

Mouse Pharmacokinetic Study

The pharmacokinetic properties of compound 2 were evaluated in mice.

  • Compound Administration: A single dose of compound 2 was administered to mice either intravenously (IV) or orally (PO).

  • Blood Sampling: Blood samples were collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: The concentration of compound 2 in the plasma samples was quantified using a validated LC-MS/MS (liquid chromatography-tandem mass spectrometry) method.

  • Pharmacokinetic Parameters: Key pharmacokinetic parameters, including clearance, volume of distribution, terminal half-life, and oral bioavailability, were calculated using non-compartmental analysis of the plasma concentration-time data.

References

A Comparative Guide to the Photoluminescence of MOFs Featuring Pyrazine-Carboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photoluminescence (PL) properties of Metal-Organic Frameworks (MOFs) incorporating pyrazine-based carboxylic acid ligands. While direct experimental data for MOFs constructed specifically with 4-(Pyrazin-2-yl)benzoic acid is not extensively available in the current literature, this document synthesizes findings from closely related structures to offer valuable insights. The focus is on how the incorporation of pyrazine moieties into MOF linkers influences their light-emitting characteristics, a critical aspect for applications in sensing, imaging, and drug delivery.

The electron-deficient nature of the pyrazine ring plays a crucial role in the photophysical properties of these materials. It can facilitate efficient energy transfer between the organic linkers and the metal centers, a phenomenon known as the "antenna effect," which is particularly significant in lanthanide-based MOFs.[1] This effect often leads to an enhancement of the metal-centered luminescence. Research has shown that integrating pyrazine groups can modulate luminescence properties, enhance guest-binding capacity, and improve selectivity in sensing applications.[2][3] Furthermore, pyrazine derivatives are known to exhibit high quantum yields and can be engineered to produce long-wavelength emissions through mechanisms like intramolecular charge transfer (ICT).[2]

Comparative Photoluminescence Data

The following table summarizes the photoluminescence properties of several representative MOFs that feature pyrazine-containing tetracarboxylate linkers. This data serves as a proxy to understand the potential behavior of MOFs built with simpler ligands like this compound. The comparison highlights how the choice of metal ion and the pyrazine functionalization of the ligand can dramatically alter the emission properties.

MaterialMetal CenterLigandExcitation λ (nm)Emission λ (nm)Key Observation
JNU-220 Eu³⁺4,4',4″,4‴-pyrazine-2,3,5,6-tetrayl-tetrabenzoate (BTTB)~320614 (characteristic of Eu³⁺)Luminescence emission is ~30 times greater than its non-pyrazine benzene-based analogue (JNU-219).[1]
JNU-226 Not specified4,4′,4″,4‴-pyrazine-2,3,5,6-tetrayl-tetrabenzoic acid (H₄BTTB)Not specifiedNot specifiedExhibits significantly enhanced luminescence compared to its benzene-based analogue due to increased energy transfer efficiency.[2]
Eu-MOF Eu³⁺Not specified pyrazine-based ligandNot specified622 (⁵D₀ → ⁷F₂ transition)Shows bright red light emission with a high quantum yield of 52.51%.[4]
Polymer 2 Zn²⁺3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid~350~420Exhibits strong luminescence that is quenched in the presence of Cu²⁺, Co²⁺, and Fe³⁺ ions.[5]

Experimental Protocols

The methodologies for synthesizing these luminescent MOFs and characterizing their photophysical properties are critical for reproducible research. Below are generalized protocols based on common practices reported in the literature.[6][7]

1. General Solvothermal Synthesis of a Lanthanide-Pyrazine MOF:

  • Precursors: A lanthanide salt (e.g., Eu(NO₃)₃·6H₂O) and a pyrazine-functionalized carboxylic acid linker are used as the primary building blocks.

  • Solvent System: A mixture of N,N-dimethylformamide (DMF) and ethanol (EtOH) or water is commonly employed.

  • Procedure:

    • The lanthanide salt and the organic linker are dissolved in the solvent mixture in a Teflon-lined autoclave.

    • The pH of the solution may be adjusted using a dilute acid (e.g., HNO₃) or base (e.g., NaOH) to promote crystallization.

    • The mixture is sonicated for approximately 10-15 minutes to ensure homogeneity.

    • The sealed autoclave is heated in an oven at a specific temperature (typically between 100-150 °C) for a period of 24 to 72 hours.

    • After cooling to room temperature, the resulting crystals are collected by filtration.

    • The crystals are washed sequentially with fresh DMF and ethanol to remove unreacted precursors and then dried in air.

2. Photoluminescence Spectroscopy Measurement:

  • Sample Preparation: A finely ground powder of the MOF material is prepared. For solution-state measurements, a small amount of the MOF is suspended in a suitable solvent (e.g., DMF) in a quartz cuvette. The suspension is typically diluted to achieve an optical density (OD) between 0.1 and 0.2 at the excitation wavelength to minimize reabsorption effects.[8]

  • Instrumentation: A steady-state spectrofluorometer is used for the measurements.

  • Procedure:

    • The solid or suspended sample is placed in the sample holder of the spectrofluorometer.

    • An excitation wavelength is selected, often corresponding to the maximum absorption of the organic linker to probe the antenna effect.

    • The emission spectrum is recorded over a wavelength range that covers the expected emission from both the ligand and the metal center.

    • To obtain the excitation spectrum, a specific emission wavelength is monitored while scanning through a range of excitation wavelengths. This helps confirm the energy transfer pathways.

    • Slit widths for both excitation and emission monochromators are optimized to achieve a good signal-to-noise ratio (e.g., starting at 5 nm).[8]

Workflow for Luminescent MOF Characterization

The following diagram illustrates a typical workflow for the synthesis and photophysical analysis of a luminescent MOF.

G Experimental Workflow for Luminescent MOF Analysis cluster_synthesis Synthesis & Preparation cluster_characterization Characterization cluster_photophysics Photophysical Analysis cluster_analysis Data Interpretation A Ligand & Metal Salt Selection B Solvothermal Synthesis A->B C Crystal Washing & Activation B->C D Structural Analysis (PXRD, SC-XRD) C->D E Porosity & Stability (BET, TGA) C->E F UV-Vis Absorption Spectroscopy C->F G Photoluminescence Spectroscopy D->G E->G F->G H Quantum Yield & Lifetime Measurement G->H I Analysis of Results H->I

Caption: Workflow for MOF synthesis and photoluminescence study.

This guide underscores the significant potential of pyrazine-based ligands in designing highly luminescent MOFs. The incorporation of the pyrazine moiety consistently leads to enhanced emission intensities, particularly in lanthanide systems, by promoting efficient ligand-to-metal energy transfer. This makes them prime candidates for developing advanced materials for high-sensitivity sensing and bio-imaging applications. Further research into MOFs constructed from this compound is warranted to explore these promising properties more directly.

References

Safety Operating Guide

Proper Disposal of 4-(Pyrazin-2-yl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 4-(Pyrazin-2-yl)benzoic acid in a laboratory setting. This guide provides procedural, step-by-step instructions to ensure the safety of personnel and compliance with regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous compounds, this compound should be handled with care, assuming it may cause skin and eye irritation, and potentially respiratory irritation if inhaled as a dust.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust is generated.To prevent inhalation of airborne particles.
Step-by-Step Disposal Protocol

The primary disposal pathway for this compound and any contaminated materials is through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Segregation and Collection:

    • Solid Waste: Carefully sweep or scoop any solid this compound, avoiding the generation of dust.

    • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be treated as hazardous waste.

    • Place all waste into a clearly labeled, sealed, and chemically compatible container. The original product container, if in good condition, is a suitable option.

  • Waste Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste."

    • The label should include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

    • Keep the container closed at all times, except when adding waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • For small spills, carefully sweep up the solid material, minimizing dust generation.

  • Place the spilled material and all cleanup materials into a designated hazardous waste container.

  • Wash the spill area with soap and water once the solid material has been removed.

  • For large spills, contact your institution's EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Have this compound waste? ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe collect_solid Collect solid waste and contaminated materials. ppe->collect_solid container Place in a sealed, chemically compatible container. collect_solid->container label_container Label container: 'Hazardous Waste' 'this compound' container->label_container store Store in a designated cool, dry, well-ventilated area. label_container->store contact_ehs Contact EHS or certified waste disposal contractor. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 4-(Pyrazin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Pyrazin-2-yl)benzoic acid. The following procedures are based on the known hazards of similar chemical compounds, including pyrazine and benzoic acid derivatives, in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from structurally related compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect from splashes and dust.[6][7][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[2][7]
Respiratory Protection N95 or P95 Particulate RespiratorEssential for handling the powdered form to avoid inhalation of dust particles.[2][7][9]
Protective Clothing Laboratory Coat or CoverallsA full-sleeved lab coat is the minimum requirement. For larger quantities or potential for significant exposure, chemical-resistant coveralls are advised.[6][7][9]
Foot Protection Closed-Toe ShoesRequired in all laboratory settings where chemicals are handled.[7]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing solutions.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[8]

  • Before starting, clearly label all containers with the chemical name and any known hazards.

2. Handling the Solid Compound:

  • Wear all required PPE as outlined in the table above.

  • Avoid generating dust. Use a spatula for transferring the solid. If weighing, do so in a draft-shielded balance or within the fume hood.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

3. Preparing Solutions:

  • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances.

5. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

6. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[2]

  • Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve If applicable post_storage Store Compound/Solution handle_weigh->post_storage handle_dissolve->post_storage post_cleanup Clean Workspace post_storage->post_cleanup post_disposal Dispose of Waste post_cleanup->post_disposal post_ppe Doff and Dispose of PPE post_disposal->post_ppe

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrazin-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyrazin-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.